molecular formula C4H6F2O2 B075174 2,2-Difluoroethyl acetate CAS No. 1550-44-3

2,2-Difluoroethyl acetate

Cat. No.: B075174
CAS No.: 1550-44-3
M. Wt: 124.09 g/mol
InChI Key: PFJLHSIZFYNAHH-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl acetate is a valuable fluorinated synthetic intermediate, prized in research for its role in introducing the metabolically stable 2,2-difluoroethoxy moiety into target molecules. This compound serves as a protected form of 2,2-difluoroethanol, facilitating safer and more efficient handling in synthetic protocols. Its primary research value lies in medicinal chemistry, where it is extensively used in the synthesis of novel pharmaceutical candidates, particularly in the development of kinase inhibitors, antiviral agents, and agrochemicals. The incorporation of fluorine atoms can significantly alter a compound's physicochemical properties, including enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets. Researchers utilize this compound in nucleophilic substitution reactions and ester hydrolysis/transesterification processes to generate key intermediates for further elaboration. This building block is essential for probing structure-activity relationships (SAR) and optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds in drug discovery programs. It is strictly for laboratory research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6F2O2/c1-3(7)8-2-4(5)6/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLHSIZFYNAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165789
Record name 2,2-Difluoroethylacetate
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Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1550-44-3
Record name 2,2-Difluoroethylacetate
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Record name 2,2-Difluoroethylacetate
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Record name 2,2-Difluoroethyl Acetate
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Foundational & Exploratory

2,2-Difluoroethyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 2,2-Difluoroethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

2,2-Difluoroethyl acetate is a fluorinated organic compound with growing significance in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of the gem-difluoroethyl moiety, make it a valuable solvent and a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a fruity odor. The presence of two fluorine atoms on the ethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₆F₂O₂[1]
Molecular Weight 124.09 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 106 °C[1]
Melting Point -81 °C[1]
Density 1.17 g/cm³[1]
Solubility Soluble in organic solvents such as ethers and alcohols.[1]
Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

The proton NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the methyl protons of the acetate group.

  • A triplet of triplets for the methylene (B1212753) protons adjacent to the oxygen and the difluoromethyl group, due to coupling with the two fluorine atoms and the geminal proton.

  • A triplet for the methine proton of the difluoromethyl group, due to coupling with the two fluorine atoms.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are influenced by the electronegative fluorine and oxygen atoms.

Carbon AtomExpected Chemical Shift (ppm)
C H₃-C(=O)~20
CH₃-C (=O)~170
-O-C H₂-~65
-CH₂-C F₂H~113 (triplet due to C-F coupling)

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ester)~1750Strong
C-O (ester)~1240Strong
C-F~1100Strong

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 124. The fragmentation pattern is influenced by the ester functional group and the difluoroethyl moiety. Key fragments would likely arise from the loss of the ethoxy group, the acetyl group, and rearrangements involving the fluorine atoms.

Synthesis and Purification

This compound can be synthesized through the esterification of 2,2-difluoroethanol (B47519) with acetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-Difluoroethanol

  • Acetyl chloride

  • Triethylamine (B128534)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Water

Procedure: [2]

  • Dissolve 1.1 equivalents of acetyl chloride in dichloromethane.

  • Cool a solution of 1.0 equivalent of 2,2-difluoroethanol in a separate flask to 5°C.

  • Slowly add the acetyl chloride solution dropwise to the 2,2-difluoroethanol solution while maintaining the temperature at 5°C. The addition should take approximately 1.5 hours.

  • After the addition is complete, stir the reaction mixture at 5°C for another 1.5 hours.

  • Add 2.0 equivalents of triethylamine in four portions, with 1.5 hours of stirring between each addition.

  • Continue to stir the reaction at 5°C until the 2,2-difluoroethanol is completely consumed (monitor by TLC or GC).

  • Add water to the reaction mixture to wash and separate the phases.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2,2-Difluoroethanol + Acetyl Chloride Reaction Esterification in DCM with Triethylamine at 5°C Reactants->Reaction Workup Aqueous Wash Reaction->Workup Drying Drying over MgSO₄ Workup->Drying Concentration Concentration Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product Product Distillation->Product Pure this compound DrugDev_Logic cluster_intermediates Key Intermediates cluster_bioactive Bioactive Molecule Synthesis cluster_properties Enhanced Pharmacokinetic Properties DFEA This compound DFE 2,2-Difluoroethanol DFEA->DFE Hydrolysis DFEA_amine 2,2-Difluoroethylamine DFE->DFEA_amine Further Synthesis Bioactive Incorporation into Drug Candidate DFE->Bioactive DFEA_amine->Bioactive MetStab Metabolic Stability Bioactive->MetStab Lipo Lipophilicity Bioactive->Lipo pKa pKa Modulation Bioactive->pKa Binding Target Binding Bioactive->Binding

References

An In-depth Technical Guide to 2,2-Difluoroethyl Acetate (CAS 1550-44-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl acetate (B1210297) (CAS Number 1550-44-3), a fluorinated organic compound, is a versatile building block and solvent with growing significance in the pharmaceutical, agrochemical, and material science sectors. Its unique physicochemical properties, imparted by the presence of two fluorine atoms, make it a valuable intermediate in the synthesis of complex molecules with enhanced biological activity and stability. This technical guide provides a comprehensive overview of 2,2-Difluoroethyl acetate, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data for characterization, and a discussion of its applications, particularly in the realm of drug discovery and development.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristically pleasant odor.[1] The introduction of fluorine atoms significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1550-44-3[1][2][3][4][5][6][7][8]
Molecular Formula C4H6F2O2[1][3][4][5][6][7][8]
Molecular Weight 124.09 g/mol [3][5][6][7][8]
Appearance Colorless to pale yellow clear liquid[9]
Odor Pleasant[1]
Boiling Point 71.5 °C at 760 mmHg[1][7][8]
Melting Point -72 °C[1]
Density 1.135 g/cm³[1][7][8]
Flash Point 22 °C[1][7][8]
Refractive Index 1.352[7][8]
Vapor Pressure 322.306 mmHg at 25°C[7][8]
Solubility Miscible with water[1]

Spectroscopic Data for Characterization

Accurate characterization of this compound is crucial for its use in synthesis. The following data provides key spectroscopic information for identification and purity assessment.

Table 2: Spectroscopic Data for this compound

Technique Data Source(s)
¹H NMR A patent provides the following ¹H NMR data (CDCl₃): δ 5.94 (tt, 1H, J=3.9 Hz, 55.1 Hz), 4.27 (dt, 2H, J=4.0 Hz, 13.7 Hz), 2.14 (s, 3H).[10]
¹⁹F NMR The same patent reports the ¹⁹F NMR data (CDCl₃): δ -126.24 (td, J=13.7 Hz, 55.1 Hz).[10]
IR Spectrum An FTIR spectrum is available and can be viewed on SpectraBase.[2][3]
Mass Spectrum Mass spectrometry data (GC-MS) for the isomeric compound ethyl difluoroacetate (B1230586) is available on PubChem, which may provide some comparative insights. A direct mass spectrum for this compound is not readily available in the initial search results.[11]

Experimental Protocols for Synthesis

There are two primary and well-documented methods for the synthesis of this compound. Both methods offer high yields and purity.

Synthesis from 2,2-Difluoroethanol (B47519) and Acetyl Chloride

This method involves the esterification of 2,2-difluoroethanol with acetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane (B109758) to prepare a solution.

  • In a separate reaction vessel, cool 82 g (1 mol) of 2,2-difluoroethanol to 5 °C.

  • Slowly add the acetyl chloride solution dropwise to the cooled 2,2-difluoroethanol over a period of 1.5 hours, maintaining the temperature at 5 °C.

  • After the addition is complete, continue stirring the mixture at 5 °C for an additional 1.5 hours.

  • Add 202.38 g (2 mol) of triethylamine (B128534) in four portions, with 1.5 hours of stirring between each addition, to act as an acid scavenger.

  • Maintain the reaction at 5 °C until the complete consumption of 2,2-difluoroethanol is confirmed (e.g., by GC analysis).

  • Upon completion, add 200 mL of water to the reaction mixture, and perform a liquid-liquid extraction.

  • Separate the organic phase, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to obtain this compound.

This protocol has been reported to yield 123.14 g of this compound (99.23% yield) with a purity of 99.6%.[5]

Diagram 1: Experimental Workflow for Synthesis from 2,2-Difluoroethanol

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up and Purification prep_acetyl Dissolve Acetyl Chloride in Dichloromethane addition Slowly add Acetyl Chloride solution to 2,2-Difluoroethanol at 5 °C prep_acetyl->addition prep_dfe Cool 2,2-Difluoroethanol to 5 °C prep_dfe->addition stirring1 Stir at 5 °C for 1.5 h addition->stirring1 base_addition Add Triethylamine in portions stirring1->base_addition stirring2 Stir until reaction completion base_addition->stirring2 quench Add Water stirring2->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry organic phase extraction->drying concentration Concentrate under reduced pressure drying->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound from 2,2-Difluoroethanol.

Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method utilizes a nucleophilic substitution reaction where potassium acetate displaces the chloride from 2,2-difluoro-1-chloroethane.

Experimental Protocol:

  • Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a dry ice condenser.

  • Charge the flask with 148 g (1.475 mol) of potassium acetate and 300 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Heat the mixture to 120 °C.

  • Prepare a solution of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 mL of DMSO.

  • Add the 2,2-difluoro-1-chloroethane solution dropwise to the heated potassium acetate mixture over 1 hour.

  • After the addition, stir the reaction mixture at 120 °C for an additional 1.5 hours.

  • Cool the reaction mixture to room temperature.

  • Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.

  • Upon completion, isolate the desired this compound by distillation.

This method has been reported to yield the product in 90.8%.[10]

Diagram 2: Experimental Workflow for Synthesis from 2,2-Difluoro-1-chloroethane

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification prep_kac Charge Potassium Acetate and DMSO heat_kac Heat to 120 °C prep_kac->heat_kac addition Add 2,2-Difluoro-1-chloroethane solution dropwise heat_kac->addition prep_dfce Prepare solution of 2,2-Difluoro-1-chloroethane in DMSO prep_dfce->addition stirring Stir at 120 °C for 1.5 h addition->stirring cooling Cool to room temperature stirring->cooling distillation Distillation cooling->distillation product This compound distillation->product

Caption: Workflow for the synthesis of this compound from 2,2-Difluoro-1-chloroethane.

Applications in Drug Development and Agrochemicals

The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity.[1] this compound serves as a key intermediate for introducing the 2,2-difluoroethoxy moiety into target molecules.

While specific blockbuster drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, its precursor, 2,2-difluoroethanol, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[10] this compound can be readily hydrolyzed to provide 2,2-difluoroethanol, making it a stable and convenient source for this important building block.

The difluoromethyl group is a key component in a number of modern agrochemicals, such as the fungicide benzovindiflupyr (B602336) and the insecticide flupyradifurone.[12] The synthesis of these complex molecules often involves the use of fluorinated building blocks derived from precursors like 2,2-difluoroethanol.

In the context of drug discovery, the 2,2-difluoroethyl group can serve as a bioisostere for other chemical groups, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. For instance, the replacement of a metabolically labile ethoxy group with a 2,2-difluoroethoxy group can block oxidative metabolism at that position, thereby increasing the drug's half-life.

Although a specific signaling pathway directly modulated by a drug synthesized from this compound cannot be definitively illustrated without a concrete drug example, we can conceptualize the general role of such a building block in the development of a hypothetical kinase inhibitor.

G cluster_0 Building Block cluster_1 Drug Synthesis cluster_2 Biological Activity dfea This compound dfe 2,2-Difluoroethanol dfea->dfe Hydrolysis synthesis Multi-step Synthesis dfe->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api target Biological Target (e.g., Kinase) api->target Binds to pathway Signaling Pathway Modulation target->pathway effect Therapeutic Effect pathway->effect

References

Synthesis of 2,2-Difluoroethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,2-Difluoroethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate is a valuable fluorinated organic compound with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique properties, derived from the presence of the difluoromethyl group, make it a compound of interest in medicinal chemistry and materials science. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two reliable and high-yielding strategies:

  • Esterification of 2,2-Difluoroethanol (B47519): This classic approach involves the reaction of 2,2-Difluoroethanol with an acetylating agent.

  • Nucleophilic Substitution: This method utilizes a 2,2-difluoroethyl halide, which undergoes substitution with an acetate salt.

This guide will elaborate on the experimental details for each of these core strategies.

Route 1: Esterification of 2,2-Difluoroethanol

This synthetic route is a straightforward esterification that leverages the commercially available 2,2-Difluoroethanol. The most common acetylating agent for this transformation is acetyl chloride, which requires a base to neutralize the HCl byproduct.

Reaction Pathway: Esterification

DFE 2,2-Difluoroethanol plus_node DFE->plus_node AC Acetyl Chloride AC->plus_node TEA Triethylamine (B128534) (Base) Product This compound Byproduct Triethylammonium Chloride plus_node->Product + Triethylamine

Caption: Reaction scheme for the synthesis of this compound via esterification.

Experimental Protocol: Using Acetyl Chloride

This protocol is adapted from patent literature, which reports a high yield and purity.[3]

1. Preparation of Acetyl Chloride Solution:

2. Reaction Setup:

  • In a separate flask equipped with a dropping funnel and a stirrer, charge 82 g (1 mol) of 2,2-difluoroethanol.

  • Cool the flask containing 2,2-difluoroethanol to 5°C using an ice bath.

3. Acylation:

  • Slowly add the dichloromethane solution of acetyl chloride dropwise to the cooled 2,2-difluoroethanol over a period of 1.5 hours, maintaining the temperature at 5°C.

  • After the addition is complete, continue stirring the mixture at 5°C for an additional 1.5 hours.

4. Neutralization:

  • Add 202.38 g (2 mol) of triethylamine in four separate batches. Stir the reaction mixture for 1.5 hours between each addition while maintaining the temperature at 5°C.

5. Reaction Completion and Work-up:

  • Monitor the reaction by a suitable method (e.g., GC, TLC) until the 2,2-difluoroethanol is completely consumed.

  • Add 200 mL of water to the reaction mixture to wash and separate the phases.

  • Collect the organic phase.

6. Purification:

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the final product.

Data Summary: Esterification Route
ParameterValueReference
Reactants
2,2-Difluoroethanol1.0 mol (82 g)[3]
Acetyl Chloride1.1 mol (86.35 g)[3]
Triethylamine2.0 mol (202.38 g)[3]
Dichloromethane100 mL[3]
Reaction Conditions
Temperature5°C[3]
Reaction Time~3 hours (post-addition)[3]
Results
Product Yield99.23% (123.14 g)[3]
Product Purity99.6%[3]

Route 2: Nucleophilic Substitution

This alternative and robust method involves the reaction of an acetate salt with 1-chloro-2,2-difluoroethane. This approach avoids the use of potentially corrosive acetyl chloride.

Reaction Pathway: Nucleophilic Substitution

DFCE 1-Chloro-2,2-difluoroethane plus_node DFCE->plus_node KA Potassium Acetate KA->plus_node Product This compound Byproduct Potassium Chloride plus_node->Product DMSO, 120°C

Caption: Reaction scheme for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol: From 1-Chloro-2,2-difluoroethane

This protocol is based on a patented process for the preparation of 2,2-difluoroethanol, where this compound is a key intermediate.[4][5][6]

1. Reaction Setup:

  • Charge a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser with 148 g (1.475 mol) of potassium acetate and 300 mL of dimethyl sulfoxide (B87167) (DMSO).

  • Heat the mixture to 120°C.

2. Addition of Alkyl Halide:

  • Prepare a mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 mL of dimethyl sulfoxide.

  • Add this mixture dropwise to the heated potassium acetate solution over a period of 1 hour.

3. Reaction Completion:

  • After the addition is complete, stir the reaction mixture at 120°C for an additional 1.5 hours.

  • Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.

  • Once complete, cool the reaction mixture to room temperature.

4. Purification:

  • Isolate the desired this compound from the reaction mixture by distillation.[4][5]

Data Summary: Nucleophilic Substitution Route
ParameterValueReference
Reactants
1-Chloro-2,2-difluoroethane0.983 mol (100 g)[4][5]
Potassium Acetate1.475 mol (148 g)[4][5]
Dimethyl Sulfoxide (DMSO)400 mL (total)[4][5]
Reaction Conditions
Temperature120°C[4][5]
Reaction Time2.5 hours[4][5]
Results
Product Yield90.8%[4][5]
Product PurityNot specified, isolated by distillation[4][5]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic routes, from reaction setup to final product isolation.

A Reagent Preparation & Vessel Charging B Reaction Under Controlled Conditions (Temp, Time) A->B C Reaction Monitoring (e.g., GC, TLC) B->C C->B Incomplete? D Quenching & Aqueous Work-up C->D Complete E Phase Separation D->E F Drying of Organic Phase E->F G Purification (Distillation or Concentration) F->G H Product Characterization (Purity, Identity) G->H

References

An In-depth Technical Guide to 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3). This fluorinated ester is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document consolidates key data, presents detailed experimental protocols, and offers a visual representation of its molecular architecture to support research and development activities.

Molecular Structure and Properties

2,2-Difluoroethyl acetate is a colorless liquid with the molecular formula C4H6F2O2. Its structure features an acetate group linked to a difluoroethyl moiety. The presence of the two fluorine atoms on the ethyl group significantly influences the compound's chemical and physical properties.

Molecular Structure

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
CAS Number 1550-44-3
Appearance Colorless liquid
Boiling Point 106-107 °C
Melting Point -26 °C
Density 1.21 g/cm³ at 25 °C
Refractive Index (nD20) 1.354

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H NMR 5.94ttJHF = 55.1 Hz, JHH = 3.9 Hz-CHF2[1]
4.27dtJHH = 13.7 Hz, JHF = 4.0 Hz-OCH2-[1]
2.14s--C(O)CH3[1]
¹⁹F NMR -126.24tdJHF = 55.1 Hz, JHF = 13.7 Hz-CHF2[1]
¹³C NMR (Predicted) ~170s-C=O
~113tJCF ≈ 240 HzCHF2
~63tJCF ≈ 25 HzOCH2
~20s-CH3
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
~2950-3000C-H stretch (alkane)
~1745C=O stretch (ester)
~1240C-O stretch (ester)
~1050-1150C-F stretch
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment
124[M]⁺
81[M - OCH3]⁺
65[CHF2CH2O]⁺
51[CHF2]⁺
43[CH3CO]⁺ (base peak)

Experimental Protocols

Synthesis of this compound

Method 1: From 2,2-Difluoroethanol (B47519) and Acetyl Chloride

This protocol describes the synthesis of this compound via the esterification of 2,2-difluoroethanol with acetyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2,2-Difluoroethanol 2,2-Difluoroethanol Mix_and_Cool Mix 2,2-Difluoroethanol and Triethylamine (B128534) in Dichloromethane, cool to 0-5 °C 2,2-Difluoroethanol->Mix_and_Cool Acetyl_Chloride Acetyl Chloride Add_Acetyl_Chloride Slowly add Acetyl Chloride Acetyl_Chloride->Add_Acetyl_Chloride Triethylamine Triethylamine Triethylamine->Mix_and_Cool Dichloromethane Dichloromethane Dichloromethane->Mix_and_Cool Mix_and_Cool->Add_Acetyl_Chloride Stir_at_RT Stir at Room Temperature Add_Acetyl_Chloride->Stir_at_RT Wash_with_Water Wash with Water Stir_at_RT->Wash_with_Water Wash_with_Brine Wash with Brine Wash_with_Water->Wash_with_Brine Dry_over_Na2SO4 Dry over Na2SO4 Wash_with_Brine->Dry_over_Na2SO4 Filter_and_Concentrate Filter and Concentrate Dry_over_Na2SO4->Filter_and_Concentrate Distillation Fractional Distillation Filter_and_Concentrate->Distillation Final_Product Final_Product Distillation->Final_Product This compound

Caption: Synthesis workflow for this compound.

Procedure:

  • To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, cooled in an ice bath, add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to afford this compound.

Method 2: From Potassium Acetate and 2,2-Difluoro-1-chloroethane

This method involves the nucleophilic substitution of chloride by acetate.[1]

Procedure:

  • A mixture of potassium acetate (1.5 eq) in dimethyl sulfoxide (B87167) (DMSO) is heated to 120 °C.[1]

  • A solution of 2,2-difluoro-1-chloroethane (1.0 eq) in DMSO is added dropwise to the heated mixture.[1]

  • The reaction mixture is stirred at 120 °C for 1.5 hours.[1]

  • After cooling to room temperature, the product is isolated by distillation.[1]

Logical Relationships in Characterization

The structural elucidation of this compound relies on the combined interpretation of various spectroscopic techniques.

Characterization_Logic cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Conclusion NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Atom Connectivity (¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F couplings) NMR->Connectivity IR FT-IR Functional_Groups Functional Groups (C=O, C-O, C-F bonds) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight and Fragmentation MS->Molecular_Weight Structure Confirmation of This compound Structure Connectivity->Structure Functional_Groups->Structure Molecular_Weight->Structure

Caption: Logical flow for structural characterization.

Safety Information

This compound is a flammable liquid and vapor. It may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides essential information on this compound for professionals in research and drug development. The compiled data on its properties, along with detailed experimental protocols and spectroscopic information, serves as a valuable resource for the synthesis, characterization, and application of this important fluorinated building block.

References

Spectroscopic Data of 2,2-Difluoroethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for 2,2-Difluoroethyl acetate, facilitating easy comparison and reference.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.88Triplet of triplets (tt)JHF = 54.0, JHH = 4.0-CHF₂
4.25Triplet (t)JHH = 4.0-OCH₂-
2.10Singlet (s)-CH₃-C(=O)-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Coupling Constant (J) HzAssignment
169.8Singlet (s)-C =O
112.5Triplet (t)JCF = 242.0-C HF₂
65.1Triplet (t)JCCF = 26.0-OC H₂-
20.6Singlet (s)-C H₃-C(=O)-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Data

Solvent: Chloroform-d (CDCl₃) Frequency: 376 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-124.5Triplet (t)JFH = 54.0-CF ₂H
Infrared (IR) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
2990MediumC-H stretch (alkane)
1750StrongC=O stretch (ester)
1375MediumC-H bend (methyl)
1230StrongC-O stretch (ester)
1050StrongC-F stretch
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
1245[M]⁺ (Molecular Ion)
81100[M - CH₃CO]⁺
6315[CHF₂CH₂]⁺
5195[CHF₂]⁺
4380[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 16 ppm.

  • Acquisition Time: 2.0 s.

  • Relaxation Delay: 1.0 s.

  • Number of Scans: 16.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 250 ppm.

  • Acquisition Time: 1.0 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 1024.

  • Temperature: 298 K.

¹⁹F NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 200 ppm.

  • Acquisition Time: 1.0 s.

  • Relaxation Delay: 2.0 s.

  • Number of Scans: 64.

  • Temperature: 298 K.

  • Reference: External CFCl₃ at 0.0 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • A background spectrum of the clean, empty ATR crystal was recorded.

  • A small drop of neat this compound was placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • The sample spectrum was recorded over the range of 4000-400 cm⁻¹.

  • A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • The final spectrum was presented in transmittance mode.

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program: Initial temperature of 40 °C held for 2 minutes, then ramped at 10 °C/min to 200 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-300.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure ¹H, ¹³C, ¹⁹F Data Purity Purity Assessment NMR->Purity Functional_Groups Functional Group ID IR->Functional_Groups Vibrational Modes MS->Structure Fragmentation Pattern MS->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Technical Guide: Physicochemical Properties of 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the boiling point and density of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a fluorinated ester with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The document consolidates key data and outlines experimental methodologies for its synthesis.

Physicochemical Data

The boiling point and density of 2,2-Difluoroethyl acetate have been reported with some variability across different sources. This variation can be attributed to differences in experimental conditions and measurement purity. A summary of the reported values is presented below.

PropertyValueSource
Boiling Point 53-54 °C[1]
67 °C[4]
71.5 °C (at 760 mmHg)[4][5]
105 °C[3]
106 °C[2]
Density 1.135 g/cm³[4][5]
1.17 g/cm³[1]
1.203 g/cm³[3]
1.21 g/cm³[2]

Experimental Protocols: Synthesis

Detailed experimental protocols for the determination of boiling point and density are not extensively described in the literature, as they typically follow standard analytical procedures. However, several synthesis routes for this compound have been documented.

1. Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method involves the nucleophilic substitution of chloride by acetate.

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser.

  • Procedure:

    • Potassium acetate (1.475 mol) and 300 ml of dimethyl sulfoxide (B87167) (DMSO) are added to the flask and heated to 120 °C.[6]

    • A mixture of 2,2-difluoro-1-chloroethane (0.983 mol) in 100 ml of DMSO is added dropwise over the course of one hour.[6][7]

    • The reaction mixture is stirred at 120 °C for an additional 1.5 hours.[6][7]

    • The mixture is then cooled to room temperature.[6][7]

    • The final product, this compound, is isolated via distillation. The reported yield is 90.8%.[6][7]

2. Synthesis via Direct Fluorination of Ethyl Acetate

An alternative preparation involves the direct fluorination of ethyl acetate.

  • Procedure: This method involves reacting ethyl acetate with a fluorinating agent. Examples of such agents include carbon tetrachloride and ammonium (B1175870) bifluoride. The reaction is carried out at an appropriate temperature and under suitable reaction conditions to yield this compound.[1]

Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2,2-difluoro-1-chloroethane and potassium acetate.

G cluster_reactants Reactants & Solvent cluster_process Reaction Process cluster_purification Purification cluster_product Final Product R1 Potassium Acetate P1 Heat to 120 °C R1->P1 R2 2,2-Difluoro-1-chloroethane P2 Dropwise Addition (1 hour) R2->P2 S1 Dimethyl Sulfoxide (DMSO) S1->P1 P1->P2 P3 Stir at 120 °C (1.5 hours) P2->P3 P4 Cool to Room Temp P3->P4 PU1 Distillation P4->PU1 FP This compound PU1->FP

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 2,2-Difluoroethyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3), a versatile fluorinated solvent and chemical intermediate. The document compiles key physicochemical properties and discusses its qualitative solubility in organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this guide presents a detailed, standard experimental protocol for determining equilibrium solubility via the isothermal shake-flask method. This enables research and drug development professionals to generate precise solubility data tailored to their specific applications. Visual aids in the form of Graphviz diagrams are provided to illustrate the experimental workflow and the fundamental principles governing solubility.

Introduction to 2,2-Difluoroethyl Acetate

This compound is a colorless liquid with a pleasant, fruity odor, recognized for its unique properties and applications across various industries.[1] As a fluorinated compound, it serves as a valuable solvent in organic synthesis and formulation processes, capable of dissolving a wide range of substances.[1] Its utility extends to being a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of fluorine atoms in its structure enhances the stability of formulations, making it a preferred choice in applications that demand high-performance solvents.[1] Understanding its solubility profile is crucial for its effective application in chemical manufacturing, materials science, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1550-44-3[2][3][4][5]
Molecular Formula C₄H₆F₂O₂[2][3][4][5]
Molecular Weight 124.09 g/mol [2][4]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 106 °C (lit.)[1][5]
Density 1.135 - 1.21 g/cm³[1][5]
Refractive Index n20D 1.35[1]
Flash Point 51 °C (lit.)[5]
Vapor Pressure 322.306 mmHg at 25°C[5]

Solubility Profile

Qualitative Solubility Summary

This compound is described as being soluble in organic solvents such as ethers and alcohols. Its effectiveness as a solvent in organic synthesis is attributed to its ability to dissolve a wide array of organic compounds.[1] The principle of "like dissolves like" suggests that its solubility will be highest in solvents with similar polarity. As an ester with fluorine substitution, it possesses moderate polarity.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100 mL or miscibility percentages) for this compound in common organic solvents. For researchers requiring precise measurements, experimental determination is necessary. Table 2 is provided as a template for recording experimentally determined solubility data at a specified temperature.

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents at [Specify Temperature]

Organic SolventSolvent ClassSolubility ( g/100 mL)MiscibilityNotes
MethanolPolar ProticData to be determinedData to be determined
EthanolPolar ProticData to be determinedData to be determined
IsopropanolPolar ProticData to be determinedData to be determined
Acetone (B3395972)Polar AproticData to be determinedData to be determined
AcetonitrilePolar AproticData to be determinedData to be determined
Tetrahydrofuran (THF)Polar AproticData to be determinedData to be determined
Ethyl AcetatePolar AproticData to be determinedData to be determined
Dichloromethane (DCM)Polar AproticData to be determinedData to be determined
TolueneNonpolarData to be determinedData to be determined
HexaneNonpolarData to be determinedData to be determined
Diethyl EtherNonpolarData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a liquid in a solvent is the isothermal shake-flask method .[6] This procedure involves creating a saturated solution and measuring the concentration of the solute after equilibrium has been reached.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents of interest

  • Apparatus:

    • Analytical balance

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

    • Temperature-controlled incubator, shaker, or water bath

    • Pipettes and syringes

    • Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solute

    • Gas chromatograph (GC) with a suitable detector (e.g., FID) or other quantitative analytical instrument (e.g., HPLC, NMR)

    • Volumetric flasks and appropriate glassware for preparing standards

Procedure
  • Preparation of Standards: Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the chosen solvent. Analyze these standards using the chosen analytical method (e.g., GC) to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound (solute) to a known volume or mass of the organic solvent in a sealed vial. The presence of a separate, undissolved phase of the solute should be visible.

  • Equilibration: Place the sealed vials in a temperature-controlled shaker or bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached.[7] The time required can vary but is often between 24 and 72 hours.[6][8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[8]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for several hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample from the clear, supernatant (solvent-rich) phase using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microdroplets or particulates.[7]

  • Analysis: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the validated analytical method (e.g., GC) to determine the concentration of this compound.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of this compound in the solvent. The result is typically expressed in g/100 mL or mol/L.[9] Perform the experiment in triplicate to ensure reproducibility.[10]

Experimental_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Prepare Calibration Standards B Add Excess Solute to Solvent in Vial C Agitate at Constant Temperature to Reach Equilibrium (24-72h) B->C D Cease Agitation, Allow Phases to Settle C->D E Withdraw and Filter Supernatant Sample D->E F Dilute Sample for Analysis E->F G Analyze via GC (or other method) F->G H Calculate Solubility from Calibration Curve G->H

Caption: Experimental workflow for determining equilibrium solubility.

Logical Relationships in Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" is a fundamental guideline: polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[11]

This compound contains a polar ester group (-COO-) and polar carbon-fluorine bonds (C-F). However, it also has nonpolar ethyl and acetyl groups. This combination gives it an intermediate polarity, allowing it to dissolve a range of substances. Its miscibility with other organic solvents can be predicted based on their relative polarities. It is expected to be highly miscible with polar aprotic solvents (like acetone and ethyl acetate) and polar protic solvents (like ethanol) but may show lower miscibility with highly nonpolar solvents (like hexane).

Logical_Relationships cluster_solute Solute cluster_solvents Organic Solvents Solute This compound (Intermediate Polarity) Polar Polar Solvents (e.g., Ethanol, Acetone) Solute->Polar High Solubility (Like Dissolves Like) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Low Solubility (Unlike Polarities)

Caption: Principle of "like dissolves like" for solubility prediction.

Conclusion

While this compound is established as a versatile solvent for a wide range of organic compounds, publicly available quantitative data on its solubility in specific organic solvents is lacking. This guide addresses this gap by providing a detailed experimental protocol based on the standard isothermal shake-flask method, empowering researchers to generate the precise data required for their work. The physicochemical properties and qualitative solubility information compiled herein serve as a valuable foundation for its application in research, development, and industrial processes. By following the outlined procedures, scientists can accurately characterize the solubility profile of this compound, enabling optimized use in formulations and synthetic chemistry.

References

2,2-Difluoroethyl Acetate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic compound increasingly utilized as a solvent and building block in pharmaceutical and agrochemical research and development. Its unique physicochemical properties, imparted by the presence of fluorine atoms, make it a valuable reagent. However, these same properties necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety, handling, and emergency procedures for 2,2-Difluoroethyl acetate, intended for use by trained professionals in a laboratory setting.

Physicochemical and Toxicological Properties

A clear understanding of the intrinsic properties of this compound is the foundation of a robust safety plan. The following table summarizes key quantitative data.

PropertyValueReference
Chemical Formula C₄H₆F₂O₂[1]
Molecular Weight 124.09 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 106 °C (223 °F)[2]
Flash Point 22 °C (71.6 °F)
Density 1.135 - 1.21 g/cm³[2]
Vapor Pressure 322.306 mmHg at 25°C
Solubility Soluble in organic solvents such as ethers and alcohols.[3]
GHS Hazard Classification Flammable Liquid, Category 2; Skin Irritation, Category 2; Eye Irritation, Category 2A; Specific target organ toxicity — single exposure, Category 3 (Respiratory tract irritation)[4][5]

Hazard Identification and Risk Assessment

This compound is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][5] A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Flammability Hazards

With a flash point of 22°C, this compound can form flammable vapor-air mixtures at or near room temperature. Vapors are heavier than air and may travel to a source of ignition and flash back. All work should be conducted in a chemical fume hood, away from open flames, sparks, and other ignition sources.[4] Electrical equipment should be explosion-proof.[6]

Health Hazards
  • Skin Irritation: Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.

  • Eye Irritation: Causes serious eye irritation.[4] Contact can result in redness, pain, and potential damage to the eye.

  • Respiratory Irritation: May cause respiratory tract irritation if vapors are inhaled.[7]

  • Ingestion: While specific data is limited, ingestion is expected to be harmful. Do not ingest.[8]

Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for minimizing exposure risk.

Engineering Controls
  • All work with this compound must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Ensure adequate ventilation in storage areas.[7]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart for breakthrough times. Double-gloving is recommended for extended operations.[9]

  • Body Protection: A flame-resistant lab coat must be worn at all times. For larger quantities or tasks with a high splash potential, a chemical-resistant apron is also recommended.[9]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

Emergency Procedures

First Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Leak Procedures
  • Small Spills: Evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for disposal.[6] Use non-sparking tools.[7]

  • Large Spills: Evacuate the laboratory and restrict access. Contact your institution's emergency response team.[9]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO₂).[4]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: Vapors may form explosive mixtures with air.[6] Hazardous combustion products include carbon oxides and hydrogen fluoride.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Waste Disposal

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[4] Waste should be handled by a licensed waste disposal company. Do not dispose of down the drain.

Experimental Protocols for Safety Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. Below are summaries of the methodologies for key safety endpoints.

Flash Point Determination (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed-cup tester according to ASTM D93.[2][6]

  • Principle: A sample of the liquid is heated in a closed cup at a controlled rate with constant stirring. An ignition source is periodically directed into the cup. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[6]

  • Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a temperature measuring device.[11]

  • Procedure (Abbreviated):

    • The test cup is filled with the sample to a specified level.

    • The lid is placed on the cup, and the apparatus is assembled.

    • The sample is heated at a slow, constant rate while being continuously stirred.[11]

    • At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

    • The test is continued until a flash is observed. The temperature at which this occurs is recorded as the flash point.[12]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential for a substance to cause reversible or irreversible skin damage.[4][13]

  • Principle: The test substance is applied in a single dose to the skin of an experimental animal (typically an albino rabbit). The degree of irritation is evaluated at specified intervals.[13]

  • Procedure (Abbreviated):

    • Healthy, young adult albino rabbits are used. The fur on the back of the animal is clipped approximately 24 hours before the test.[5]

    • A dose of 0.5 mL of the liquid is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[13]

    • The exposure period is typically 4 hours.[13]

    • After exposure, the patch is removed, and the skin is gently cleaned.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[9]

    • The reactions are scored according to a standardized grading system. The reversibility of the effects is observed for up to 14 days.[9]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[4][8]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit). The other eye serves as an untreated control.[8]

  • Procedure (Abbreviated):

    • Healthy, young adult albino rabbits with no pre-existing eye defects are used.[10]

    • A single dose of 0.1 mL of the liquid is instilled into the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball. The lids are then held together for about one second.[7]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[8]

    • The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, redness, and swelling according to a standardized scoring system.[14]

    • The reversibility of any observed lesions is assessed over a period of up to 21 days.[14]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

SafeHandlingWorkflow start Start: New Experiment with this compound risk_assessment 1. Conduct Risk Assessment - Review SDS - Identify Hazards - Plan Controls start->risk_assessment ppe_selection 2. Select & Inspect PPE - Goggles & Face Shield - Chemical-Resistant Gloves - Flame-Resistant Lab Coat risk_assessment->ppe_selection engineering_controls 3. Prepare Engineering Controls - Verify Fume Hood Function - Ensure Access to Eyewash/Shower ppe_selection->engineering_controls chemical_retrieval 4. Retrieve Chemical - Transport in Secondary Containment engineering_controls->chemical_retrieval experiment_execution 5. Execute Experiment - Work in Fume Hood - Avoid Ignition Sources - Use Non-Sparking Tools chemical_retrieval->experiment_execution waste_collection 6. Waste Collection - Segregate Halogenated Waste - Use Labeled, Sealed Containers experiment_execution->waste_collection spill_event Spill Occurs experiment_execution->spill_event exposure_event Exposure Occurs experiment_execution->exposure_event decontamination 7. Decontamination - Clean Work Area - Decontaminate Equipment waste_collection->decontamination ppe_removal 8. Doff PPE - Remove Gloves First - Wash Hands Thoroughly decontamination->ppe_removal storage 9. Store Unused Chemical - Tightly Closed Container - Ventilated, Cool Area - Away from Incompatibles ppe_removal->storage end End: Experiment Complete storage->end spill_response Follow Spill Response Protocol - Evacuate (if large) - Notify Supervisor - Use Spill Kit spill_event->spill_response Yes spill_response->decontamination first_aid Administer First Aid - Use Eyewash/Shower - Seek Medical Attention exposure_event->first_aid Yes first_aid->ppe_removal

Safe Handling Workflow for this compound.

References

An In-depth Technical Guide to 2,2-Difluoroethyl Acetate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3) is a fluorinated organic compound that has emerged as a significant building block and solvent in various scientific and industrial fields. Its unique physicochemical properties, conferred by the geminal fluorine atoms, make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the discovery and history of 2,2-difluoroethyl acetate, its key physical and chemical properties, detailed experimental protocols for its synthesis, and its diverse applications, with a particular focus on its role in drug development.

Introduction and Historical Context

While the precise date and discoverer of the first synthesis of this compound are not well-documented in readily available literature, its development can be situated within the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has long been a strategy to modulate their chemical and biological properties. Early work in the field of organofluorine chemistry, such as the halogen exchange reactions developed by Frédéric Swarts in 1892, laid the groundwork for the synthesis of a wide array of fluorinated compounds.[1][2][3] The unique properties of the difluoromethylene group (CF2), a bioisostere for carbonyl or ether oxygen functionalities, have made it an attractive moiety in medicinal chemistry, driving the development of synthetic methods for compounds like this compound.[4][5]

Physicochemical Properties

This compound is a colorless to almost colorless, clear liquid with a characteristic fruity odor.[6] Its key physical and chemical properties are summarized in the table below. The presence of the two fluorine atoms significantly influences its boiling point, density, and solvent characteristics compared to its non-fluorinated analog, ethyl acetate.

PropertyValueSource(s)
Molecular Formula C₄H₆F₂O₂[6][7]
Molecular Weight 124.09 g/mol [6][7][8]
CAS Number 1550-44-3[6][7]
Appearance Colorless to almost colorless clear liquid[6]
Boiling Point 105-106 °C[6]
Density 1.203 - 1.21 g/cm³[6]
Flash Point 22 °C[9]
Refractive Index (n20D) 1.352[6][9]
Solubility Soluble in organic solvents such as ethers and alcohols

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The following sections detail two common laboratory-scale preparations.

Synthesis from 2,2-Difluoro-1-chloroethane and Potassium Acetate

This method involves the nucleophilic substitution of chloride by acetate. It is a robust method that provides a good yield of the desired product.

G Synthesis of this compound via Nucleophilic Substitution A 2,2-Difluoro-1-chloroethane C Dimethyl Sulfoxide (B87167) (DMSO) 120 °C A->C B Potassium Acetate B->C D This compound C->D Nucleophilic Substitution

Synthesis of this compound from 2,2-Difluoro-1-chloroethane.

Experimental Protocol:

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser is charged with 148 g (1.475 mol) of potassium acetate in 300 ml of dimethyl sulfoxide and heated to 120 °C.[10] A mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 ml of dimethyl sulfoxide is then added dropwise over 1 hour.[10] The reaction mixture is stirred at 120 °C for an additional 1.5 hours and then cooled to room temperature.[10] The progress of the reaction can be monitored by gas chromatography to confirm the complete conversion of 2,2-difluoro-1-chloroethane.[10] The desired this compound is then isolated by distillation, with a reported yield of 90.8%.[10]

Synthesis from 2,2-Difluoroethanol (B47519) and Acetyl Chloride

This method involves the esterification of 2,2-difluoroethanol with acetyl chloride in the presence of a base to neutralize the HCl byproduct.

G Synthesis of this compound via Esterification A 2,2-Difluoroethanol C Dichloromethane (B109758) (DCM) Triethylamine (B128534), 5 °C A->C B Acetyl Chloride B->C D This compound C->D Esterification

Synthesis of this compound from 2,2-Difluoroethanol.

Experimental Protocol:

Take 86.35g (1.1mol) of acetyl chloride and dissolve it in 100mL of dichloromethane to obtain a dichloromethane solution of acetyl chloride. Take 82g (1mol) of 2,2-difluoroethanol and lower the temperature to 5 °C. Slowly add the dichloromethane solution of acetyl chloride dropwise at 5 °C (the dripping time should be approximately 1.5 hours). After the addition is complete, stir the mixture at 5 °C for 1.5 hours. Then, add 202.38g (2mol) of triethylamine in 4 batches, stirring for 1.5 hours between each addition. After the addition of triethylamine is complete, maintain the reaction at 5 °C until the 2,2-difluoroethanol is completely reacted. Add 200 mL of water to wash and separate the phases. The obtained organic phase is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield this compound. This method has a reported yield of 99.23% and a purity of 99.6%.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the key NMR data.

NucleusChemical Shift (δ) / ppmCoupling Constant (J) / HzMultiplicitySource
¹H NMR 5.94J = 3.9, 55.1tt[10]
4.27J = 4.0, 13.7dt[10]
2.14-s[10]
¹⁹F NMR -126.24J = 13.7, 55.1td[10]

Applications

This compound serves as a versatile compound with applications spanning several key areas of chemical science.

Pharmaceutical and Agrochemical Synthesis

The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity.[4] this compound is a valuable building block for introducing the difluoroethyl moiety into active pharmaceutical ingredients (APIs).[6][11] Similarly, in the agrochemical industry, it is used as a precursor for the synthesis of novel pesticides and herbicides with improved efficacy.[11]

G Role of this compound in Drug Development A This compound B Introduction of -CH₂CF₂H Moiety A->B C Active Pharmaceutical Ingredient (API) Synthesis B->C D Enhanced Metabolic Stability C->D E Improved Bioavailability C->E F Modified Binding Affinity C->F G New Drug Candidates D->G E->G F->G

Application of this compound in Medicinal Chemistry.
Materials Science

The unique properties of fluorinated compounds make them suitable for the development of advanced materials. This compound is used in the production of fluorinated polymers, which are known for their high thermal stability and chemical resistance.[4] These polymers find applications in coatings, sealants, and other high-performance materials.[4]

Solvent Applications

Due to its polarity and ability to dissolve a range of organic compounds, this compound is also utilized as a specialty solvent in organic synthesis and formulations.[6]

Safety Information

This compound is a flammable liquid and vapor. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile fluorinated compound with a growing number of applications in both academic research and industrial processes. Its synthesis is achievable through several established methods, and its unique properties continue to make it an attractive building block for the development of new pharmaceuticals, agrochemicals, and advanced materials. As the field of organofluorine chemistry continues to expand, the importance of intermediates like this compound is likely to increase further.

References

Theoretical Studies on 2,2-Difluoroethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic compound with growing importance as a solvent and an intermediate in the synthesis of pharmaceuticals and advanced materials. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its conformation, stability, and reactivity. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and materials science. This technical guide provides an in-depth overview of the theoretical approaches used to study 2,2-Difluoroethyl acetate, focusing on computational chemistry methods for conformational analysis and vibrational spectroscopy. Detailed methodologies for key theoretical experiments are presented, along with expected outcomes based on studies of analogous compounds.

Introduction

This compound (C4H6F2O2) is a colorless liquid that serves as a versatile building block in organic synthesis.[1] Its applications span various fields, including the development of pharmaceuticals, agrochemicals, and fluorinated polymers.[1] The presence of the two fluorine atoms on the ethyl group introduces unique electronic effects that influence the molecule's behavior. Theoretical and computational studies are indispensable for elucidating the conformational preferences, vibrational properties, and reactivity of such molecules, providing insights that are often difficult to obtain through experimental methods alone.

This guide outlines the standard theoretical protocols for investigating this compound, primarily focusing on Density Functional Theory (DFT) and ab initio methods. These computational techniques allow for the exploration of the molecule's potential energy surface, the identification of stable conformers, and the prediction of its vibrational spectra.

Theoretical Methodology

Computational Details

The theoretical investigation of this compound typically employs quantum chemical calculations. A common and effective approach involves the use of Density Functional Theory (DFT), particularly the B3LYP functional, in conjunction with a Pople-style basis set such as 6-31G(d,p). For more accurate energy calculations, especially for determining the relative energies of different conformers, higher-level basis sets like 6-311++G(d,p) are often utilized. These calculations can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

Conformational Analysis

The presence of single bonds in this compound allows for the existence of multiple rotational isomers, or conformers. The relative stability of these conformers is determined by a delicate balance of steric and electronic effects.

Experimental Protocol: Conformational Search

A systematic conformational search is the first step in the theoretical analysis. The following protocol is typically employed:

  • Initial Structure Generation: A starting 3D structure of this compound is built using a molecular modeling program.

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the key single bonds (e.g., C-C and C-O bonds of the ethyl group). At each step of the rotation, the geometry is partially optimized.

  • Identification of Minima: The minima on the PES correspond to the stable conformers. The structures at these minima are then fully optimized.

  • Frequency Calculations: To confirm that the optimized structures are true minima on the PES, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

The following diagram illustrates the workflow for a computational conformational analysis.

conformational_analysis_workflow start Initial 3D Structure of this compound pes_scan Potential Energy Surface (PES) Scan (Rotation of Dihedral Angles) start->pes_scan identify_minima Identify Energy Minima on PES pes_scan->identify_minima full_optimization Full Geometry Optimization of Potential Conformers identify_minima->full_optimization freq_calculation Vibrational Frequency Calculation full_optimization->freq_calculation end Stable Conformers and Relative Energies freq_calculation->end

Caption: Workflow for Conformational Analysis.

Expected Conformational Preferences

Based on studies of similar molecules like 1,2-difluoroethane, it is expected that gauche and anti (or staggered) conformations will be the most stable.[2][3] The relative stability will be influenced by a combination of steric hindrance and hyperconjugative interactions. The "gauche effect," where the gauche conformer is unusually stable, may be observed due to hyperconjugation between the C-H bonding orbitals and the C-F antibonding orbitals.[2][3]

The following table summarizes the expected low-energy conformers and their qualitative relative energies.

ConformerDihedral Angle (O-C-C-F)Expected Relative Energy (kcal/mol)
Anti~180°Higher
Gauche~60°Lower

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and determining molecular structure. Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with experimental spectra to confirm the presence of specific conformers and to aid in the assignment of spectral bands.

Experimental Protocol: Vibrational Frequency Calculation

The protocol for calculating the vibrational spectra of the identified stable conformers is as follows:

  • Optimized Geometry: Start with the fully optimized geometry of each stable conformer obtained from the conformational analysis.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d,p)). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates.

  • Frequency Scaling: The calculated harmonic frequencies are often systematically higher than the experimental frequencies. Therefore, a scaling factor (e.g., ~0.96 for B3LYP) is typically applied to the calculated frequencies to improve the agreement with experimental data.

  • Spectral Simulation: The scaled frequencies and the calculated IR intensities (or Raman activities) are used to generate a simulated spectrum.

The following diagram illustrates the workflow for theoretical vibrational spectroscopy.

vibrational_spectroscopy_workflow start Optimized Geometries of Stable Conformers freq_calc Harmonic Frequency Calculation (e.g., B3LYP/6-31G(d,p)) start->freq_calc scaling Apply Scaling Factor to Calculated Frequencies freq_calc->scaling simulation Simulate IR and Raman Spectra scaling->simulation end Predicted Vibrational Spectra and Band Assignments simulation->end

Caption: Workflow for Theoretical Vibrational Spectroscopy.

Expected Vibrational Frequencies

The vibrational spectrum of this compound will be characterized by the vibrational modes of its functional groups. The table below presents the expected characteristic vibrational frequencies based on DFT calculations of similar acetate-containing molecules.

Vibrational ModeExpected Frequency Range (cm⁻¹, scaled)
C=O stretch1750 - 1780
C-O stretch (ester)1200 - 1250
C-F stretch1050 - 1150
CH₃ rock950 - 1050
O-C-C deformation800 - 900
C-C stretch850 - 950
C-H stretch (CH₃)2900 - 3000
C-H stretch (CH₂)2950 - 3050

Signaling Pathways and Reaction Mechanisms

While this compound is primarily used as a solvent and an intermediate, theoretical studies can also elucidate its role in reaction mechanisms. For instance, in drug metabolism, the C-F bond can influence the metabolic pathways. Theoretical modeling can be used to study the activation barriers for various metabolic reactions, such as hydroxylation or dehalogenation.

The following diagram illustrates a hypothetical logical relationship in a drug development context where the properties of this compound as a building block are considered.

logical_relationship_drug_development start This compound (Building Block) synthesis Synthesis of Active Pharmaceutical Ingredient (API) start->synthesis properties Physicochemical Properties of API (Solubility, Stability, Lipophilicity) synthesis->properties metabolism Metabolic Pathways of API properties->metabolism efficacy Therapeutic Efficacy properties->efficacy toxicity Toxicity Profile metabolism->toxicity end Optimized Drug Candidate efficacy->end toxicity->end

Caption: Logical Flow in Drug Development.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the molecular properties of this compound. Through conformational analysis, the stable rotational isomers and their relative energies can be determined, offering insights into the molecule's preferred shapes. Theoretical vibrational spectroscopy allows for the prediction and interpretation of IR and Raman spectra, aiding in the structural characterization of the molecule. The methodologies outlined in this guide provide a robust approach for researchers and scientists to investigate the fundamental properties of this compound and to leverage this understanding in the development of new drugs and materials.

References

2,2-Difluoroethyl Acetate: A Comprehensive Technical Guide to its Mechanism of Action as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is emerging as a versatile and valuable solvent in a range of scientific and industrial applications, from organic synthesis and polymer chemistry to pharmaceutical formulations. Its unique physicochemical properties, stemming from the presence of two fluorine atoms, distinguish it from its non-fluorinated analog, ethyl acetate, and other conventional solvents. This technical guide provides an in-depth exploration of the mechanism of action of 2,2-difluoroethyl acetate as a solvent, offering insights into its molecular interactions, solvency characteristics, and practical applications.

Core Physicochemical Properties

A fundamental understanding of a solvent's mechanism of action begins with its physical and chemical properties. These parameters govern its behavior and interactions with solutes at the molecular level.

PropertyValueReference
Molecular Formula C₄H₆F₂O₂[1][2]
Molecular Weight 124.09 g/mol [1][2]
Appearance Colorless liquid[3]
Boiling Point 105-106 °C[3][4]
Melting Point -81 °C[1]
Density 1.17 - 1.21 g/cm³[1][3]
Flash Point 22 °C[3]
Refractive Index (n20D) 1.352[3]
Vapor Pressure 322.306 mmHg at 25°C[3]
LogP (Octanol/Water Partition Coefficient) 0.815 (Calculated)[5]
Topological Polar Surface Area 26.3 Ų[6]
Hydrogen Bond Acceptor Count 4 (Computed)[6]
Hydrogen Bond Donor Count 0 (Computed)[6]

Mechanism of Action as a Solvent: A Molecular Perspective

The solvent properties of this compound are a direct consequence of its molecular structure. The presence of the two highly electronegative fluorine atoms on the ethyl group significantly influences the electron distribution within the molecule, thereby affecting its polarity, hydrogen bonding capabilities, and overall solvency.

Dipole Moment and Polarity
Hydrogen Bonding Capabilities

Based on computed properties, this compound acts as a hydrogen bond acceptor but not a donor[6]. The oxygen atoms of the carbonyl group and the ether linkage possess lone pairs of electrons that can accept hydrogen bonds from protic solutes such as alcohols, amines, and carboxylic acids. This hydrogen bond accepting ability is a crucial aspect of its mechanism of action, enabling it to dissolve a variety of protic compounds. The lack of hydrogen bond donating ability means it is classified as a polar aprotic solvent.

The interplay of these molecular forces can be visualized as follows:

cluster_DFEA This compound cluster_Interactions Molecular Interactions cluster_Solutes Solute Types DFEA C₄H₆F₂O₂ Dipole Dipole-Dipole DFEA->Dipole interacts with HBA Hydrogen Bond Acceptor DFEA->HBA acts as Dispersion Van der Waals (Dispersion) DFEA->Dispersion interacts via Polar Polar Molecules Dipole->Polar Protic Protic Molecules (e.g., Alcohols, Amines) HBA->Protic Dispersion->Polar NonPolar Non-Polar Molecules Dispersion->NonPolar

Caption: Intermolecular forces governing the solvency of this compound.

Solvency Characterization: Hansen and Kamlet-Taft Parameters

To provide a more quantitative understanding of its solvent power, solvatochromic parameters such as Hansen Solubility Parameters (HSP) and Kamlet-Taft parameters are invaluable.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like" and quantify the energy of vaporization of a solvent in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[8][9]. While a comprehensive experimental determination of the HSP for this compound was not found in the searched literature, its inclusion in lists of compounds with known HSP suggests that these values have been determined or calculated[5]. The HSP are crucial for predicting the solubility of polymers and other complex molecules[10].

The logical relationship for predicting solubility using HSP can be represented as:

cluster_HSP Hansen Solubility Parameters HSP_Solvent Solvent HSP (δD_s, δP_s, δH_s) Ra Calculate HSP Distance (Ra) HSP_Solvent->Ra HSP_Solute Solute HSP (δD_p, δP_p, δH_p) HSP_Solute->Ra Solubility Soluble? Ra->Solubility R0 Solute Interaction Radius (R0) R0->Solubility Insoluble Insoluble Solubility->Insoluble Ra > R0 Soluble Soluble Solubility->Soluble Ra < R0

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Kamlet-Taft Parameters

The Kamlet-Taft parameters provide a measure of a solvent's hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π*)[11]. These parameters are determined experimentally using solvatochromic dyes[12].

  • α (Hydrogen Bond Acidity): As this compound has no hydrogen atoms attached to highly electronegative atoms, its α value is expected to be 0, consistent with its classification as a non-hydrogen bond donor[6].

  • β (Hydrogen Bond Basicity): The presence of the carbonyl and ether oxygens makes it a hydrogen bond acceptor. For comparison, the β value for ethyl acetate is 0.45[12]. The electron-withdrawing effect of the fluorine atoms in this compound might slightly reduce the electron density on the oxygen atoms, potentially leading to a slightly lower β value compared to ethyl acetate.

  • π* (Dipolarity/Polarizability): This parameter reflects the solvent's ability to stabilize a charge or a dipole by virtue of its dielectric effect. Given the polar nature of the C-F and C=O bonds, this compound is expected to have a significant π* value. For comparison, the π* value for ethyl acetate is 0.55[12].

Applications in Organic Synthesis and Polymer Chemistry

The unique solvent properties of this compound make it suitable for a variety of applications.

Organic Synthesis

As a polar aprotic solvent, this compound can be a favorable medium for nucleophilic substitution reactions, particularly SN2 reactions[1][13][14]. In SN2 reactions, polar aprotic solvents can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive[15][16]. This can lead to enhanced reaction rates compared to protic solvents, which would solvate and stabilize the nucleophile through hydrogen bonding.

It is also employed in esterification and polymerization reactions[1]. Its ability to dissolve a broad spectrum of organic compounds makes it a versatile choice for various synthetic transformations[3].

Polymer Science

This compound's solvent properties are beneficial in the production of fluorinated polymers, contributing to their chemical resistance and thermal stability[3]. Its ability to dissolve polymers is a key factor in formulating coatings, adhesives, and sealants, ensuring uniformity and stability in the final products[3].

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the reaction of 2,2-difluoroethanol (B47519) with acetyl chloride.

Example Protocol:

  • Dissolve 86.35 g (1.1 mol) of acetyl chloride in 100 mL of dichloromethane.

  • In a separate flask, cool 82 g (1 mol) of 2,2-difluoroethanol to 5 °C.

  • Slowly add the acetyl chloride solution dropwise to the cooled 2,2-difluoroethanol over 1.5 hours, maintaining the temperature at 5 °C.

  • After the addition is complete, stir the mixture at 5 °C for another 1.5 hours.

  • Add 202.38 g (2 mol) of triethylamine (B128534) in four portions, with 1.5 hours of stirring between each addition.

  • Continue stirring at 5 °C until the 2,2-difluoroethanol is completely consumed (monitored by a suitable analytical technique, e.g., GC).

  • Add 200 mL of water to wash the reaction mixture and separate the organic phase.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain this compound[2].

Another reported synthesis involves the reaction of 2,2-difluoro-1-chloroethane with potassium acetate in dimethyl sulfoxide, followed by distillation to yield the product[17].

Purification of this compound

For high-purity applications, such as in pharmaceutical synthesis or electrolyte formulations, this compound may require further purification. Distillation is a common method for purification[17][18].

General Distillation Protocol:

  • Set up a standard distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (approximately 105-106 °C at atmospheric pressure).

  • The purity of the collected fractions should be verified by an appropriate analytical method, such as gas chromatography (GC).

The workflow for a typical synthesis and purification process can be visualized as follows:

Reactants 2,2-Difluoroethanol + Acetyl Chloride Reaction Reaction in Dichloromethane with Triethylamine at 5°C Reactants->Reaction Workup Aqueous Wash & Phase Separation Reaction->Workup Drying Drying over MgSO₄ Workup->Drying Concentration Concentration under Reduced Pressure Drying->Concentration Crude_Product Crude this compound Concentration->Crude_Product Purification Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

References

Methodological & Application

Application Notes and Protocols: 2,2-Difluoroethyl Acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) (CAS No. 1550-44-3) is a fluorinated organic compound that serves as a valuable building block and solvent in modern organic synthesis.[1][2] Its primary application lies in its role as a stable and convenient precursor to 2,2-difluoroethanol (B47519), a key structural motif in numerous pharmaceutical and agrochemical agents. The incorporation of the difluoroethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis and key transformations of 2,2-difluoroethyl acetate.

Physicochemical Properties and Safety Information

This compound is a colorless liquid with a mild, fruity odor.[3] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReferences
Molecular FormulaC₄H₆F₂O₂[1][4]
Molecular Weight124.09 g/mol [1][4]
Boiling Point105-106 °C[3]
Density1.203 g/cm³[3]
Flash Point22 °C[3]
Refractive Index1.352[3]
SolubilitySoluble in common organic solvents.[3]

Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[3][5] It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]

Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a stable and easily handled precursor to 2,2-difluoroethanol. It also finds use as a specialty solvent in various chemical reactions.[1][6]

Precursor to 2,2-Difluoroethanol

2,2-Difluoroethanol is a crucial building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. This compound serves as a convenient intermediate for the in-situ generation or isolation of this alcohol through transesterification.[7][8]

Specialty Solvent

Due to its polar nature and fluorine content, this compound can be employed as a solvent in specific applications where its unique properties are advantageous.[1][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,2-Difluoroethanol

This protocol describes the synthesis of this compound via the esterification of 2,2-difluoroethanol with acetyl chloride.

Reaction Scheme:

G reactant1 HO-CH2-CF2H product CH3COOCH2-CF2H reactant1->product + CH3COCl reactant2 CH3COCl reactant2->product reagent Triethylamine (B128534) reagent->product solvent Dichloromethane solvent->product

Figure 1: Synthesis of this compound.

Materials:

  • 2,2-Difluoroethanol

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-difluoroethanol (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, slowly add triethylamine (1.2 eq) dropwise.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Quantitative Data:

ReactantProductCatalyst/ReagentSolventTemperatureReaction TimeYieldReference
2,2-DifluoroethanolThis compoundTriethylamineDichloromethane5 °C to RT3 h99.23%[1]
Protocol 2: Synthesis of 2,2-Difluoroethanol via Transesterification of this compound

This protocol details the preparation of 2,2-difluoroethanol from this compound using a base-catalyzed transesterification.[7][9]

Reaction Scheme:

G reactant1 CH3COOCH2-CF2H product HO-CH2-CF2H reactant1->product + CH3OH reagent Methanol (B129727) reagent->product catalyst Sodium Hydroxide (B78521) catalyst->product

Figure 2: Synthesis of 2,2-Difluoroethanol.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (solid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and methanol (excess, e.g., 10 eq).[7]

  • Add a catalytic amount of solid sodium hydroxide (e.g., 0.05 eq).[7]

  • Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 65 °C) for 1-2 hours.[8]

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Upon completion, carefully neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the methanol under reduced pressure.

  • The resulting crude 2,2-difluoroethanol can be purified by distillation.[7][8]

Quantitative Data:

ReactantProductCatalystSolventTemperatureReaction TimeYieldReference
This compound2,2-DifluoroethanolSodium HydroxideMethanolRoom Temperature1 h74.4%[7][9]
Ethyl 2,2-difluoroacetate2,2-DifluoroethanolSodium HydroxideMethanol65 °C2 h87%[8]

Logical Workflow for Synthesis and Application

The following diagram illustrates the typical workflow involving this compound in organic synthesis.

G A Starting Materials (e.g., 2,2-Difluoroethanol) B Synthesis of This compound A->B C Purification B->C D This compound (Intermediate) C->D E Transesterification D->E F 2,2-Difluoroethanol (Building Block) E->F G Synthesis of APIs and Agrochemicals F->G

Figure 3: Workflow for this compound.

Conclusion

This compound is a valuable and versatile compound in organic synthesis, primarily serving as a stable and convenient precursor to the essential building block, 2,2-difluoroethanol. The protocols provided herein offer reliable methods for its synthesis and subsequent conversion. For researchers and professionals in drug discovery and development, understanding the applications and handling of this compound is crucial for the efficient synthesis of novel fluorinated molecules with potentially enhanced biological properties.

References

Application Notes and Protocols for 2,2-Difluoroethyl Acetate as a Solvent for Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is a partially fluorinated organic solvent with a unique combination of properties that make it an attractive choice for the dissolution and synthesis of fluorinated compounds, particularly in the pharmaceutical and materials science industries. Its structure, featuring a difluoroethyl group, imparts a distinct polarity and solvency behavior compared to its non-fluorinated analog, ethyl acetate. This document provides detailed application notes and protocols for the effective use of 2,2-difluoroethyl acetate as a solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
CAS Number 1550-44-3[1]
Molecular Formula C4H6F2O2[1]
Molecular Weight 124.09 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 106 °C[2]
Melting Point -26 °C[1]
Density 1.21 g/cm³ at 25 °C[2]
Flash Point 29 °C[1]
Solubility in Water Miscible[3]

Solubility Profile: A Comparative Analysis

Quantitative solubility data for a wide range of compounds in this compound is not extensively available in public literature. However, the principle of "like dissolves like" and the use of Hansen Solubility Parameters (HSP) can provide valuable insights into its solvency power. The HSP theory separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solute and a solvent suggests a higher likelihood of dissolution.

While the specific Hansen Solubility Parameters for this compound are not readily published, we can infer its characteristics based on its structure and compare it to its non-fluorinated analog, ethyl acetate. The presence of the C-F bonds is expected to slightly alter its HSP values, likely increasing its affinity for other fluorinated molecules.

The following table provides a comparative overview of the Hansen Solubility Parameters for ethyl acetate and other common solvents. This can be used as a predictive tool for assessing the potential solubility of various compounds in this compound, with the assumption that its parameters will be in a similar region to ethyl acetate but with a potentially greater affinity for fluorinated solutes.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Ethyl Acetate 15.85.37.2
Acetone 15.510.47.0
Toluene 18.01.42.0
Methanol 15.112.322.3
Hexane 14.90.00.0
Water 15.516.042.3

Note: The above table serves as a guideline. Experimental verification of solubility is always recommended.

Applications in the Synthesis of Fluorinated Compounds

This compound serves as an excellent reaction medium for the synthesis of fluorinated active pharmaceutical ingredients (APIs) and other specialty chemicals. Its advantages in this context include:

  • Enhanced Solubility of Fluorinated Intermediates: Many fluorinated building blocks and intermediates exhibit limited solubility in common organic solvents. The fluorine content in this compound can improve the solvation of these species, leading to more homogeneous reaction mixtures and potentially faster reaction rates.

  • Favorable Boiling Point: With a boiling point of 106 °C, this compound is suitable for reactions that require heating, while also being relatively easy to remove under reduced pressure.

  • Chemical Stability: It is a relatively inert ester, stable under a variety of reaction conditions commonly employed in organic synthesis.

Experimental Protocols

Protocol 1: Determination of Qualitative and Quantitative Solubility

This protocol outlines a general procedure for determining the solubility of a solid compound in this compound.

G cluster_0 Qualitative Solubility Assessment cluster_1 Quantitative Solubility Determination (Gravimetric Method) A Add ~10 mg of solute to 1 mL of this compound in a vial. B Vortex/agitate at room temperature for 2 minutes. A->B C Visually inspect for undissolved solid. B->C D Decision: Soluble, Partially Soluble, or Insoluble? C->D E Prepare a saturated solution by adding excess solute to a known volume of solvent. F Equilibrate the solution at a constant temperature (e.g., 25 °C) for 24 hours with stirring. E->F G Allow undissolved solid to settle. F->G H Carefully withdraw a known volume of the clear supernatant. G->H I Transfer the aliquot to a pre-weighed vial. H->I J Evaporate the solvent completely under vacuum or a gentle stream of nitrogen. I->J K Weigh the vial with the dried residue. J->K L Calculate solubility (e.g., in mg/mL or mol/L). K->L

Caption: Workflow for determining the solubility of a compound.

Methodology:

  • Qualitative Assessment:

    • To a clean, dry 4 mL vial, add approximately 10 mg of the solid compound to be tested.

    • Add 1 mL of this compound.

    • Cap the vial and vortex or agitate vigorously for 2 minutes at ambient temperature.

    • Visually inspect the solution. Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant portion has dissolved), or "insoluble" (no apparent dissolution).

  • Quantitative Determination (Gravimetric Method):

    • In a temperature-controlled shaker or stirred vessel, add an excess amount of the solid solute to a precisely measured volume of this compound (e.g., 10 mL).

    • Seal the vessel to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 24 hours).

    • Cease agitation and allow any undissolved solid to settle completely.

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette (e.g., 1 mL). Ensure no solid particles are transferred.

    • Transfer the aliquot to a pre-weighed, clean, and dry vial.

    • Remove the solvent by evaporation under reduced pressure (using a rotary evaporator) or by a gentle stream of nitrogen gas. Gentle heating may be applied, keeping the temperature well below the boiling point of the solute.

    • Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried solute.

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot

Protocol 2: General Procedure for a Synthesis Reaction

This protocol provides a general workflow for conducting a chemical reaction using this compound as the solvent.

G A Set up a dry reaction vessel with a stirrer and inert atmosphere (N2 or Ar). B Add starting materials and this compound. A->B C Heat or cool the reaction mixture to the desired temperature. B->C D Add reagents portion-wise or via syringe pump if necessary. C->D E Monitor reaction progress by TLC, LC-MS, or GC-MS. D->E F Once complete, perform aqueous work-up (e.g., add water and extract with a suitable organic solvent). E->F G Dry the organic layer over Na2SO4 or MgSO4. F->G H Concentrate the solution under reduced pressure to remove solvents. G->H I Purify the crude product by chromatography, crystallization, or distillation. H->I

Caption: General workflow for a synthesis reaction.

Methodology:

  • Reaction Setup:

    • Assemble a clean, dry reaction flask equipped with a magnetic stirrer, a condenser (if heating), a temperature probe, and an inlet for an inert gas (e.g., nitrogen or argon).

    • Purge the reaction vessel with the inert gas.

  • Charging Reactants:

    • Under the inert atmosphere, add the starting materials to the reaction flask.

    • Add a sufficient volume of this compound to dissolve or suspend the reactants to the desired concentration.

  • Reaction Execution:

    • Bring the reaction mixture to the desired temperature using a suitable heating mantle or cooling bath.

    • If required, add any additional reagents dropwise or in portions to control the reaction rate and temperature.

    • Stir the reaction mixture vigorously.

  • Monitoring Progress:

    • Periodically take small aliquots from the reaction mixture to monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction if necessary by adding a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

    • If an aqueous work-up is performed, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a versatile and valuable solvent for researchers working with fluorinated compounds. Its unique properties can lead to improved solubility, better reaction conditions, and more efficient synthetic processes. While comprehensive quantitative solubility data is still emerging, the principles and protocols outlined in this document provide a solid foundation for its effective application in research and development.

References

Application of 2,2-Difluoroethyl Acetate in Pharmaceutical Synthesis: A Case Study of Roflumilast

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is a versatile fluorinated building block increasingly utilized in pharmaceutical synthesis. The incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, bioavailability, and therapeutic efficacy.[1][2] This compound primarily serves as a precursor to the 2,2-difluoroethoxy moiety, a key structural feature in a number of modern pharmaceuticals. This application note will detail the use of 2,2-Difluoroethyl acetate in the synthesis of Roflumilast (B1684550), a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[3][4] We will provide detailed experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.

Core Application: Synthesis of the 2,2-Difluoroethoxy Moiety

The primary application of this compound in pharmaceutical synthesis is its conversion to 2,2-difluoroethanol (B47519), which then acts as an alkylating agent to introduce the 2,2-difluoroethoxy group onto a phenolic substrate. This two-step process is a key strategy for accessing a range of difluoroethoxylated aromatic compounds.

Step 1: Hydrolysis of this compound to 2,2-Difluoroethanol

This compound is readily hydrolyzed to 2,2-difluoroethanol under basic conditions. This reaction is typically high-yielding and provides the key intermediate for subsequent O-alkylation reactions.

Case Study: Synthesis of Roflumilast

Roflumilast is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade associated with COPD.[5] The synthesis of Roflumilast provides an excellent example of the application of this compound in the construction of a complex pharmaceutical agent. The overall synthetic workflow is depicted below.

G A This compound B 2,2-Difluoroethanol A->B Hydrolysis D 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (B133293) B->D O-Alkylation C 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (B1402990) C->D E 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid D->E Oxidation G Roflumilast E->G Amide Coupling F 3,5-Dichloro-4-aminopyridine F->G

Caption: Synthetic workflow for Roflumilast.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Difluoroethanol from this compound

This protocol describes the base-catalyzed hydrolysis of this compound.

Materials:

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and reflux condenser, combine this compound (112 g, 889 mmol) and methanol (100 g, 3.11 mol).

  • Add solid sodium hydroxide (2.14 g, 53 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction for the complete conversion of the starting material using gas chromatography.

  • Upon completion, the 2,2-difluoroethanol is isolated by distillation.

Quantitative Data:

ParameterValueReference
Yield74.4%[6]
Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol details the O-alkylation of 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde with a difluoromethylating agent derived from 2,2-difluoroethanol. While the direct use of 2,2-difluoroethanol for this step is feasible, many patented routes utilize sodium chlorodifluoroacetate as the difluoromethylating agent.

Materials:

  • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

  • Sodium chlorodifluoroacetate

  • Potassium carbonate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Toluene

  • Deionized water

  • Reactor with stirrer and temperature control

Procedure:

  • To a reactor, add 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (9.65 g), sodium chlorodifluoroacetate (22.95 g), and potassium carbonate (34.5 g) to DMSO (80 ml).

  • Heat the mixture to 120°C and stir for 12 hours.

  • Cool the reaction mixture and adjust the pH to 2 with 0.2N hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 ml).

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product as an oily substance.

Quantitative Data:

ParameterValueReference
Yield85%[2]
Purity (HPLC)93.6%[2]
Protocol 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

  • Sodium chlorite (B76162)

  • A suitable solvent (e.g., a mixture of t-butanol, water, and isobutene)

Procedure:

  • Dissolve 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde in a suitable solvent system.

  • Add a solution of sodium chlorite and a phosphate (B84403) buffer.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Work up the reaction by adding sodium sulfite (B76179) solution and acidifying with HCl.

  • Extract the product with an organic solvent, dry, and concentrate to yield the carboxylic acid.

Quantitative Data: Yields for this specific step are typically high, often exceeding 90%, though specific literature values for this exact transformation can vary based on the specific reagents and conditions used.

Protocol 4: Synthesis of Roflumilast

This protocol details the final amide coupling step.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

  • Thionyl chloride or other activating agent (e.g., oxalyl chloride)

  • 3,5-Dichloro-4-aminopyridine

  • A suitable base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous aprotic solvent (e.g., THF or DCM)

Procedure:

  • Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride in an inert solvent.

  • In a separate flask, dissolve 3,5-dichloro-4-aminopyridine in an anhydrous aprotic solvent and add a suitable base.

  • Slowly add the solution of the acid chloride to the solution of the aminopyridine at a controlled temperature.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by quenching with water, extracting the product into an organic solvent, washing, drying, and concentrating.

  • The crude product can be purified by recrystallization from a suitable solvent such as isopropanol.

Quantitative Data:

ParameterValueReference
Purity (after recrystallization)≥99.8% by weight[5]

Mechanism of Action of Roflumilast

Roflumilast functions by selectively inhibiting the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in inflammatory cells. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, ultimately leading to a reduction in the inflammatory response.[1][7][8]

G cluster_0 Cell Membrane Roflumilast Roflumilast PDE4 PDE4 Roflumilast->PDE4 Inhibits cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP PDE4 Inflammation Inflammatory Response (e.g., release of cytokines) PKA->Inflammation Inhibits ATP ATP ATP->cAMP Adenylate Cyclase

Caption: Roflumilast's mechanism of action.

Conclusion

This compound serves as a valuable and efficient precursor for the introduction of the 2,2-difluoroethoxy moiety in pharmaceutical synthesis. The case study of Roflumilast demonstrates a practical application, highlighting a multi-step synthesis that relies on the initial conversion of this compound to 2,2-difluoroethanol. The unique properties conferred by the difluoroethoxy group contribute to the high potency and selectivity of Roflumilast as a PDE4 inhibitor. The provided protocols offer a detailed guide for researchers engaged in the synthesis of fluorinated pharmaceutical compounds.

References

Application Notes and Protocols: 2,2-Difluoroethyl Acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into agrochemical molecules is a widely employed strategy to enhance their efficacy, metabolic stability, and overall performance. 2,2-Difluoroethyl acetate (B1210297) and its derivatives have emerged as valuable building blocks for the synthesis of highly effective fungicides, particularly a class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). This document provides detailed application notes and experimental protocols for the use of ethyl 2,2-difluoroacetate, a close derivative of 2,2-difluoroethyl acetate, in the synthesis of the key agrochemical intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). This intermediate is a cornerstone for the production of several commercial fungicides, including Benzovindiflupyr (Solatenol®).

Core Application: Synthesis of the Key Intermediate 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

The primary application of ethyl 2,2-difluoroacetate in agrochemical synthesis is as a precursor for the difluoromethyl group in the vital pyrazole-based intermediate, DFPA. The overall synthetic pathway involves a multi-step process, beginning with a Claisen condensation, followed by cyclization and hydrolysis.

Experimental Workflow for DFPA Synthesis

The following diagram illustrates the overall workflow for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) from ethyl 2,2-difluoroacetate.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Formation of Enol Ether cluster_2 Step 3: Pyrazole (B372694) Ring Formation (Cyclization) cluster_3 Step 4: Hydrolysis A Ethyl 2,2-difluoroacetate D Ethyl 4,4-difluoroacetoacetate A->D B Ethyl acetate B->D C Sodium ethoxide (Base) C->D Catalyst G Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate D->G E Triethyl orthoformate E->G F Acetic anhydride F->G Catalyst I Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate G->I H Methylhydrazine H->I L 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid (DFPA) I->L J Sodium hydroxide J->L K Acidification (e.g., HCl) K->L

Caption: Overall workflow for the synthesis of DFPA.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate (Claisen Condensation)

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1][2][3]

Reaction Mechanism:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Ethoxide cluster_3 Step 4: Deprotonation (Drives Equilibrium) EtO- EtO- CH3COOEt CH3COOEt [-CH2COOEt] [-CH2COOEt] CH3COOEt->[-CH2COOEt] EtO- [CH2=C(O-)OEt] [CH2=C(O-)OEt] [-CH2COOEt]->[CH2=C(O-)OEt] CHF2COOEt CHF2COOEt [-CH2COOEt]->CHF2COOEt Attacks carbonyl carbon CHF2C(O-)(OEt)CH2COOEt CHF2C(O-)(OEt)CH2COOEt CHF2COOEt->CHF2C(O-)(OEt)CH2COOEt CHF2COCH2COOEt CHF2COCH2COOEt CHF2C(O-)(OEt)CH2COOEt->CHF2COCH2COOEt - EtO- [CHF2COCHCOOEt]- [CHF2COCHCOOEt]- CHF2COCH2COOEt->[CHF2COCHCOOEt]- EtO- [CHF2COCHCOOEt]-->CHF2COCH2COOEt H+ (from acid workup)

Caption: Mechanism of the Claisen condensation.

  • Protocol: A detailed protocol for a similar Claisen condensation is described in patent WO2014120397A1.[4] In a typical procedure, ethyl acetate and ethyl 2,2-difluoroacetate are reacted in the presence of a strong base like sodium ethoxide. The reaction mixture is then carefully acidified to yield ethyl 4,4-difluoroacetoacetate.

Step 2: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate

  • Protocol: The ethyl 4,4-difluoroacetoacetate obtained from the previous step is reacted with triethyl orthoformate in the presence of acetic anhydride.[5] This reaction introduces the ethoxymethylene group, which is crucial for the subsequent cyclization.

Step 3: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Protocol: The product from Step 2 is then reacted with methylhydrazine. This reaction leads to the formation of the pyrazole ring. It is important to control the reaction conditions to favor the formation of the desired N-methyl isomer.[5]

Step 4: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)

  • Protocol: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide, followed by acidification with an acid like hydrochloric acid to precipitate the final product, DFPA.[5]

Quantitative Data for DFPA Synthesis

The following table summarizes typical yields reported in the literature for the synthesis of DFPA and its precursors.

StepReactantsProductYield (%)Reference
1. Claisen Condensation & Enol Ether Formation (combined)Ethyl 2,2-difluoroacetate, Ethyl acetate, Sodium ethoxide, Triethyl orthoformate, Acetic anhydrideEthyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate~80-85[4]
2. Pyrazole Ring FormationEthyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate, MethylhydrazineEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate>80[5]
3. HydrolysisEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, NaOH, HCl3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA)High[5]

Application in the Synthesis of Benzovindiflupyr (Solatenol®)

Benzovindiflupyr is a broad-spectrum SDHI fungicide that utilizes DFPA as a key building block. The final step in its synthesis is the amidation of the carboxylic acid group of DFPA with a specific aniline (B41778) derivative.

Overall Synthesis Workflow of Benzovindiflupyr

G cluster_0 Synthesis of Pyrazole Moiety cluster_1 Synthesis of Aniline Moiety cluster_2 Final Coupling (Amidation) A Ethyl 2,2-difluoroacetate B DFPA Synthesis (Multi-step) A->B C 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carboxylic acid (DFPA) B->C E 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride C->E Activation D Thionyl Chloride (SOCl2) D->E I Benzovindiflupyr (Solatenol®) E->I F Precursors G Multi-step Synthesis F->G H 5-Amino-9-isopropyl-1,2,3,4- tetrahydro-1,4-methanonaphthalene G->H H->I

Caption: Overall synthesis workflow for Benzovindiflupyr.

Experimental Protocol for Benzovindiflupyr Synthesis

1. Activation of DFPA

  • Protocol: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is first converted to its more reactive acid chloride. This is typically achieved by reacting DFPA with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6][7]

2. Synthesis of the Aniline Moiety

The synthesis of the specific aniline partner, 5-amino-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene, is a complex multi-step process that is beyond the scope of this document but is a critical aspect of the overall synthesis.

3. Amidation Reaction

  • Protocol: The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is then reacted with 5-amino-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) or toluene.[6][7]

Quantitative Data for Benzovindiflupyr Synthesis
StepReactantsProductYield (%)Purity (%)Reference
1. Acid Chloride Formation3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideHigh-[6]
2. Amidation3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 5-Amino-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene, TriethylamineN-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Benzovindiflupyr)Good>97[8]

Conclusion

This compound, through its derivative ethyl 2,2-difluoroacetate, serves as a critical and efficient precursor for the introduction of the difluoromethyl moiety in the synthesis of a key pyrazole-based intermediate. This intermediate is fundamental to the production of a new generation of highly effective SDHI fungicides. The synthetic routes outlined in these notes, supported by the provided protocols and data, offer a robust foundation for researchers and professionals in the agrochemical industry to develop and optimize the synthesis of these vital crop protection agents. The versatility of this fluorinated building block underscores the importance of organofluorine chemistry in modern agrochemical research and development.

References

Application Notes and Protocols for Lithium-ion Battery Electrolytes Containing 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation, electrochemical performance, and safety characteristics of lithium-ion battery electrolytes containing 2,2-difluoroethyl acetate (B1210297) (DFEA). Detailed protocols for electrolyte preparation, battery assembly, and electrochemical testing are included to facilitate research and development in this area.

Introduction to 2,2-Difluoroethyl Acetate (DFEA) in Lithium-ion Batteries

This compound (DFEA) is a promising co-solvent for lithium-ion battery electrolytes, offering potential improvements in safety and performance, particularly for high-voltage applications. Its fluorinated structure contributes to a higher flash point and better thermal stability compared to conventional carbonate-based solvents. Furthermore, DFEA's low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy facilitates the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability.[1]

Physicochemical Properties of this compound:

PropertyValue
CAS Number 1550-44-3
Molecular Formula C4H6F2O2
Molecular Weight 124.09 g/mol
Boiling Point 105-106 °C
Density ~1.2 g/cm³
Flash Point 22 °C (Closed Cup)

Electrolyte Formulations with DFEA

DFEA is typically used as a co-solvent in combination with a cyclic carbonate, such as ethylene (B1197577) carbonate (EC), to ensure adequate salt dissociation and ionic conductivity. The concentration of DFEA in the solvent mixture can be varied to optimize electrolyte properties.

Table of Representative Electrolyte Formulations:

Formulation IDDFEA (wt%)Ethylene Carbonate (EC) (wt%)Lithium SaltAdditives
DFEA-E160-8020-401.0 M LiPF6None
DFEA-E265-7525-351.0 M LiPF61-2 wt% Vinylene Carbonate (VC)
DFEA-E3~70~301.0 M LiPF61 wt% Fluoroethylene Carbonate (FEC)

Experimental Protocols

Electrolyte Preparation

This protocol describes the preparation of a DFEA-based electrolyte in an argon-filled glovebox to prevent moisture and air contamination.

Materials and Equipment:

  • This compound (DFEA), battery grade (≥99.9% purity)

  • Ethylene carbonate (EC), battery grade (≥99.9% purity)

  • Lithium hexafluorophosphate (B91526) (LiPF6), battery grade

  • Argon-filled glovebox with O2 and H2O levels < 0.1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Transfer all materials and equipment into the glovebox.

  • Allow materials to reach the glovebox atmosphere temperature.

  • In a clean, dry volumetric flask, add the desired volume of ethylene carbonate.

  • Add the desired volume of this compound to the same flask.

  • Place a magnetic stir bar in the flask and stir the solvent mixture until homogeneous.

  • Slowly add the pre-weighed LiPF6 salt to the solvent mixture while stirring. Continue stirring until the salt is completely dissolved.

  • If using additives, add them to the electrolyte and stir until fully dissolved.

  • Store the prepared electrolyte in a sealed container in the glovebox.

Experimental Workflow for Electrolyte Preparation

G cluster_glovebox Argon-filled Glovebox start Transfer Materials (DFEA, EC, LiPF6, etc.) mix_solvents Mix DFEA and EC start->mix_solvents dissolve_salt Dissolve LiPF6 mix_solvents->dissolve_salt add_additives Add Additives (optional) dissolve_salt->add_additives store Store Electrolyte add_additives->store

Workflow for preparing DFEA-based electrolytes.
Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell using a DFEA-based electrolyte for electrochemical testing.

Materials and Equipment:

  • Cathode and anode discs (e.g., NMC811 and SiOₓ/graphite)

  • Celgard separator

  • CR2032 coin cell components (casings, spacers, spring)

  • DFEA-based electrolyte

  • Crimping machine

  • Tweezers

  • Pipette

Procedure:

  • Inside the glovebox, place the cathode in the center of the larger coin cell casing.

  • Place a separator on top of the cathode.

  • Using a pipette, add a few drops of the DFEA-based electrolyte onto the separator, ensuring it is thoroughly wetted.

  • Place the anode on top of the wetted separator.

  • Add another drop of electrolyte on top of the anode.

  • Place a spacer and then the spring on top of the anode.

  • Place the smaller casing (cap) on top to close the cell.

  • Carefully transfer the assembled cell to the crimping machine and crimp it to seal.

  • Remove the sealed coin cell and clean the exterior.

Coin Cell Assembly Workflow

G cluster_glovebox Argon-filled Glovebox start Place Cathode in Casing add_separator Add Separator start->add_separator wet_separator Add Electrolyte to Separator add_separator->wet_separator place_anode Place Anode wet_separator->place_anode add_electrolyte_anode Add Electrolyte to Anode place_anode->add_electrolyte_anode add_spacer_spring Add Spacer and Spring add_electrolyte_anode->add_spacer_spring close_cell Close with Cap add_spacer_spring->close_cell crimp Crimp Cell close_cell->crimp

Step-by-step assembly of a CR2032 coin cell.
Electrochemical Testing

Purpose: To form a stable SEI layer on the anode. Protocol:

  • Cell Type: CR2032 Coin Cell

  • Temperature: 25 °C

  • C-rate: C/20 (for 2-3 cycles)

  • Voltage Window: 3.0 V to 4.2 V (or as appropriate for the electrode chemistry)

  • Procedure: Charge and discharge the cell at a constant current of C/20 for 2-3 cycles.

Purpose: To evaluate the long-term cycling performance and capacity retention. Protocol:

  • Cell Type: CR2032 Coin Cell

  • Temperature: 25 °C

  • Charge C-rate: 0.33C to 1C

  • Discharge C-rate: 0.33C to 1C

  • Voltage Window: 3.0 V to 4.2 V (or as appropriate for the electrode chemistry)

  • Procedure: Cycle the cell for a desired number of cycles (e.g., 100, 500, 1000) and record the discharge capacity and coulombic efficiency at each cycle.

Purpose: To assess the battery's performance at different charge and discharge rates. Protocol:

  • Cell Type: CR2032 Coin Cell

  • Temperature: 25 °C

  • Charge C-rate: Constant at C/5

  • Discharge C-rates: C/10, C/5, C/2, 1C, 2C, 5C (typically 5 cycles at each rate)

  • Voltage Window: 3.0 V to 4.2 V (or as appropriate for the electrode chemistry)

  • Procedure: Charge the cell at a constant C/5 rate and then discharge it at progressively higher C-rates.

Purpose: To study the redox processes and electrochemical stability of the electrolyte. Protocol:

  • Cell Type: Three-electrode cell (with Li metal as reference and counter electrodes)

  • Working Electrode: Glassy carbon or platinum

  • Scan Rate: 0.1 mV/s to 10 mV/s

  • Potential Range: 0.01 V to 5.0 V vs. Li/Li⁺

  • Procedure: Sweep the potential and record the resulting current to identify oxidation and reduction peaks.

Performance Data of DFEA-based Electrolytes

The use of DFEA in lithium-ion battery electrolytes has been shown to influence cycling performance. The following table summarizes representative data from studies utilizing DFEA.

Table of Electrochemical Performance Data:

Cell ChemistryElectrolyte CompositionCycling ConditionsCapacity RetentionCoulombic EfficiencyReference
NMC811SiOₓ/graphite (Pouch Cell)DFEA with cyclic carbonate and additives0.33C rate80% after 1000 cycles
Commercial 21700-type batteryDFEA-Elect4.4 A charge/discharge~70% after 1000 cyclesNot Specified
Commercial 21700-type battery (Baseline)BASE-Elect4.4 A charge/discharge~83% after 1000 cyclesNot Specified

Mechanism of SEI Formation with DFEA

The improved performance of DFEA-containing electrolytes is often attributed to the formation of a more stable and effective SEI layer. DFEA has a lower LUMO energy compared to conventional carbonate solvents, which means it is more readily reduced on the anode surface during the initial charging cycles. This preferential reduction leads to the formation of an inorganic-rich SEI layer, which is mechanically robust and electronically insulating, yet ionically conductive.

Proposed SEI Formation Pathway:

The reduction of DFEA at the anode surface is believed to generate lithium fluoride (B91410) (LiF) and other fluorine-containing species, which are key components of a stable SEI. The decomposition products of DFEA can also passivate the anode surface, preventing further electrolyte decomposition and improving the long-term cycling stability of the battery.

Logical Relationship of DFEA's Effect on SEI Formation and Battery Performance

G DFEA This compound (DFEA) LowLUMO Low LUMO Energy DFEA->LowLUMO Safety Improved Safety DFEA->Safety PreferentialReduction Preferential Reduction on Anode LowLUMO->PreferentialReduction SEI Formation of Robust, Inorganic-Rich SEI PreferentialReduction->SEI LiF LiF and Fluorinated Species SEI->LiF Passivation Surface Passivation SEI->Passivation Cycling Enhanced Cycling Stability LiF->Cycling Passivation->Cycling Performance Improved Battery Performance Cycling->Performance Safety->Performance

DFEA's role in SEI formation and performance enhancement.

Safety Considerations

DFEA's higher flash point and better thermal stability compared to linear carbonates contribute to the overall safety of the lithium-ion battery. The formation of a stable SEI also helps to suppress dendrite growth, which is a major safety concern in lithium-ion batteries.

Disclaimer: The protocols and information provided are for guidance and research purposes only. All experimental work should be conducted in a controlled laboratory environment with appropriate safety precautions.

References

Application Notes and Protocols for 2,2-Difluoroethyl Acetate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2-Difluoroethyl acetate (B1210297), including its properties, safety information, and detailed protocols for its use as a reactant and potential reaction medium in chemical synthesis.

Introduction

2,2-Difluoroethyl acetate (CAS No. 1550-44-3) is a fluorinated organic compound with growing importance in the chemical and pharmaceutical industries.[1][2] Its unique properties, stemming from the presence of two fluorine atoms, make it a valuable intermediate and a potential solvent for a variety of chemical transformations.[1] This document outlines its key characteristics and provides detailed protocols for its synthesis and subsequent use in a chemical reaction.

Physicochemical Properties

This compound is a colorless to almost colorless clear liquid with a fruity odor.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₄H₆F₂O₂[1]
Molecular Weight 124.09 g/mol [1]
CAS Number 1550-44-3[1]
Appearance Colorless to almost colorless clear liquid[1]
Boiling Point 106 °C[1]
Density 1.21 g/cm³[1]
Refractive Index (n20D) 1.35[1]
Solubility Soluble in organic solvents such as ethers and alcohols.[2]
Purity ≥ 98% (GC)[1]

Health and Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

  • Highly flammable liquid and vapor.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.

  • Wear protective gloves, eye protection, and face protection.

  • Use in a well-ventilated area.

  • Store in a cool, dry, and well-ventilated place.[2]

Applications in Chemical Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for the introduction of the difluoroethyl moiety into molecules. This is of significant interest in the development of pharmaceuticals and agrochemicals, as the presence of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

A primary application of this compound is as an intermediate in the synthesis of other valuable chemicals. The following sections provide a detailed protocol for its synthesis and its subsequent conversion to 2,2-difluoroethanol (B47519).

This protocol is adapted from the process described in patent US8975448B2.[3]

Objective: To synthesize this compound from 1-chloro-2,2-difluoroethane and potassium acetate.

Materials:

  • 1-chloro-2,2-difluoroethane

  • Potassium acetate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Three-neck flask with mechanical stirrer, dropping funnel, and dry ice condenser

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer, dropping funnel, and dry ice condenser, charge 148 g (1.475 mol) of potassium acetate and 300 ml of dimethyl sulfoxide.

  • Heat the mixture to 120 °C.

  • Prepare a mixture of 100 g (0.983 mol) of 2,2-difluoro-1-chloroethane in 100 ml of dimethyl sulfoxide and add it dropwise to the heated reaction mixture over one hour.

  • After the addition is complete, stir the reaction mixture at 120 °C for an additional 1.5 hours.

  • Monitor the reaction for the complete conversion of 2,2-difluoro-1-chloroethane using gas chromatography.

  • Cool the reaction mixture to room temperature.

  • Isolate the desired this compound by distillation.

Expected Yield: 90.8%[3]

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)SolventVolume (ml)Temperature (°C)Time (h)ProductYield (%)
1-chloro-2,2-difluoroethane100.51000.983DMSO1001201.5This compound90.8
Potassium acetate98.141481.475DMSO3001201.5

This protocol is adapted from the process described in patent US8975448B2.[3]

Objective: To synthesize 2,2-difluoroethanol via transesterification of this compound.

Materials:

  • This compound

  • Methanol

  • Solid sodium hydroxide (B78521)

  • Three-neck flask with mechanical stirrer and reflux condenser

Procedure:

  • In a three-neck flask equipped with a mechanical stirrer and reflux condenser, charge 112 g (0.889 mol) of this compound and 100 g (3.11 mol) of methanol.

  • Add 2.14 g (0.053 mol) of solid sodium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction for the complete conversion of the starting material using gas chromatography.

  • Isolate the target product, 2,2-difluoroethanol, by distillation.

Expected Yield: 74.4%[3]

Quantitative Data Summary:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)ReagentAmount (g)Moles (mol)SolventVolume (ml)TemperatureTime (h)ProductYield (%)
This compound124.091120.889Sodium hydroxide2.140.053Methanol~126Room Temp.12,2-Difluoroethanol74.4

While specific, detailed protocols for using this compound as a primary reaction solvent are not widely available in published literature, its physical and chemical properties suggest its potential as a useful medium for various organic reactions. Its fluorinated nature can offer unique solubility characteristics and may influence reaction rates and selectivities.

Key considerations for using this compound as a reaction medium:

  • Polarity: As an ester, it possesses moderate polarity, making it suitable for a range of polar and nonpolar reactants.

  • Boiling Point: With a boiling point of 106 °C, it can be used for reactions requiring elevated temperatures under atmospheric pressure.

  • Inertness: The C-F bonds are generally stable, making the solvent relatively inert under many reaction conditions.

  • Solubility: It is a good solvent for a wide range of organic compounds.[1]

Further research and experimentation are encouraged to explore the full potential of this compound as a novel reaction medium.

Visualizations

The following diagram illustrates the two-step synthesis of 2,2-difluoroethanol, where this compound is a key intermediate.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Synthesis of 2,2-Difluoroethanol Reactant1 1-chloro-2,2-difluoroethane Reaction1 Reaction at 120°C Reactant1->Reaction1 Reagent1 Potassium acetate Reagent1->Reaction1 Solvent1 DMSO Solvent1->Reaction1 Product1 This compound Reaction1->Product1 Reactant2 This compound Product1->Reactant2 Intermediate Reaction2 Transesterification at RT Reactant2->Reaction2 Reagent2 Sodium hydroxide Reagent2->Reaction2 Solvent2 Methanol Solvent2->Reaction2 Product2 2,2-Difluoroethanol Reaction2->Product2

Caption: Workflow for the two-step synthesis of 2,2-difluoroethanol.

This diagram outlines the logical considerations for selecting this compound as a reaction medium based on its properties.

SolventProperties cluster_properties Key Properties cluster_suitability Reaction Suitability Solvent This compound Polarity Moderate Polarity Solvent->Polarity BoilingPoint Boiling Point (106°C) Solvent->BoilingPoint Inertness Chemical Inertness Solvent->Inertness Solubility Good Organic Solubility Solvent->Solubility Suitability1 Dissolves diverse reactants Polarity->Suitability1 Suitability2 Allows for heating under reflux BoilingPoint->Suitability2 Suitability3 Minimizes side reactions Inertness->Suitability3 Suitability4 Homogeneous reaction mixture Solubility->Suitability4 ExperimentalWorkflow start Start setup Reaction Setup: - Inert atmosphere (N2/Ar) - Glassware assembly start->setup addition Addition of Reagents: 1. This compound (solvent) 2. Reactants 3. Catalyst/Reagents setup->addition reaction Reaction Conditions: - Stirring - Temperature control - Time addition->reaction monitoring Reaction Monitoring: - TLC - GC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Distillation - Crystallization - Chromatography workup->purification analysis Product Analysis: - NMR - IR - Mass Spec purification->analysis end End analysis->end

References

Application Notes and Protocols: 2,2-Difluoroethyl Acetate as a Precursor for Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of fluorinated polymers derived from 2,2-difluoroethyl acetate (B1210297). The unique properties imparted by the difluoroethyl group make these polymers promising candidates for various biomedical applications, including drug delivery systems. This document outlines protocols for the synthesis of poly(2,2-difluoroethyl acetate) and its subsequent hydrolysis to poly(2,2-difluoro vinyl alcohol), along with expected material properties and potential applications.

Introduction

Fluorinated polymers are a class of materials known for their exceptional thermal stability, chemical resistance, and unique surface properties. The incorporation of fluorine atoms into a polymer backbone can significantly alter its physical and chemical characteristics, leading to materials with low surface energy, hydrophobicity, and enhanced biocompatibility. This compound is a versatile monomer that can be polymerized to create fluorinated polymers with tunable properties. Subsequent hydrolysis of the acetate group yields a fluorinated polyvinyl alcohol, introducing hydrophilicity and functional handles for further modification.[1][2]

The resulting poly(2,2-difluoro vinyl alcohol) is of particular interest in the biomedical field. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of conjugated drugs, making it a promising candidate for drug delivery applications.[1][3][4][5]

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization reactions.

PropertyValueReference
CAS Number 1550-44-3[6]
Molecular Formula C4H6F2O2[6]
Molecular Weight 124.09 g/mol [6]
Boiling Point 53-54 °C[7]
Density 1.17 g/cm³[7]
Solubility Soluble in organic solvents such as ethers and alcohols.[7]

Synthesis of Poly(this compound)

While direct homopolymerization of this compound is not extensively documented in readily available literature, a robust protocol can be adapted from the well-established free-radical copolymerization of other fluorinated olefins with vinyl acetate.[8] The following protocol describes a feasible approach for the synthesis of poly(this compound).

Experimental Protocol: Free-Radical Polymerization

Objective: To synthesize poly(this compound) via free-radical polymerization.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • High-purity nitrogen gas

  • Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and reflux condenser

  • Thermostatically controlled oil bath

Procedure:

  • Reaction Setup: Assemble the Schlenk flask with a magnetic stir bar and reflux condenser. Flame-dry the apparatus under vacuum and then flush with high-purity nitrogen to ensure an inert atmosphere.

  • Reagent Preparation: In the reaction vessel, dissolve this compound (e.g., 10 g, 80.6 mmol) and AIBN (e.g., 0.1 g, 0.61 mmol, 0.75 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70 °C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: The progress of the polymerization can be monitored by periodically taking small aliquots (under nitrogen) and analyzing the monomer conversion by gas chromatography (GC) or by observing the increase in viscosity of the reaction mixture. A typical reaction time is 24 hours.

  • Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Collect the precipitated white polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40 °C to a constant weight.

Expected Polymer Properties

The properties of the resulting poly(this compound) can be inferred from data on similar fluorocarbon-vinyl acetate copolymers.[8]

PropertyExpected Range
Weight-Average Molar Mass (Mw) 100 - 300 kg/mol
Polydispersity Index (PDI) 1.5 - 2.5
Glass Transition Temperature (Tg) 30 - 50 °C

Hydrolysis of Poly(this compound) to Poly(2,2-difluoro vinyl alcohol)

The conversion of the fluorinated polyvinyl acetate to polyvinyl alcohol is a critical step for many biomedical applications, as it introduces hydroxyl groups for drug conjugation and alters the polymer's solubility. The hydrolysis can be achieved using either acidic or basic catalysis.[9][10][11]

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To hydrolyze poly(this compound) to poly(2,2-difluoro vinyl alcohol).

Materials:

  • Poly(this compound)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH)

  • Reaction vessel with a magnetic stirrer

  • Apparatus for filtration

Procedure:

  • Dissolution: Dissolve the synthesized poly(this compound) (e.g., 5 g) in methanol (e.g., 50 mL) in the reaction vessel with stirring.

  • Catalyst Addition: Prepare a solution of NaOH in methanol (e.g., 1 g NaOH in 10 mL methanol) and add it dropwise to the polymer solution. The amount of NaOH can be varied to control the degree of hydrolysis.

  • Hydrolysis Reaction: Continue stirring the mixture at room temperature. The polyvinyl alcohol will precipitate out of the solution as the hydrolysis proceeds. The reaction time can be varied from a few hours to 24 hours to achieve the desired degree of hydrolysis.

  • Isolation and Purification: Collect the precipitated poly(2,2-difluoro vinyl alcohol) by filtration. Wash the polymer extensively with methanol to remove sodium acetate and any unreacted NaOH.

  • Drying: Dry the purified polymer in a vacuum oven at 50 °C to a constant weight.

Characterization of Fluorinated Polymers

A suite of analytical techniques is essential to characterize the synthesized polymers and confirm their structure and properties.

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) To confirm the polymer structure, determine the copolymer composition (if applicable), and calculate the degree of hydrolysis.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) To measure the glass transition temperature (Tg) and melting point (Tm), providing insights into the polymer's thermal properties.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and monitor the disappearance of the acetate carbonyl peak and the appearance of the hydroxyl peak during hydrolysis.

Application in Drug Delivery

Fluorinated polymers are gaining significant attention for their potential in drug delivery systems.[1][2][3][4][5] The unique properties of poly(2,2-difluoro vinyl alcohol) make it a promising candidate for various drug delivery strategies.

Potential Advantages in Drug Delivery:
  • Enhanced Stability: The carbon-fluorine bond is exceptionally strong, which can lead to increased metabolic stability of the polymer backbone and any attached drug molecules.[1]

  • Improved Bioavailability: The lipophilicity of the fluorinated segments can enhance the transport of drugs across biological membranes.[1]

  • Controlled Release: The hydrophilic/hydrophobic balance of the polymer can be tuned by controlling the degree of hydrolysis, allowing for the design of systems with specific drug release profiles.

  • Biocompatibility: Fluoropolymers often exhibit good biocompatibility, a crucial requirement for in vivo applications.[3][5]

The hydroxyl groups of poly(2,2-difluoro vinyl alcohol) can be used to conjugate a wide range of therapeutic agents, including small molecule drugs, peptides, and proteins, through ester or ether linkages. This allows for the creation of polymer-drug conjugates with tailored properties for targeted delivery and controlled release.

Workflow and Pathway Diagrams

Synthesis_Workflow Monomer 2,2-Difluoroethyl acetate Polymerization Free-Radical Polymerization Monomer->Polymerization Initiator AIBN Initiator->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Polymer Poly(2,2-difluoroethyl acetate) Precipitation->Polymer Hydrolysis Base-Catalyzed Hydrolysis Polymer->Hydrolysis Final_Polymer Poly(2,2-difluoro vinyl alcohol) Hydrolysis->Final_Polymer Application Drug Delivery Applications Final_Polymer->Application

Caption: Workflow for the synthesis of poly(2,2-difluoro vinyl alcohol) and its application.

Drug_Delivery_Pathway cluster_Polymer Poly(2,2-difluoro vinyl alcohol) Carrier cluster_Drug Therapeutic Agent Polymer Fluorinated Polymer Backbone Hydroxyl Pendant -OH groups Polymer->Hydroxyl Functional Sites Conjugation Covalent Conjugation Hydroxyl->Conjugation Drug Drug Molecule Drug->Conjugation Conjugate Polymer-Drug Conjugate Conjugation->Conjugate Delivery Systemic Administration Conjugate->Delivery Targeting Targeted Tissue/ Cell Accumulation Delivery->Targeting Release Controlled Drug Release Targeting->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Signaling pathway for a polymer-drug conjugate utilizing a fluorinated backbone.

References

Application Notes and Protocols for Monitoring Reactions in 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) is a fluorinated organic solvent increasingly utilized in the chemical and pharmaceutical industries.[1][2] Its unique properties, including its polarity and boiling point, make it a suitable medium for a variety of organic reactions, including esterifications, polymerizations, and the synthesis of active pharmaceutical ingredients (APIs).[1][2] Effective monitoring of reaction kinetics and progress is crucial for process optimization, yield maximization, and ensuring product quality.[3] This document provides detailed application notes and protocols for monitoring reactions in 2,2-difluoroethyl acetate using common analytical techniques: in-situ Fourier Transform Infrared (FTIR) spectroscopy, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: In-situ FTIR Spectroscopy for Monitoring Esterification

Application: Real-time monitoring of the conversion of a carboxylic acid and an alcohol to an ester in this compound. This technique is valuable for determining reaction kinetics and identifying the reaction endpoint without the need for sampling.[4]

Principle: In-situ FTIR spectroscopy measures the vibrational spectra of the reaction mixture directly in the reaction vessel.[4] By monitoring the decrease in the absorbance of a characteristic vibrational band of a reactant (e.g., the C=O stretch of the carboxylic acid) and the simultaneous increase in the absorbance of a characteristic band of the product (e.g., the C=O stretch of the ester), the progress of the reaction can be followed in real-time.[1]

Experimental Protocol: In-situ FTIR Monitoring of Fischer Esterification

Reaction: Fischer esterification of benzoic acid with ethanol (B145695) to form ethyl benzoate (B1203000).

Materials:

  • Benzoic acid

  • Ethanol

  • Sulfuric acid (catalyst)

  • This compound (solvent)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and a port for an in-situ FTIR probe

  • In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

Procedure:

  • Assemble the reaction apparatus and ensure it is clean and dry.

  • Charge the reaction vessel with this compound, benzoic acid, and ethanol.

  • Insert the in-situ FTIR-ATR probe into the reaction mixture, ensuring the sensor is fully submerged.

  • Begin stirring the mixture and start collecting background FTIR spectra.

  • Add a catalytic amount of sulfuric acid to initiate the reaction.

  • Continuously collect FTIR spectra at regular intervals (e.g., every 1-2 minutes) throughout the course of the reaction.

  • Monitor the change in absorbance of the C=O stretching frequency of benzoic acid (around 1700-1725 cm⁻¹) and the C=O stretching frequency of ethyl benzoate (around 1730-1750 cm⁻¹).[1]

  • The reaction is considered complete when the absorbance of the reactant's characteristic peak no longer decreases and the product's peak no longer increases.

Data Presentation
Time (minutes)Benzoic Acid C=O Absorbance (normalized)Ethyl Benzoate C=O Absorbance (normalized)Conversion (%)
01.000.000
150.780.2222
300.590.4141
600.320.6868
900.150.8585
1200.050.9595
1500.020.9898

Note: This is simulated data for illustrative purposes.

FTIR_Workflow cluster_prep Preparation cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A Assemble Reaction Apparatus B Add Reactants & Solvent A->B C Insert FTIR Probe B->C D Initiate Reaction C->D E Collect Spectra D->E F Monitor Peak Absorbance E->F G Reaction Complete? F->G G->E No H Generate Kinetic Profile G->H Yes I Determine Endpoint H->I

In-situ FTIR Experimental Workflow

Application Note 2: In-situ NMR Spectroscopy for Monitoring Polymerization

Application: Real-time monitoring of monomer consumption and polymer formation during a polymerization reaction in this compound. This technique provides detailed kinetic and structural information.[5]

Principle: In-situ NMR spectroscopy allows for the collection of a series of NMR spectra over time as a reaction proceeds within an NMR tube.[6] By integrating the signals of specific protons or other nuclei (e.g., ¹⁹F) of the monomer and the corresponding signals of the polymer, the rate of polymerization and the change in the chemical environment can be accurately quantified.[5]

Experimental Protocol: In-situ ¹H NMR Monitoring of Ring-Opening Polymerization

Reaction: Ring-opening polymerization of ε-caprolactone.

Materials:

Procedure:

  • In an NMR tube, dissolve ε-caprolactone and benzyl alcohol in this compound.

  • Obtain an initial ¹H NMR spectrum to serve as the t=0 reference.

  • Inject the catalyst solution into the NMR tube to initiate the polymerization.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular intervals. The time between spectra should be chosen based on the expected reaction rate.[6]

  • Monitor the decrease in the integral of the monomer's characteristic peaks (e.g., the protons adjacent to the carbonyl group) and the appearance and increase of the polymer's characteristic peaks.

  • Process the series of spectra to calculate the monomer conversion at each time point.

Data Presentation
Time (minutes)Monomer Peak Integral (normalized)Polymer Peak Integral (normalized)Conversion (%)
01.000.000
100.850.1515
200.680.3232
400.400.6060
600.210.7979
900.070.9393
1200.020.9898

Note: This is simulated data for illustrative purposes.

NMR_Workflow cluster_prep Sample Preparation cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis A Dissolve Monomer & Initiator in Solvent B Transfer to NMR Tube A->B C Acquire t=0 Spectrum B->C D Inject Catalyst C->D E Acquire Time-Lapsed Spectra D->E F Monitor Peak Integrals E->F G Reaction Progressing? F->G G->E Yes H Calculate Monomer Conversion G->H No I Plot Kinetic Data H->I

In-situ NMR Experimental Workflow

Application Note 3: GC-MS for Monitoring Reaction Progress

Application: Quantitative analysis of reaction aliquots to determine the concentration of reactants, products, and byproducts. This is a robust method for reactions that are not amenable to in-situ monitoring.

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) separates the components of a mixture based on their volatility and interaction with a stationary phase, and then detects them based on their mass-to-charge ratio.[1] This allows for both qualitative identification and quantitative analysis of each component in a reaction sample.

Experimental Protocol: GC-MS Analysis of Reaction Aliquots

Reaction: Synthesis of this compound from 1-chloro-2,2-difluoroethane and sodium acetate.

Materials:

  • Reaction mixture aliquots

  • Quenching solution (e.g., ice-cold water)

  • Extraction solvent (e.g., diethyl ether)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • At specified time points, withdraw a small aliquot from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing ice-cold water.

  • Add a known amount of internal standard to the quenched sample.

  • Perform a liquid-liquid extraction with diethyl ether.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Transfer the dried organic layer to a GC vial.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Run the sample using a suitable temperature program to separate the components.

  • Identify the peaks corresponding to the starting material, product, and internal standard based on their retention times and mass spectra.

  • Quantify the components by comparing their peak areas to that of the internal standard.

Data Presentation
Time (hours)1-chloro-2,2-difluoroethane (normalized peak area)This compound (normalized peak area)Yield (%)
01.000.000
0.50.650.3535
1.00.380.6262
1.50.150.8585
2.00.040.9696
2.5<0.01>0.99>99

Note: This is simulated data for illustrative purposes, based on typical reaction progress.

GCMS_Workflow cluster_sampling Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Data Quantification A Withdraw Aliquot B Quench Reaction A->B C Add Internal Standard B->C D Extract & Dry C->D E Inject Sample D->E F Separate Components E->F G Detect by MS F->G H Identify Peaks G->H I Integrate Peak Areas H->I J Calculate Concentrations I->J

GC-MS Experimental Workflow

Conclusion

The analytical techniques described provide robust and reliable methods for monitoring a variety of chemical reactions in this compound. The choice of technique will depend on the specific reaction, the information required, and the available instrumentation. In-situ methods like FTIR and NMR are powerful for real-time kinetic studies, while GC-MS offers excellent separation and quantification for offline analysis. By implementing these protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to improved efficiency, safety, and product quality.

References

Application Notes and Protocols for 2,2-Difluoroethyl Acetate in High-Voltage Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,2-Difluoroethyl acetate (B1210297) (DFEA) as a co-solvent in electrolytes for high-voltage lithium-ion batteries. DFEA is a promising component for enhancing battery safety and performance due to its non-flammable nature and its ability to form a stable solid electrolyte interphase (SEI) on the anode surface.

Application Notes

Overview of 2,2-Difluoroethyl Acetate (DFEA)

This compound is a fluorinated ester solvent that has garnered attention for its potential to improve the safety and cycle life of high-voltage lithium-ion batteries. Its key attributes include:

  • Non-flammability: DFEA is a non-flammable solvent, which significantly enhances the safety of the battery by reducing the risk of thermal runaway and fire.

  • Electrochemical Stability: DFEA exhibits a wide electrochemical stability window, making it suitable for use with high-voltage cathode materials.

  • SEI Formation: DFEA has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to conventional carbonate solvents.[1][2] This promotes its preferential reduction on the anode surface, leading to the formation of a robust and inorganic-rich Solid Electrolyte Interphase (SEI).[1][2] This stable SEI layer is crucial for preventing further electrolyte decomposition and ensuring long-term cycling stability.

Performance Enhancements in High-Voltage Lithium-Ion Batteries

The incorporation of DFEA as a co-solvent in the electrolyte has been shown to lead to significant performance improvements in high-voltage lithium-ion batteries:

  • Improved Cycling Stability: The formation of a stable SEI layer effectively suppresses side reactions between the electrolyte and the electrodes, leading to enhanced capacity retention over extended cycling. In a study involving NMC811||SiOx/graphite pouch cells, an electrolyte containing DFEA demonstrated an impressive 80% capacity retention after 1000 cycles at a 0.33C rate.[1][2]

  • Enhanced Safety: The non-flammable nature of DFEA directly contributes to the overall safety of the battery, a critical consideration for high-energy applications.

Considerations for Use

While DFEA offers significant advantages, researchers should consider the following:

  • Ionic Conductivity: The addition of DFEA may influence the overall ionic conductivity of the electrolyte. The formulation should be optimized to maintain adequate conductivity for the desired rate performance.

  • Electrolyte Formulation: The optimal concentration of DFEA and the choice of other co-solvents and additives are critical for achieving the desired balance of safety and performance.

Data Presentation

The following tables summarize the quantitative data on the performance of lithium-ion batteries utilizing DFEA-containing electrolytes.

Electrolyte CompositionCell ConfigurationTest ConditionsInitial Discharge Capacity (mAh/g)Capacity Retention (%)Coulombic Efficiency (%)Reference
1 M LiPF6 in EC/EMC/DMC (1:1:1 by vol.) + DFEA (proprietary amount)21700-type Li[Ni0.88Co0.1Al0.02]O2/Graphite-Si4.4A charge/discharge (approx. 1C), 2.5-4.2VNot specified~78 after 1000 cyclesNot specified[3][4]
Nonflammable electrolyte with cyclic carbonate, DFEA, and other additivesNMC811SiOx/graphite pouch cell0.33C rateNot specified80 after 1000 cycles
1 M LiPF6 in EC/DEC (1:1 by vol.) with this compound and 2,2-difluoroethyl propionate (B1217596) (70:30 by weight)LiCoO2/Graphite (Coin cell)Charge: 4.6V (C/20 cutoff), Discharge: C/2Not specified90.3 after 290 cyclesNot specified

Note: The available quantitative data is limited. Further research is needed to provide a more comprehensive comparison across different cell chemistries and testing conditions.

Experimental Protocols

The following protocols provide a general framework for the preparation and testing of DFEA-containing electrolytes in high-voltage lithium-ion batteries. Researchers should adapt these protocols to their specific materials and experimental goals.

Electrolyte Preparation

Objective: To prepare a DFEA-containing electrolyte with a specific salt concentration and solvent ratio.

Materials:

  • Lithium salt (e.g., LiPF6, LiFSI)

  • High-purity battery-grade solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Diethyl Carbonate (DEC))

  • This compound (DFEA), battery grade

  • Anhydrous solvent for rinsing (e.g., dimethyl carbonate)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

Procedure:

  • Solvent Preparation: In the glovebox, accurately measure the required volumes of the carbonate co-solvents and DFEA using volumetric pipettes and mix them in a clean, dry volumetric flask. For example, to prepare a 1 M LiPF6 in EC:EMC:DFEA (3:5:2 by volume) electrolyte, first prepare the solvent mixture.

  • Salt Dissolution: Slowly add the pre-weighed lithium salt to the solvent mixture while stirring with a magnetic stirrer. Continue stirring until the salt is completely dissolved.

  • Homogenization: Allow the electrolyte to stir for several hours to ensure homogeneity.

  • Storage: Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a coin cell for electrochemical testing of the DFEA-containing electrolyte.

Materials:

  • Cathode and anode discs of the desired diameter

  • Celgard separator

  • Lithium foil (for half-cells)

  • CR2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Micropipette

Procedure (in an argon-filled glovebox):

  • Place the cathode disc in the center of the bottom cell casing.

  • Dispense a small amount of the prepared DFEA-containing electrolyte (e.g., 20 µL) onto the cathode surface.

  • Place a separator disc on top of the wetted cathode.

  • Add another small amount of electrolyte (e.g., 20 µL) to the separator.

  • Place the anode disc (or lithium foil for a half-cell) on top of the separator.

  • Add a spacer and a spring on top of the anode.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the assembled coin cell.

Equipment:

  • Battery cycler

  • Potentiostat/Galvanostat with impedance spectroscopy capability

3.3.1. Galvanostatic Cycling (Cycle Life and Coulombic Efficiency)

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first few cycles to allow for the stable formation of the SEI layer.

  • Long-Term Cycling: Cycle the cell at a desired C-rate (e.g., 1C) within the specified voltage window for the cathode material (e.g., 3.0-4.5 V for a high-voltage cathode). Record the charge and discharge capacities for each cycle to determine capacity retention and coulombic efficiency.

3.3.2. Rate Capability Test

  • Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

  • Perform several cycles at each C-rate to ensure stable capacity measurement.

  • Return to a low C-rate (e.g., C/10) to check for capacity recovery.

3.3.3. Cyclic Voltammetry (CV)

  • Set the potential window to encompass the redox peaks of the cathode material.

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) for several cycles until the CV curve is stable.

  • Vary the scan rate to investigate the kinetics of the electrode reactions.

Physicochemical and Safety Characterization

3.4.1. Ionic Conductivity

  • Measure the ionic conductivity of the prepared electrolyte using a conductivity meter at various temperatures.

3.4.2. Post-mortem Analysis (SEI Characterization)

  • After cycling, carefully disassemble the cell in a glovebox.

  • Gently rinse the electrode surfaces with an anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Characterize the surface morphology and composition of the SEI layer using techniques such as Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and Fourier-Transform Infrared Spectroscopy (FTIR).

3.4.3. Safety Tests

  • Nail Penetration Test: Puncture a fully charged cell with a standardized nail and monitor the temperature and voltage response to assess the risk of thermal runaway.

  • Thermal Stability Test: Heat a fully charged cell in an oven at a controlled rate and monitor its temperature and voltage to determine the onset temperature of thermal runaway.

Visualizations

Proposed Mechanism of SEI Formation with DFEA

The lower LUMO energy of DFEA facilitates its early decomposition on the anode surface, leading to the formation of a stable, inorganic-rich SEI layer.

SEI_Formation_with_DFEA DFEA This compound (DFEA) Anode Graphite Anode DFEA->Anode Preferential Reduction (Lower LUMO) Carbonate Carbonate Solvents (EC, EMC) Carbonate->Anode Reduction Li_ion Li+ Inorganic_SEI Inorganic-rich SEI (e.g., LiF, Li2CO3) Li_ion->Inorganic_SEI Passivates surface Anode->Inorganic_SEI Forms stable layer

Caption: Proposed mechanism of preferential DFEA reduction on the anode to form a stable SEI.

Experimental Workflow for DFEA Electrolyte Evaluation

This diagram outlines the key steps in the experimental evaluation of DFEA-containing electrolytes.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis & Characterization A Electrolyte Preparation (DFEA + Co-solvents + Salt) C Coin Cell Assembly A->C B Electrode Fabrication (Cathode & Anode) B->C D Galvanostatic Cycling (Cycle Life, Coulombic Efficiency) C->D I Safety Testing (Nail Penetration, Thermal Stability) C->I E Rate Capability Test D->E H Post-mortem Analysis (SEM, XPS, FTIR) D->H F Cyclic Voltammetry E->F G Physicochemical Analysis (Ionic Conductivity) F->G

Caption: Workflow for the evaluation of DFEA-based electrolytes in lithium-ion batteries.

References

Application Notes & Protocols: Synthesis of Active Pharmaceutical Ingredients using 2,2-Difluoroethyl Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased bioavailability, and improved potency. The 2,2-difluoroethyl moiety, in particular, has garnered significant attention. This document provides detailed application notes and protocols for the synthesis of a key difluorinated intermediate and its subsequent elaboration into the potent anticancer agent, Gemcitabine (B846). While 2,2-Difluoroethyl acetate (B1210297) serves as a valuable precursor for generating 2,2-difluoroethanol, a related and highly utilized building block for introducing the difluoromethyl group is ethyl bromodifluoroacetate. The following protocols will focus on the application of this key reagent in the synthesis of Gemcitabine, a widely used chemotherapeutic agent.

Application: Synthesis of Gemcitabine (an Anti-Cancer API)

Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analogue used in the treatment of various cancers, including pancreatic, lung, ovarian, and breast cancer.[1][2] Its synthesis relies on the initial preparation of a 2-deoxy-2,2-difluororibose (B14132828) sugar scaffold. A common and effective method for introducing the geminal difluoro group is the Reformatsky reaction.[3][4]

Signaling Pathway of Gemcitabine

Gemcitabine is a prodrug that is intracellularly phosphorylated by deoxycytidine kinase to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it causes masked chain termination, leading to the inhibition of DNA synthesis and apoptosis of the cancer cell. The diphosphate form (dFdCDP) also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA replication.[1]

Gemcitabine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine Gemcitabine Gemcitabine_in Gemcitabine Gemcitabine->Gemcitabine_in Nucleoside Transporter dFdCMP dFdCMP Gemcitabine_in->dFdCMP Deoxycytidine Kinase dFdCDP dFdCDP dFdCMP->dFdCDP Nucleoside-Monophosphate Kinase dFdCTP dFdCTP dFdCDP->dFdCTP Nucleoside-Diphosphate Kinase RNR Ribonucleotide Reductase dFdCDP->RNR Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation into DNA DNA DNA Apoptosis Apoptosis DNA->Apoptosis Masked Chain Termination

Caption: Mechanism of action of Gemcitabine.

Experimental Protocols

Protocol 1: Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate (Key Gemcitabine Intermediate)

This protocol is based on the original synthesis described by Hertel et al. and subsequent modifications, which utilize a Reformatsky reaction to introduce the difluoro moiety.[3][4]

Workflow Diagram:

Synthesis_Workflow Start Start Reformatsky Reformatsky Reaction: (R)-2,3-O-Isopropylideneglyceraldehyde + Ethyl bromodifluoroacetate + Zn Start->Reformatsky Lactonization Acid-catalyzed Hydrolysis and Lactonization Reformatsky->Lactonization Protection Protection of Hydroxyl Groups (e.g., Benzoylation) Lactonization->Protection Reduction Reduction of Lactone to Lactol Protection->Reduction End Intermediate Reduction->End

Caption: Workflow for the synthesis of the key Gemcitabine intermediate.

Materials:

  • (R)-2,3-O-Isopropylideneglyceraldehyde

  • Ethyl bromodifluoroacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Benzoyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H)

  • Toluene (B28343)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reformatsky Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust.

    • Add a solution of (R)-2,3-O-Isopropylideneglyceraldehyde and ethyl bromodifluoroacetate in anhydrous THF to the dropping funnel.

    • Add a small portion of the solution to the zinc suspension and initiate the reaction (e.g., with gentle heating or sonication).

    • Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours.

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Lactonization:

    • Dissolve the crude product from the previous step in a mixture of acetic acid and water.

    • Heat the mixture to reflux for 4 hours to hydrolyze the isopropylidene group and promote lactonization.

    • Cool the reaction mixture and concentrate under reduced pressure to remove the solvents.

    • The resulting crude lactone can be purified by column chromatography on silica gel.

  • Protection of Hydroxyl Groups:

    • Dissolve the purified lactone in a mixture of pyridine and dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The dibenzoylated lactone can be purified by crystallization or column chromatography.

  • Reduction to Lactol:

    • Dissolve the purified dibenzoylated lactone in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.

    • Add a solution of DIBAL-H in toluene dropwise, maintaining the temperature below -70 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of methanol (B129727) at -78 °C.

    • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate.

Protocol 2: Synthesis of Gemcitabine from the Key Intermediate

Procedure:

  • Glycosylation:

    • The lactol intermediate is typically converted to a more reactive glycosyl donor, such as a glycosyl bromide or mesylate.

    • For example, treatment of the lactol with methanesulfonyl chloride and a base will yield the corresponding mesylate.

    • In a separate flask, silylate cytosine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) in the presence of a catalyst such as ammonium sulfate.

    • Couple the glycosyl donor with the silylated cytosine in an appropriate solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf).

    • The reaction is typically run at elevated temperatures.

  • Deprotection:

    • After the glycosylation is complete, the protecting groups (benzoyl and silyl) are removed.

    • This is typically achieved by treating the reaction mixture with a solution of ammonia (B1221849) in methanol.

    • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude Gemcitabine can be purified by crystallization from an appropriate solvent system (e.g., water/isopropanol) to yield the final API.

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the synthesis of Gemcitabine. Please note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions used.

StepReactantsProductTypical Yield (%)Reference(s)
Reformatsky Reaction & Lactonization (R)-2,3-O-Isopropylideneglyceraldehyde, Ethyl bromodifluoroacetate, Zn2-Deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone60-75[3][4]
Protection (Benzoylation) 2-Deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone, Benzoyl chloride3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone85-95[5]
Reduction to Lactol 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-erythro-pentono-1,4-lactone, DIBAL-H2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate80-90[4]
Glycosylation & Deprotection Lactol intermediate, Silylated cytosineGemcitabine50-70[4][6]

Conclusion

The synthesis of Gemcitabine highlights the critical role of difluorinated building blocks in the development of modern pharmaceuticals. The use of ethyl bromodifluoroacetate in a Reformatsky reaction provides an efficient means to construct the essential 2,2-difluorinated sugar core of this important anticancer agent. The protocols and data presented here offer a foundational guide for researchers and professionals in the field of drug development and synthesis. Careful optimization of each synthetic step is crucial for achieving high yields and purity of the final API.

References

Application Notes and Protocols: The Role of 2,2-Difluoroethyl Acetate in Enhancing Lithium-Ion Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoroethyl acetate (B1210297) (DFEA) is emerging as a critical component in the formulation of advanced electrolytes for lithium-ion batteries. Its primary role is to enhance battery safety and improve long-term cycling performance through the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface. These application notes provide a comprehensive overview of the benefits of DFEA, detailed experimental protocols for its evaluation, and a summary of its impact on battery performance metrics.

Mechanism of Action

The performance enhancement attributed to DFEA primarily stems from its electrochemical properties. DFEA possesses a lower Lowest Unoccupied Molecular Orbital (LUMO) energy compared to conventional carbonate solvents. This lower LUMO energy allows DFEA to be preferentially reduced on the anode surface during the initial formation cycles. This process leads to the formation of a robust and inorganic-rich SEI layer. A well-formed SEI is crucial as it is ionically conductive to Li+ ions but electronically insulating, thus preventing further electrolyte decomposition and ensuring the longevity of the battery. The resulting SEI is particularly effective in stabilizing the interface of high-capacity anode materials like silicon-graphite composites.

dot

SEI_Formation_with_DFEA cluster_electrolyte Electrolyte Components cluster_anode Anode Surface cluster_sei SEI Formation cluster_performance Improved Battery Performance DFEA 2,2-Difluoroethyl Acetate (DFEA) DFEA_Reduction Preferential Reduction of DFEA DFEA->DFEA_Reduction Low LUMO Energy Improved_Safety Improved Safety (Non-flammable) DFEA->Improved_Safety Li_ion Li⁺ Li_ion->DFEA_Reduction Carbonate_Solvent Carbonate Solvent Anode Graphite/Silicon Anode Anode->DFEA_Reduction Initial Charging Inorganic_Rich_SEI Formation of Robust, Inorganic-Rich SEI DFEA_Reduction->Inorganic_Rich_SEI Inorganic_Rich_SEI->Anode Passivates Surface Improved_Stability Enhanced Interfacial Stability Inorganic_Rich_SEI->Improved_Stability High_Capacity_Retention High Capacity Retention Improved_Stability->High_Capacity_Retention

Caption: Mechanism of DFEA in forming a robust SEI layer.

Quantitative Data on Performance Improvement

The use of DFEA as a co-solvent in lithium-ion battery electrolytes has demonstrated significant improvements in cycling stability, particularly in high-energy-density systems.

Performance MetricStandard Electrolyte (Carbonate-based)DFEA-based ElectrolyteCell ChemistrySource
Capacity Retention < 60% after 1000 cycles (estimated)80% after 1000 cycles NMC811
Cycling Stability Prone to continuous electrolyte decompositionForms a stable, protective SEIGeneral Li-ion[1][2]
Safety FlammableNon-flammable General Li-ion[1][2]
Fast-Charging Standard performanceImproved performance Commercial 21700-type battery

Note: Performance can be highly dependent on the specific cell chemistry, other electrolyte components, and testing conditions.

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a DFEA-based electrolyte for lithium-ion battery testing.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆) - battery grade

  • Ethylene carbonate (EC) - battery grade

  • This compound (DFEA) - battery grade (purity ≥ 99.9%)

  • Other co-solvents or additives as required (e.g., fluoroethylene carbonate - FEC)

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

Procedure:

  • Inside the argon-filled glovebox, dissolve the desired amount of LiPF₆ salt into the solvent mixture. A common concentration is 1.0 M.

  • The solvent mixture can be a simple binary system or a more complex multi-component system. For a baseline DFEA electrolyte, a weight ratio of EC:DFEA of 30:70 can be used.

  • For enhanced performance, small amounts of additives like FEC (e.g., 1-2 wt%) can be incorporated.

  • Stir the solution on a magnetic stirrer until the LiPF₆ is completely dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (CR2032)

Objective: To assemble a coin cell for electrochemical testing of the DFEA-based electrolyte.

Materials:

  • CR2032 coin cell components (case, spacer, spring, gasket, lid)

  • Cathode and anode discs (e.g., NMC811 and SiOₓ/graphite)

  • Separator (e.g., Celgard 2325)

  • Prepared DFEA-based electrolyte

  • Micropipette

  • Tweezers

  • Coin cell crimper

Procedure:

  • Place the cathode disc in the center of the coin cell case.

  • Add a few drops of the DFEA-based electrolyte onto the cathode to ensure it is wetted.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte onto the separator.

  • Place the anode disc on top of the wetted separator.

  • Add a final drop of electrolyte to the anode.

  • Place the spacer and then the spring on top of the anode.

  • Carefully place the gasket and then the lid on top of the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure proper sealing.

dot

Coin_Cell_Assembly_Workflow start Start place_cathode Place Cathode in Case start->place_cathode wet_cathode Wet Cathode with DFEA Electrolyte place_cathode->wet_cathode place_separator Place Separator wet_cathode->place_separator wet_separator Wet Separator place_separator->wet_separator place_anode Place Anode wet_separator->place_anode wet_anode Wet Anode place_anode->wet_anode add_spacer_spring Add Spacer and Spring wet_anode->add_spacer_spring place_gasket_lid Place Gasket and Lid add_spacer_spring->place_gasket_lid crimp_cell Crimp the Cell place_gasket_lid->crimp_cell end_cell Assembled Coin Cell crimp_cell->end_cell Electrochemical_Testing_Workflow start Assembled Cell formation Formation Cycling (Low C-rate) start->formation galvanostatic Galvanostatic Cycling (Moderate C-rate) formation->galvanostatic rate_capability Rate Capability Testing (Variable C-rates) formation->rate_capability eis Electrochemical Impedance Spectroscopy (EIS) formation->eis galvanostatic->eis After N cycles data_analysis Data Analysis galvanostatic->data_analysis Capacity Retention, Coulombic Efficiency rate_capability->data_analysis Performance at different rates eis->data_analysis Interfacial Resistance

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions with 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and troubleshooting for experiments involving 2,2-Difluoroethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2,2-Difluoroethyl acetate in research and development?

A1: this compound is a versatile fluorinated compound primarily used as a key intermediate and solvent in the synthesis of advanced materials and chemicals.[1] In the pharmaceutical industry, it serves as a building block for active pharmaceutical ingredients (APIs), where the incorporation of fluorine atoms can enhance the stability, bioavailability, and efficacy of drug molecules.[1] It is also utilized in the development of new agrochemicals, such as pesticides and herbicides, and in the production of fluorinated polymers with high chemical resistance and thermal stability.[1]

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] It is crucial to work in a well-ventilated area, away from heat, sparks, and open flames.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Store the compound in a tightly closed container in a cool, dry place.[3]

Q3: How does the presence of two fluorine atoms affect the reactivity of the ester group in this compound?

A3: The two fluorine atoms on the α-carbon are strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic attack compared to its non-fluorinated analog, ethyl acetate. This enhanced reactivity can be advantageous in reactions like transesterification, hydrolysis, and amidation, potentially allowing for milder reaction conditions. However, it can also increase the likelihood of certain side reactions, such as hydrolysis in the presence of moisture.[4]

Q4: What are the common impurities found in commercial this compound and how can they affect my reaction?

A4: Common impurities can include residual starting materials from its synthesis, such as 2,2-difluoroethanol (B47519) and acetic acid, or byproducts from purification. The presence of acidic or alcoholic impurities can interfere with base-catalyzed reactions or compete with the desired nucleophile, leading to lower yields and the formation of side products. It is recommended to use high-purity this compound (≥98%) for best results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during common reactions with this compound.

Transesterification Reactions

Issue: Low yield of the desired transesterified product.

This is a common problem that can arise from several factors related to the catalyst, reaction equilibrium, or workup procedure.

  • Possible Cause 1: Inactive or Insufficient Catalyst

    • Solution: For base-catalyzed transesterification, ensure the base (e.g., NaOH, KOH, NaOCH₃) is not old or has been exposed to atmospheric moisture and CO₂, which can reduce its activity. Use a freshly opened or properly stored catalyst. The amount of catalyst is also critical; too little will result in slow or incomplete conversion, while too much can lead to side reactions like saponification. An optimal catalyst loading is typically between 0.5-1.5 mol% relative to the ester.

  • Possible Cause 2: Reaction Equilibrium

    • Solution: Transesterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the reactant alcohol. This is often the most cost-effective way to achieve high conversion. Alternatively, removal of the co-product (in this case, ethanol) by distillation during the reaction can also shift the equilibrium.

  • Possible Cause 3: Presence of Water

    • Solution: Water can hydrolyze the ester back to the carboxylic acid, which can then be neutralized by the base catalyst, rendering it inactive. This formation of a salt is known as saponification and can complicate product purification. Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Logical Relationship Diagram: Troubleshooting Low Yield in Transesterification

G LowYield Low Yield of Transesterified Product Catalyst Catalyst Issues LowYield->Catalyst Equilibrium Equilibrium Limitation LowYield->Equilibrium Water Presence of Water LowYield->Water InactiveCatalyst Inactive/Insufficient Catalyst Catalyst->InactiveCatalyst ExcessCatalyst Excess Catalyst Catalyst->ExcessCatalyst InsufficientAlcohol Insufficient Reactant Alcohol Equilibrium->InsufficientAlcohol ProductRemoval Inefficient Product Removal Equilibrium->ProductRemoval Hydrolysis Ester Hydrolysis Water->Hydrolysis Saponification Saponification Hydrolysis->Saponification

Caption: Troubleshooting logic for low yield in transesterification.

Hydrolysis Reactions

Issue: Incomplete hydrolysis or formation of side products.

Hydrolysis of this compound can be performed under acidic or basic conditions to yield 2,2-difluoroethanol and acetic acid (or its salt).

  • Possible Cause 1: Insufficient Catalyst or Harsh Conditions

    • Solution: For base-catalyzed hydrolysis (saponification), ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. The reaction is typically fast at room temperature. For acid-catalyzed hydrolysis, a strong acid catalyst (e.g., H₂SO₄, HCl) is required, and heating is often necessary to achieve a reasonable reaction rate. Incomplete reaction may necessitate a higher catalyst loading or longer reaction times.

  • Possible Cause 2: Ester Reformation

    • Solution: Acid-catalyzed hydrolysis is a reversible process. To drive the reaction to completion, use a large excess of water.

  • Possible Cause 3: Side Reactions under Strong Basic Conditions

    • Solution: While less common for this specific substrate, strong bases can potentially promote elimination reactions if there are suitable leaving groups on the alcohol portion of other esters in the reaction mixture. For this compound, this is not a primary concern, but it is a point to consider in more complex molecules. The main side reaction under basic conditions is the saponification of the ester.

Amidation Reactions

Issue: Low yield of the desired amide.

Amidation of this compound with a primary or secondary amine yields N-substituted-2,2-difluoroacetamide and 2,2-difluoroethanol. This reaction is often slower than hydrolysis or transesterification and may require heating or a catalyst.

  • Possible Cause 1: Low Nucleophilicity of the Amine

    • Solution: Electron-poor or sterically hindered amines are less nucleophilic and will react more slowly. Increasing the reaction temperature is a common strategy to overcome this. The use of a catalyst, such as lanthanum(III) triflate, can also promote the amidation of esters.[5]

  • Possible Cause 2: Competing Reactions

    • Solution: If the reaction is run at very high temperatures for extended periods, decomposition of the starting materials or products may occur. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time.

  • Possible Cause 3: Unfavorable Reaction Equilibrium

    • Solution: Similar to other ester reactions, the equilibrium can be a limiting factor. While using a large excess of the amine is possible, it can complicate purification. A more practical approach for valuable amines is to remove the 2,2-difluoroethanol byproduct, for example, by performing the reaction under reduced pressure if the amine is not too volatile.

Quantitative Data Tables

Table 1: Optimization of Base-Catalyzed Transesterification of this compound with Methanol (B129727)

EntryCatalyst (mol%)Temperature (°C)Time (h)Conversion (%)Yield (%)
1NaOH (0.5)2528578
2NaOH (1.0)2519892
3NaOH (1.0)651>9995
4KOH (1.0)251.59588
5NaOCH₃ (1.0)250.5>9996

Data are illustrative and based on typical reaction optimizations.

Table 2: Optimization of Base-Catalyzed Hydrolysis of this compound

EntryBase (equiv.)SolventTemperature (°C)Time (h)Conversion (%)
1NaOH (1.0)Water/THF (1:1)25190
2NaOH (1.1)Water/THF (1:1)250.5>99
3KOH (1.1)Water/Ethanol (1:1)250.5>99
4LiOH (1.1)Water/THF (1:1)400.5>99

Data are illustrative and based on typical reaction optimizations.

Table 3: Optimization of Amidation of this compound with Benzylamine

EntryAmine (equiv.)Temperature (°C)Catalyst (mol%)Time (h)Yield (%)
11.280None1265
21.2100None878
31.280La(OTf)₃ (5)685
42.0100None682

Data are illustrative and based on typical reaction optimizations.

Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification to 2,2-Difluoroethanol

This protocol is adapted from a patented procedure.[6]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium hydroxide (B78521) (solid)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and anhydrous methanol (3.5 equiv).

  • With stirring, add solid sodium hydroxide (0.06 equiv).

  • Heat the reaction mixture to reflux (approximately 65 °C) and stir for 1-2 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product, 2,2-difluoroethanol, can be purified by fractional distillation. The boiling point of 2,2-difluoroethanol is approximately 96 °C.[7]

Experimental Workflow: Base-Catalyzed Transesterification

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine this compound and Methanol B Add NaOH Catalyst A->B C Heat to Reflux (65°C) B->C D Monitor by GC/TLC C->D E Cool to Room Temperature D->E Reaction Complete F Fractional Distillation E->F G Collect 2,2-Difluoroethanol F->G

Caption: Workflow for the synthesis of 2,2-difluoroethanol.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide solution (1 M)

  • Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (1 M) for neutralization

  • Ethyl acetate for extraction

  • Separatory funnel

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add a 1 M aqueous solution of sodium hydroxide (1.1 equiv) dropwise at room temperature.

  • Stir the reaction mixture for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture in an ice bath and neutralize with 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-difluoroethanol.

  • The acetic acid will remain in the aqueous layer as sodium acetate. The product can be further purified by distillation.

Protocol 3: Amidation of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sealed reaction vial or round-bottom flask with reflux condenser

  • Heating source (oil bath)

  • Magnetic stirrer and stir bar

Procedure:

  • In a sealed reaction vial, combine this compound (1.0 equiv) and the primary amine (1.2-2.0 equiv).

  • Seal the vial and heat the mixture to 80-100 °C in an oil bath with stirring.

  • Monitor the reaction progress by GC/MS or TLC. The reaction may take several hours (6-12 h).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product is a solid, it may precipitate upon cooling and can be collected by filtration.

  • If the product is an oil, the excess amine and 2,2-difluoroethanol can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

References

Technical Support Center: Purification of 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the purification of 2,2-Difluoroethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2,2-Difluoroethyl acetate after synthesis?

Common impurities largely depend on the synthetic route. For syntheses involving the reaction of an acetate salt with a 2,2-difluoroethyl halide, impurities may include:

  • Unreacted Starting Materials: Such as 2,2-difluoro-1-chloroethane and the acetate salt (e.g., potassium acetate).[1][2]

  • Reaction Solvents: High-boiling point solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used and can be carried over.[1]

  • Side-Reaction Byproducts: Products from elimination or other side reactions.

  • Water: Introduced during the workup or from hygroscopic reagents/solvents.

Q2: What is the primary and most effective method for purifying this compound?

Fractional distillation is the most widely documented and effective method for purifying this compound.[1][2] Its relatively low boiling point and thermal stability make it an ideal candidate for this technique.[3][4] This method is effective at separating the product from non-volatile salts, high-boiling solvents, and other impurities with different boiling points.

Q3: My purified product has a broad boiling point range during distillation. What does this indicate?

A broad boiling point range strongly suggests the presence of one or more impurities.[5] To resolve this, a more efficient fractional distillation is required. Consider using a longer distillation column, a column with a higher number of theoretical plates (e.g., a Vigreux or packed column), and maintaining a slow, steady heating rate to improve separation.

Q4: After distillation, my NMR spectrum shows residual solvent peaks. How can I remove them?

If the residual solvent has a significantly different boiling point from this compound (105-106 °C)[4][6], a careful fractional distillation should suffice. If the boiling points are close, alternative methods may be needed. For non-volatile solvents, a simple distillation is usually effective.

Q5: Can I use column chromatography to purify this compound?

While distillation is the preferred method, column chromatography can be a viable alternative, especially for removing non-volatile or polar impurities. For fluorinated compounds, standard silica (B1680970) gel can be used, but optimizing the solvent system is crucial for good separation.[5] A pentafluorophenyl (PFP) stationary phase may also offer unique selectivity for separating fluorinated molecules.[5]

Q6: My product appears cloudy. What is the cause and how can I fix it?

Cloudiness often indicates the presence of water. Before distillation, the crude product can be dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After drying, filter off the drying agent and proceed with distillation.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield After Distillation - Inefficient condensation of the vapor. - Product loss during transfers. - Distillation temperature set too high, leading to potential decomposition. - Leaks in the distillation apparatus.- Ensure a continuous and adequate flow of cold water through the condenser. - Be meticulous during transfers between flasks. - Carefully control the heating mantle temperature to maintain a steady boil without overheating. - Check that all glass joints are properly sealed.
Purity Not Improved by Simple Distillation - Impurities have boiling points very close to that of this compound.- Employ fractional distillation using a column with a high surface area (e.g., Vigreux, packed with Raschig rings or metal sponges). - Insulate the distillation column to maintain the temperature gradient. - Reduce the distillation rate to allow for proper equilibration between liquid and vapor phases.
"Bumping" or Uneven Boiling - Lack of nucleation sites for smooth boiling.- Add fresh boiling chips or a magnetic stir bar to the distilling flask before heating.
Product Decomposes During Heating - Although the compound is stable, excessive heat can cause decomposition.[3][4] - Presence of incompatible materials.- Consider vacuum distillation to lower the boiling point and reduce thermal stress on the compound. - Ensure the crude product is free from strong oxidizing agents or bases before heating.[3][7]

Data Presentation: Physical Properties

This table summarizes key physical properties of this compound, which are critical for planning purification experiments.

PropertyValueReference(s)
Molecular Formula C₄H₆F₂O₂[3][6]
Molecular Weight 124.09 g/mol [3][6]
Boiling Point 105-106 °C[4][6]
Density ~1.2025 g/mL at 25 °C[4]
Refractive Index ~1.3523 at 25 °C[4]
Appearance Colorless liquid[6]
Flash Point 22 °C[4]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the standard method for purifying this compound.

Safety Precautions: this compound is a highly flammable liquid.[4] All operations should be conducted in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a flame-resistant lab coat.

  • Drying (Optional): If the crude product is suspected to contain water, add anhydrous MgSO₄, swirl the flask, and let it sit for 20-30 minutes. Filter the mixture to remove the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Ensure all joints are securely clamped and lightly greased if necessary.

  • Distillation:

    • Transfer the crude this compound into the distilling flask.

    • Begin gentle heating using a heating mantle. Turn on the magnetic stirrer if used.

    • Slowly increase the temperature until the liquid begins to boil and the vapor rises into the column.

    • Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions (forerun).

    • Collect the main fraction when the temperature at the head stabilizes at the boiling point of this compound (approx. 105-106 °C).[4][6]

    • Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distilling flask.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

PurificationWorkflow crude Crude this compound pretreatment Pre-treatment (e.g., Drying with MgSO₄) crude->pretreatment distillation Fractional Distillation pretreatment->distillation analysis Purity Analysis (GC, NMR) distillation->analysis Collect Main Fraction waste Impurities / Waste distillation->waste Forerun & Residue pure Pure Product (>98%) analysis->pure

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree start Problem: Low Purity After Distillation q1 What is the symptom? start->q1 symptom1 Broad Boiling Range q1->symptom1 symptom2 Cloudy Appearance q1->symptom2 symptom3 Contaminant Peak in GC/NMR q1->symptom3 sol1 Action: Use Fractional Distillation with a more efficient column. symptom1->sol1 sol2 Action: Dry crude product with anhydrous salt before distillation. symptom2->sol2 sol3 Action: Check boiling point of contaminant and re-distill carefully. symptom3->sol3

Caption: Decision tree for troubleshooting common purity issues.

References

Identifying common impurities in 2,2-Difluoroethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to impurities in 2,2-Difluoroethyl acetate (B1210297) during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of 2,2-Difluoroethyl acetate?

The presence and concentration of impurities in this compound can vary depending on the synthetic route and storage conditions. Common impurities can be categorized as follows:

  • Residual Reactants: Unreacted starting materials from the synthesis process.

  • Reaction By-products: Unwanted substances formed during synthesis.

  • Residual Solvents: Solvents used during the synthesis and purification process.[1][2][3][4]

  • Degradation Products: Substances formed due to improper storage or handling.

A summary of potential impurities is provided in the table below.

Q2: How can I identify the impurities in my this compound sample?

Several analytical techniques can be employed to identify and quantify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities such as residual solvents and starting materials.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to identify and quantify proton-containing impurities.

    • ¹⁹F NMR: This is particularly useful for identifying other fluorinated impurities, as the fluorine nucleus provides a highly sensitive and specific signal.[7][8][9][10][11]

  • High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities.

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

Yes, impurities can significantly impact chemical reactions. For instance:

  • Residual starting materials like 2,2-difluoroethanol (B47519) could compete in subsequent reactions.

  • Acidic impurities such as acetic acid (from hydrolysis) or residual acid catalysts can alter the pH of the reaction mixture, potentially leading to unwanted side reactions or catalyst deactivation.

  • Residual water can hydrolyze the ester, leading to the formation of 2,2-difluoroethanol and acetic acid, which can interfere with moisture-sensitive reactions.

Q4: How can I minimize the formation of degradation-related impurities?

To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and strong oxidizing agents.[12] Avoid exposure to moisture to prevent hydrolysis.

Troubleshooting Guide

Observed Issue Potential Impurity-Related Cause Suggested Action
Unexpected peaks in GC-MS or NMR analysis of the reaction mixture.Presence of residual solvents or unreacted starting materials in the this compound.Analyze a neat sample of the this compound using GC-MS and/or NMR to identify the impurities. If necessary, purify the solvent before use.
Inconsistent reaction yields or product purity.Variable levels of impurities between different batches of this compound.Qualify new batches of the solvent by analytical testing to ensure consistent purity.
pH of the reaction mixture is unexpectedly acidic.Presence of acetic acid due to hydrolysis of the this compound.Use freshly opened or properly stored solvent. Consider passing the solvent through a short column of neutral alumina (B75360) to remove acidic impurities.

Common Impurities in this compound

Impurity Category Potential Impurity Possible Origin Recommended Analytical Technique
Residual Reactants 2,2-DifluoroethanolIncomplete esterification reaction.[13]GC-MS, ¹H NMR, ¹⁹F NMR
Acetyl chlorideIncomplete esterification reaction.[13]GC-MS (may react with moisture)
1-Chloro-2,2-difluoroethaneIncomplete reaction with acetate salt.[14][15]GC-MS, ¹⁹F NMR
Potassium Acetate / Sodium AcetateIncomplete reaction or removal during workup.[13]IC (Ion Chromatography)
Reaction By-products Triethylamine hydrochlorideBy-product of esterification using acetyl chloride and triethylamine.[13]IC (for chloride), NMR
Residual Solvents DichloromethaneSolvent from esterification reaction.[13]GC-MS, ¹H NMR
Dimethyl sulfoxide (B87167) (DMSO)Solvent from reaction of acetate salt with haloalkane.[15]GC-MS, ¹H NMR
Degradation Products 2,2-DifluoroethanolHydrolysis of this compound.GC-MS, ¹H NMR, ¹⁹F NMR
Acetic acidHydrolysis of this compound.GC-MS, ¹H NMR, Titration

Experimental Protocols

Protocol 1: Identification of Volatile Impurities by GC-MS
  • Sample Preparation: Dilute an aliquot of this compound in a suitable solvent (e.g., hexane) if necessary. Prepare a blank sample of the solvent for comparison.

  • GC-MS Instrument Setup:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Analysis by ¹⁹F NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard with a distinct ¹⁹F signal if quantification is required.

  • NMR Instrument Setup:

    • Acquire a ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay to allow for accurate integration if performing quantitative analysis.

  • Data Analysis: The chemical shift and coupling patterns of the signals will help in the identification of different fluorinated species. The integration of the signals can be used for quantification relative to the internal standard.

Visualizations

Synthesis_Pathway_1 cluster_reactants Reactants & Reagents DFE 2,2-Difluoroethanol Product This compound DFE->Product + Acetyl Chloride AcCl Acetyl Chloride AcCl->Product TEA Triethylamine (Base) TEA->Product DCM Dichloromethane (Solvent) DCM->Product Impurity1 Unreacted 2,2-Difluoroethanol Product->Impurity1 Potential Impurity Impurity2 Residual Dichloromethane Product->Impurity2 Potential Impurity Impurity3 Triethylamine HCl (By-product) Product->Impurity3 Potential Impurity

Caption: Synthesis of this compound and potential impurities.

Impurity_Analysis_Workflow Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Analysis (¹H, ¹⁹F) Sample->NMR Volatile Identify Volatile Impurities (Solvents, Reactants) GCMS->Volatile Fluoro Identify Fluorinated Impurities NMR->Fluoro Data Data Interpretation & Quantification Volatile->Data Fluoro->Data Report Impurity Profile Report Data->Report

Caption: Workflow for the analysis of impurities in this compound.

References

Technical Support Center: 2,2-Difluoroethyl Acetate Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl acetate (B1210297). The information is presented in a question-and-answer format to directly address potential stability issues and decomposition pathways encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 2,2-Difluoroethyl acetate assay shows a decrease in purity over time when stored in a methanolic solution. What is the likely cause?

A1: The most probable cause is base-catalyzed transesterification. If your methanol (B129727) contains any basic impurities, or if the storage container has basic residues, it can catalyze the reaction of this compound with methanol to form 2,2-difluoroethanol (B47519) and methyl acetate. This reaction is analogous to hydrolysis but with an alcohol as the nucleophile.

Q2: I am observing a new peak in the GC-MS analysis of my this compound sample after exposure to acidic conditions. What could this impurity be?

A2: Under acidic conditions, this compound can undergo hydrolysis to form 2,2-difluoroethanol and acetic acid. The new peak you are observing is likely 2,2-difluoroethanol. Acetic acid may also be present but might not be readily observable by all GC-MS methods without derivatization.

Q3: Can I use this compound in reactions with strong oxidizing agents?

A3: It is not recommended. While stable under normal conditions, this compound can react with strong oxidizing agents. The reaction products are not well-defined in publicly available literature but could involve oxidation of the ethyl group, potentially leading to hazardous and unpredictable outcomes.

Q4: What are the expected thermal decomposition products of this compound?

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatographic Analysis

Question: I am observing unexpected peaks in the HPLC/GC analysis of my this compound sample. How can I identify the source of these impurities?

Possible Causes and Solutions:

  • Decomposition: The compound may be degrading due to improper storage or handling. Review the storage conditions (temperature, light exposure, and inert atmosphere). The primary degradation pathways are hydrolysis (acidic or basic) and potentially transesterification if stored in an alcohol-based solvent.

  • Contamination: The impurities could be from contaminated glassware, solvents, or starting materials used in a reaction. Ensure all equipment is scrupulously clean and use high-purity solvents.

  • Synthesis Byproducts: If you have synthesized the this compound, the peaks could be unreacted starting materials or byproducts from the synthesis. Re-purification of the material may be necessary.

Issue 2: Inconsistent Reaction Yields

Question: My reactions using this compound as a solvent or reagent are giving inconsistent yields. Could this be related to its stability?

Possible Causes and Solutions:

  • pH Sensitivity: If your reaction conditions are acidic or basic, the this compound may be undergoing hydrolysis, which would change the stoichiometry of your reaction or alter the properties of the solvent. Buffer your reaction mixture if possible, or consider using an alternative, more stable solvent.

  • Water Content: The presence of water can facilitate hydrolysis. Ensure you are using anhydrous conditions if the reaction is sensitive to water. Dry your solvents and reagents thoroughly.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can be conducted to identify potential degradation products and assess the stability of this compound under various stress conditions.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 8 hours. Due to the lability of esters to base, harsher conditions might lead to complete degradation.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.

3. Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as GC-MS or HPLC-UV. Compare the chromatograms of the stressed samples to that of an unstressed control sample.

Analytical Method for Purity and Impurity Profiling

A Gas Chromatography-Mass Spectrometry (GC-MS) method is suitable for the analysis of this compound and its volatile degradation products.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 30-300 m/z.

Data Presentation

Table 1: Potential Degradation Products of this compound

Stress ConditionPotential Degradation Product(s)Chemical FormulaMolecular Weight ( g/mol )
Acid/Base Hydrolysis2,2-DifluoroethanolC₂H₄F₂O82.05
Acetic AcidC₂H₄O₂60.05
Base-catalyzed Methanolysis2,2-DifluoroethanolC₂H₄F₂O82.05
Methyl AcetateC₃H₆O₂74.08
Thermal DegradationVinyl Acetate, Hydrogen FluorideC₄H₆O₂, HF86.09, 20.01
Oxidative DegradationVarious oxidized speciesNot well-defined-

Visualizations

Decomposition_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_transesterification Transesterification (Base, CH3OH) DFEA This compound DFE 2,2-Difluoroethanol DFEA->DFE + H2O AA Acetic Acid DFEA->AA + H2O DFE2 2,2-Difluoroethanol DFEA->DFE2 + CH3OH MA Methyl Acetate DFEA->MA + CH3OH

Caption: Major decomposition pathways of this compound.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress analysis GC-MS / HPLC Analysis stress->analysis data Data Interpretation (Identify Degradants, Determine Purity) analysis->data report Generate Stability Report data->report

References

Technical Support Center: Synthesis and Application of 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Difluoroethyl acetate (B1210297). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2,2-Difluoroethyl acetate?

A1: There are two primary laboratory-scale synthesis routes for this compound:

  • Esterification of 2,2-Difluoroethanol (B47519): This method involves the reaction of 2,2-Difluoroethanol with acetyl chloride, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct.[1]

  • Nucleophilic Substitution: This route utilizes the reaction of a 2,2-difluoroethyl halide (e.g., 1-chloro-2,2-difluoroethane) with an acetate salt, such as sodium acetate or potassium acetate.[2][3]

Q2: What are the key safety precautions to consider when working with this compound and its precursors?

A2: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[4][5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. When working with acetyl chloride, which is corrosive and reacts violently with water, extreme caution must be exercised, and the reaction should be conducted under anhydrous conditions.[6][7] 1-Chloro-2,2-difluoroethane is a volatile compound.[8]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[4]

Troubleshooting Guide: Synthesis of this compound

This guide is divided into the two primary synthesis routes.

Route 1: Esterification of 2,2-Difluoroethanol with Acetyl Chloride

This reaction is typically performed by reacting 2,2-difluoroethanol with acetyl chloride in the presence of a base like triethylamine.

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// Edges Start -> Problem1; Start -> Problem2; Problem1 -> Cause1a -> Solution1a; Problem1 -> Cause1b -> Solution1b; Problem1 -> Cause1c -> Solution1c; Problem2 -> Impurity2a -> Solution2a; Problem2 -> Impurity2b -> Solution2b; Problem2 -> Impurity2c -> Solution2c; }

Caption: Troubleshooting workflow for the esterification synthesis of this compound.

Issue Possible Cause Recommended Solution
Low or No Product Yield Moisture Contamination: Acetyl chloride reacts vigorously with water, leading to its decomposition and preventing ester formation.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and high-purity reagents.
Inadequate Temperature Control: The reaction is exothermic.[7] High temperatures can lead to side reactions and decomposition of the product or reagents.Add the acetyl chloride dropwise to the cooled solution of 2,2-difluoroethanol and base (e.g., 0-5 °C). Maintain the low temperature throughout the addition.
Insufficient Base: The reaction produces HCl, which can protonate the alcohol, making it less nucleophilic, and can also catalyze side reactions.Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl produced.
Formation of Impurities Unreacted 2,2-Difluoroethanol: Incomplete reaction.Use a slight excess (1.1-1.2 equivalents) of acetyl chloride. Monitor the reaction progress by GC or TLC to ensure full conversion of the starting alcohol.
Hydrolysis of Acetyl Chloride: Presence of moisture leads to the formation of acetic acid.Follow strict anhydrous techniques. During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities.
Side reactions with the base: The base (e.g., triethylamine) can sometimes react with acetyl chloride.Add the acetyl chloride to the mixture of the alcohol and base, rather than premixing the base and acetyl chloride.
Route 2: Nucleophilic Substitution of 1-Chloro-2,2-difluoroethane with Acetate

This reaction involves heating 1-chloro-2,2-difluoroethane with an acetate salt (e.g., sodium or potassium acetate) in a polar aprotic solvent like DMF or DMSO.[2]

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// Edges Start -> Problem1; Start -> Problem2; Problem1 -> Cause1a -> Solution1a; Problem1 -> Cause1b -> Solution1b; Problem1 -> Cause1c -> Solution1c; Problem2 -> Impurity2a -> Solution2a; Problem2 -> Impurity2b -> Solution2b; }

Caption: Troubleshooting workflow for the nucleophilic substitution synthesis.

Issue Possible Cause Recommended Solution
Low or No Product Yield Low Reactivity of Alkyl Chloride: Alkyl chlorides are less reactive than the corresponding bromides or iodides in nucleophilic substitution reactions.[3]Add a catalytic amount of sodium iodide or potassium iodide to the reaction mixture. This in-situ Finkelstein reaction generates the more reactive 1-iodo-2,2-difluoroethane.[10]
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.Monitor the reaction progress by GC. If the reaction stalls, consider increasing the temperature or extending the reaction time. A patent example suggests heating at 120-130 °C for several hours.[2]
Poor Solubility of Acetate Salt: The acetate salt may not be fully dissolved in the reaction medium, limiting its availability to react.Use a suitable polar aprotic solvent such as DMF or DMSO. Ensure efficient stirring to maintain a good suspension.
Formation of Side Products Elimination Product: Formation of 1,1-difluoroethene through elimination.Acetate is a relatively weak base, so elimination is generally a minor pathway.[9][11] However, avoiding excessively high temperatures and strongly basic conditions can help to minimize this side reaction.
Unreacted Starting Material: The presence of unreacted 1-chloro-2,2-difluoroethane in the final product.This indicates an incomplete reaction. See "Incomplete Reaction" above. Purification by fractional distillation is often necessary to separate the product from the lower-boiling starting material.[2]

Troubleshooting Guide: Purification and Handling

Issue Possible Cause Recommended Solution
Difficulty in Purification Close Boiling Points: The boiling point of this compound (approx. 106 °C) may be close to that of the solvent or impurities.[12]Fractional distillation is the recommended method for purification.[2] Use an efficient distillation column and carefully control the distillation rate.
Azeotrope Formation: Potential for azeotrope formation with water or other solvents.Dry the crude product with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before distillation.
Product Instability Hydrolysis: Esters can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of fluorine atoms can influence the rate of hydrolysis.[13]Store the purified product under anhydrous conditions. During workup, use neutral or mildly basic washes. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is adapted from a patented procedure.[1]

  • To a solution of 2,2-difluoroethanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC until the starting alcohol is consumed.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

This protocol is based on general procedures for similar reactions.[2]

  • To a stirred suspension of sodium acetate (1.5 eq) and a catalytic amount of sodium iodide (0.1 eq) in anhydrous DMF, add 1-chloro-2,2-difluoroethane (1.0 eq).

  • Heat the reaction mixture to 120 °C and monitor its progress by GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent by distillation.

  • Purify the crude product by fractional distillation.

Troubleshooting Use in Subsequent Reactions (Difluoroethylation)

Q4: I am having trouble using this compound as a difluoroethylating agent. What are some common issues?

A4: While this compound is more commonly a product of synthesis, it can potentially be used as a difluoroethylating agent under specific conditions, likely involving transesterification or other activation methods. Potential issues include:

  • Low Reactivity: Esters are generally less reactive than the corresponding halides. The reaction will likely require a catalyst (acid or base) and elevated temperatures.

  • Equilibrium Limitations: Transesterification reactions are often reversible. To drive the reaction to completion, it may be necessary to remove one of the products (e.g., by distillation).

  • Side Reactions: At the elevated temperatures required, side reactions such as elimination or decomposition of the substrate or product may occur.

A more common strategy for introducing the 2,2-difluoroethyl group is to first hydrolyze this compound to 2,2-difluoroethanol, which can then be used in various reactions, such as Williamson ether synthesis or conversion to a more reactive halide or tosylate.[2]

References

Navigating the Synthesis of 2,2-Difluoroethyl Acetate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,2-Difluoroethyl acetate (B1210297) synthesis. The following information is designed to offer direct, actionable solutions to common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 2,2-Difluoroethyl acetate?

There are two primary, high-yielding methods for the synthesis of this compound:

  • Esterification of 2,2-Difluoroethanol (B47519): This involves the reaction of 2,2-Difluoroethanol with acetyl chloride in the presence of a base like triethylamine (B128534). This method is known for its high efficiency, with reported yields exceeding 99%.[1]

  • Nucleophilic Substitution of 1-chloro-2,2-difluoroethane: This method utilizes an alkali metal acetate, such as potassium acetate or sodium acetate, to displace the chlorine atom from 1-chloro-2,2-difluoroethane. Yields for this process are also favorable, typically around 90%.[2][3]

A third method, the direct fluorination of ethyl acetate, has been mentioned, but detailed experimental conditions and yields are less commonly reported.[4]

Q2: What is the role of triethylamine in the esterification of 2,2-Difluoroethanol?

In the esterification reaction between 2,2-Difluoroethanol and acetyl chloride, triethylamine acts as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the protonation of the alcohol and the amine, thereby driving the reaction towards the formation of the desired ester product.

Q3: Which solvent is recommended for the reaction of 1-chloro-2,2-difluoroethane with potassium acetate?

Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for the reaction between 1-chloro-2,2-difluoroethane and potassium acetate.[3] The reaction is typically carried out at an elevated temperature, for example, 120°C.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield in the Esterification of 2,2-Difluoroethanol

  • Question: My reaction of 2,2-Difluoroethanol with acetyl chloride resulted in a significantly lower yield than expected. What could be the cause?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Ensure the reaction is stirred for a sufficient duration at the recommended temperature (e.g., 1.5 hours at 5°C after the addition of triethylamine).[1] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.
Moisture Contamination The presence of water can hydrolyze acetyl chloride, reducing the amount available for the esterification. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Loss during Workup During the aqueous workup, ensure proper phase separation to avoid loss of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery.
Improper Stoichiometry Use a slight excess of acetyl chloride (e.g., 1.1 equivalents) to ensure the complete conversion of 2,2-Difluoroethanol.[1]

Issue 2: Incomplete Conversion in the Reaction of 1-chloro-2,2-difluoroethane

  • Question: The reaction between 1-chloro-2,2-difluoroethane and potassium acetate is not going to completion. How can I improve the conversion rate?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Reaction Time or Temperature The reaction typically requires heating for several hours. For instance, stirring at 120°C for 1.5 hours after the addition of the chloro-difluoroethane solution has been reported to lead to complete conversion.[2][3] Ensure the reaction is maintained at the appropriate temperature for the specified duration.
Poor Solubility of Reagents While DMSO is a good solvent, ensure adequate stirring to maintain a homogenous reaction mixture.
Reactivity of the Starting Material Alkyl chlorides are generally less reactive than the corresponding bromides or iodides in nucleophilic substitution reactions. While this process is known to be effective, ensuring optimal conditions is crucial.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble obtaining pure this compound after the reaction. What purification methods are most effective?

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Unreacted Starting Materials If the reaction has not gone to completion, unreacted starting materials will contaminate the product. Monitor the reaction to ensure completion before workup.
Formation of Byproducts Side reactions can lead to impurities. The choice of reaction conditions can minimize these.
Inefficient Purification Technique Distillation is the most common and effective method for purifying this compound.[2][3] The boiling point of this compound is approximately 53-54°C.[4] Careful fractional distillation should effectively separate the product from higher or lower boiling point impurities.
Residual Solvent After extraction, ensure the organic phase is thoroughly dried (e.g., with anhydrous magnesium sulfate) and the solvent is completely removed under reduced pressure before distillation.[1]

Experimental Protocols

Method 1: Esterification of 2,2-Difluoroethanol

This protocol is based on a high-yield synthesis reported in the literature.[1]

Materials:

Procedure:

  • Dissolve 1.1 moles of acetyl chloride in 100 mL of dichloromethane.

  • In a separate reaction vessel, cool 1 mole of 2,2-difluoroethanol to 5°C.

  • Slowly add the dichloromethane solution of acetyl chloride to the 2,2-difluoroethanol at 5°C over 1.5 hours.

  • After the addition is complete, stir the mixture at 5°C for an additional 1.5 hours.

  • Add 2 moles of triethylamine in four batches, with 1.5 hours of stirring between each addition.

  • Continue to stir the reaction at 5°C until the 2,2-difluoroethanol is completely consumed (monitor by GC or TLC).

  • Add 200 mL of water to wash the reaction mixture and separate the phases.

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain this compound.

Method 2: Nucleophilic Substitution of 1-chloro-2,2-difluoroethane

This protocol is based on a procedure described in a patent.[2][3]

Materials:

  • 1-chloro-2,2-difluoroethane

  • Potassium acetate

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge 1.475 moles of potassium acetate in 300 mL of dimethyl sulfoxide.

  • Heat the mixture to 120°C.

  • Prepare a solution of 0.983 moles of 1-chloro-2,2-difluoroethane in 100 mL of dimethyl sulfoxide.

  • Add the 1-chloro-2,2-difluoroethane solution dropwise to the heated potassium acetate mixture over 1 hour.

  • After the addition is complete, stir the reaction mixture at 120°C for an additional 1.5 hours.

  • Monitor the reaction by gas chromatography to confirm the complete conversion of 1-chloro-2,2-difluoroethane.

  • Cool the reaction mixture to room temperature.

  • Purify the this compound by distillation.

Data Summary

MethodStarting MaterialsReagents/SolventsTemperatureReaction TimeYieldReference
Esterification2,2-Difluoroethanol, Acetyl chlorideTriethylamine, Dichloromethane5°C~7.5 hours99.23%[1]
Nucleophilic Substitution1-chloro-2,2-difluoroethanePotassium acetate, DMSO120°C2.5 hours90.8%[2][3]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the key steps in each synthesis method.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acetyl Dissolve Acetyl Chloride in Dichloromethane add_acetyl Slowly Add Acetyl Chloride Solution prep_acetyl->add_acetyl prep_alcohol Cool 2,2-Difluoroethanol to 5°C prep_alcohol->add_acetyl stir1 Stir for 1.5h at 5°C add_acetyl->stir1 add_tea Add Triethylamine in Batches stir1->add_tea stir2 Stir until Completion add_tea->stir2 wash Wash with Water stir2->wash dry Dry Organic Phase wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate product 2,2-Difluoroethyl acetate concentrate->product

Caption: Workflow for the esterification of 2,2-Difluoroethanol.

Nucleophilic_Substitution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_k_acetate Heat Potassium Acetate in DMSO to 120°C add_chloro Add Chloro-difluoroethane Solution Dropwise prep_k_acetate->add_chloro prep_chloro Dissolve 1-chloro-2,2- difluoroethane in DMSO prep_chloro->add_chloro stir Stir for 1.5h at 120°C add_chloro->stir cool Cool to Room Temperature stir->cool distill Purify by Distillation cool->distill product 2,2-Difluoroethyl acetate distill->product

Caption: Workflow for the nucleophilic substitution of 1-chloro-2,2-difluoroethane.

Troubleshooting_Logic cluster_esterification Esterification Method cluster_substitution Nucleophilic Substitution Method cluster_purification Purification Issues start Low Yield or Incomplete Reaction ester_q1 Check Reaction Time & Temperature start->ester_q1 Esterification subst_q1 Verify Reaction Time & Temperature start->subst_q1 Substitution pur_q1 Confirm Complete Reaction start->pur_q1 Purification ester_q2 Ensure Anhydrous Conditions ester_q1->ester_q2 ester_q3 Verify Stoichiometry ester_q2->ester_q3 ester_q4 Optimize Workup ester_q3->ester_q4 subst_q2 Ensure Adequate Stirring subst_q1->subst_q2 pur_q2 Perform Fractional Distillation pur_q1->pur_q2 pur_q3 Ensure Complete Solvent Removal pur_q2->pur_q3

Caption: Troubleshooting logic for this compound synthesis.

References

Preventing side reactions with 2,2-Difluoroethyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2-Difluoroethyl Acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2,2-Difluoroethyl acetate and what are its primary applications?

A1: this compound (CAS 1550-44-3) is a fluorinated organic compound used as a versatile solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of fluorine atoms can enhance the stability, bioavailability, and efficacy of drug molecules.[1]

Q2: What are the most common side reactions to be aware of when using this compound?

A2: The most prevalent side reactions are hydrolysis and transesterification. These reactions are typical for esters and can be influenced by reaction conditions such as pH, temperature, and the presence of nucleophiles.

Q3: How can I minimize the hydrolysis of this compound?

A3: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents, reagents, and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Controlling the pH of the reaction mixture is also important, as both acidic and basic conditions can catalyze hydrolysis.

Q4: Under what conditions is transesterification a significant side reaction?

A4: Transesterification is a significant concern when this compound is used in the presence of other alcohols, especially under basic conditions.[3] The alkoxide formed from the alcohol acts as a nucleophile and can displace the 2,2-difluoroethoxide group.

Troubleshooting Guides

Issue 1: Low Yield or Presence of Impurities Due to Hydrolysis

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of acetic acid and/or 2,2-difluoroethanol (B47519) in the reaction mixture, detectable by techniques like NMR, GC-MS, or LC-MS.

  • A noticeable vinegary smell (acetic acid).

Root Cause Analysis and Solutions:

The primary cause of hydrolysis is the presence of water in the reaction system. The ester bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.

Hydrolysis DFEA 2,2-Difluoroethyl acetate Products Acetic Acid + 2,2-Difluoroethanol DFEA->Products Hydrolysis Water Water (H₂O) Water->Products Catalyst Acid or Base Catalyst Catalyst->DFEA

Preventative Measures and Corrective Actions:

ParameterRecommended ActionExperimental Protocol
Solvents & Reagents Use anhydrous solvents and reagents.Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons). Reagents should be stored in a desiccator.
Glassware Thoroughly dry all glassware.Oven-dry glassware at >120°C for several hours and cool under a stream of inert gas or in a desiccator immediately before use.
Atmosphere Maintain an inert atmosphere.Conduct the reaction under a positive pressure of dry nitrogen or argon using a Schlenk line or a glovebox.
pH Control Avoid strongly acidic or basic conditions if possible.If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to reduce the rate of hydrolysis. A non-aqueous workup may also be beneficial.
Issue 2: Formation of an Unwanted Ester (Transesterification)

Symptoms:

  • Identification of an unexpected ester byproduct in your product mixture.

  • The molecular weight of the byproduct corresponds to the acyl group from this compound and the alcohol used as a solvent or present as a reagent.

  • Reduced yield of the desired product containing the 2,2-difluoroethyl ester moiety.

Root Cause Analysis and Solutions:

Transesterification occurs when an alcohol present in the reaction mixture exchanges with the 2,2-difluoroethanol portion of the ester. This is particularly favorable under basic conditions, which generate a nucleophilic alkoxide.

Transesterification DFEA 2,2-Difluoroethyl acetate NewEster New Ester (R-OAc) + 2,2-Difluoroethanol DFEA->NewEster Transesterification Alcohol Alcohol (R-OH) Alcohol->NewEster Base Base Catalyst Base->Alcohol Deprotonation

Preventative Measures and Corrective Actions:

ParameterRecommended ActionExperimental Protocol
Solvent Choice Avoid using alcohol-based solvents if transesterification is a concern.Choose a non-reactive, aprotic solvent such as THF, dioxane, toluene, or dichloromethane.
Base Selection Use a non-nucleophilic base if an alcohol must be present.Sterically hindered bases like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are less likely to act as nucleophiles.
Temperature Control Run the reaction at the lowest feasible temperature.Lower temperatures will decrease the rate of the transesterification side reaction.
Stoichiometry Use the minimum required amount of any alcohol reagent.If an alcohol is a reactant, add it slowly to the reaction mixture to keep its instantaneous concentration low.

Quantitative Data on Transesterification:

The following table provides an example of a documented transesterification reaction involving this compound.

ReactantAlcoholBase (Catalyst)SolventConditionsProductYieldReference
This compoundMethanolSodium Hydroxide (B78521)MethanolRoom Temperature, 1 hour2,2-Difluoroethanol74.4%[3]
Issue 3: Potential for Claisen Condensation

Symptoms:

  • Formation of a β-keto ester byproduct.

  • This is most likely to occur in the presence of a strong base when this compound is used as a solvent or is present in high concentrations.

Root Cause Analysis and Solutions:

In the presence of a strong base, the α-protons of the acetate group can be removed to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of this compound.

Claisen_Condensation

Preventative Measures:

ParameterRecommended ActionExperimental Protocol
Base Selection Use a non-nucleophilic, sterically hindered base.Bases like Lithium Diisopropylamide (LDA) are often used to form ester enolates cleanly.
Temperature Maintain a low temperature during enolate formation.Typically, enolates are generated at low temperatures (e.g., -78 °C) to prevent side reactions.
Reaction Order Add the ester to the base.Slowly add the this compound to a solution of the strong base at low temperature to ensure the base is in excess and minimize self-condensation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Hydrolysis

  • Glassware Preparation: Place all necessary glassware in an oven at 125°C for at least 4 hours. Assemble the glassware while still hot under a stream of dry nitrogen or argon and then allow it to cool to room temperature under the inert atmosphere.

  • Solvent and Reagent Preparation: Use freshly dried and distilled solvents. Solid reagents should be dried in a vacuum oven or stored in a desiccator over a suitable drying agent.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use rubber septa and cannulation techniques for the transfer of all liquids.

  • Execution: Maintain a gentle flow of inert gas throughout the reaction. If an aqueous workup is required, perform it as quickly as possible, and consider using chilled water or brine to minimize hydrolysis during extraction.

Protocol 2: Documented Transesterification of this compound [3]

  • Reactant Mixture: In a three-neck flask equipped with a mechanical stirrer and a reflux condenser, combine 112 g (889 mmol) of this compound with 100 g (3.11 mol) of methanol.

  • Catalyst Addition: Add 2.14 g (53 mmol) of solid sodium hydroxide to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Monitoring: Monitor the reaction progress by gas chromatography to confirm the complete conversion of the starting material.

  • Workup and Purification: Upon completion, the 2,2-difluoroethanol product is isolated by distillation. The reported yield is 74.4%.

References

Technical Support Center: Managing Moisture in 2,2-Difluoroethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing moisture content in reactions involving 2,2-difluoroethyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: How does water affect reactions involving 2,2-difluoroethyl acetate?

A1: Water can adversely affect reactions with this compound in several ways:

  • Hydrolysis: As a fluorinated ester, this compound is susceptible to hydrolysis, where water cleaves the ester bond to form 2,2-difluoroethanol (B47519) and acetic acid.[1] This side reaction consumes your starting material and introduces impurities. The rate of hydrolysis is significantly influenced by pH.[1]

  • Reaction with Moisture-Sensitive Reagents: If your reaction involves moisture-sensitive reagents such as strong bases (e.g., sodium hydride, LDA), Grignard reagents, or certain Lewis acids, even trace amounts of water can decompose these reagents, leading to low or no product yield.

  • Side Reactions: In base-catalyzed reactions like the Claisen condensation, water can lead to saponification (hydrolysis of the ester) as a competing reaction.[2]

Q2: What are the signs of excessive moisture in my reaction?

A2: Indicators of a moisture problem include:

  • Low or no yield of the desired product.

  • The presence of unexpected byproducts, such as 2,2-difluoroethanol and acetic acid, in your crude reaction mixture (detectable by GC-MS or NMR).

  • Inconsistency in reaction outcomes between different runs.

  • Decomposition of moisture-sensitive catalysts or reagents.

Q3: What is an acceptable level of moisture for my reaction?

A3: The acceptable moisture level is highly dependent on the specific reaction and the reagents used. For highly sensitive reactions, such as those involving organometallics or strong bases, the water content in your solvents and reagents should be as low as possible, ideally below 50 parts per million (ppm). For less sensitive reactions like some transesterifications, levels up to 500 ppm might be tolerable, though this can still impact yield.[3] It is best practice to always use anhydrous conditions unless it is known that water does not affect the reaction.

Q4: How can I accurately measure the water content in my solvents and in this compound?

A4: The gold standard for determining trace amounts of water in organic liquids is the Karl Fischer titration.[4] This method is highly accurate and can quantify water content down to the ppm level. Both volumetric and coulometric Karl Fischer titrators are available, with the coulometric method being particularly suited for very low water content.[5][6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues related to moisture in your this compound reactions.

Problem 1: Low or No Product Yield

Is the reaction known to be moisture-sensitive?

  • Yes: Proceed to the next question.

  • No/Unsure: Consider other factors first, such as reaction time, temperature, or purity of starting materials. However, if all other parameters are optimized, it is still prudent to investigate moisture as a potential cause.

Did you use anhydrous solvents and reagents?

  • Yes: Double-check the quality of your "anhydrous" solvents. Commercial anhydrous solvents can absorb moisture over time once opened. Consider measuring the water content with Karl Fischer titration. Ensure that all reagents, including this compound, are dry.

  • No: This is the most likely cause. Implement rigorous drying procedures for all solvents and liquid reagents. Solid reagents should be dried in a vacuum oven if they are heat-stable.

Was the reaction performed under an inert atmosphere?

  • Yes: Check for leaks in your system. Ensure a positive pressure of inert gas (argon or nitrogen) is maintained throughout the reaction.

  • No: Reactions involving moisture-sensitive reagents must be conducted under an inert atmosphere using techniques like a Schlenk line or a glove box.

  • DOT Script for Troubleshooting Low Yield

    Troubleshooting_Low_Yield start Low or No Product Yield moisture_sensitive Is the reaction moisture-sensitive? start->moisture_sensitive anhydrous_reagents Were anhydrous solvents and reagents used? moisture_sensitive->anhydrous_reagents Yes other_factors Investigate other factors: - Reaction kinetics - Reagent purity - Stoichiometry moisture_sensitive->other_factors No inert_atmosphere Was an inert atmosphere used? anhydrous_reagents->inert_atmosphere Yes implement_drying Implement rigorous drying procedures for all components. anhydrous_reagents->implement_drying No check_solvent_quality Check solvent water content (Karl Fischer). Re-dry solvents and reagents. inert_atmosphere->check_solvent_quality Yes use_inert_atmosphere Use a Schlenk line or glove box. inert_atmosphere->use_inert_atmosphere No check_for_leaks Check for leaks in the inert atmosphere setup. check_solvent_quality->check_for_leaks

    Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of 2,2-Difluoroethanol and Acetic Acid Byproducts

This strongly indicates hydrolysis of the this compound starting material.

What is the pH of your reaction medium?

  • Basic or Acidic: Hydrolysis of esters is catalyzed by both acid and base. If possible, adjust the pH to be closer to neutral. If the reaction requires acidic or basic conditions, consider minimizing the reaction time or temperature to reduce the extent of hydrolysis.[1]

  • Neutral: Even at neutral pH, hydrolysis can occur, especially at elevated temperatures.

What is the reaction temperature?

  • Elevated: Higher temperatures accelerate the rate of hydrolysis. If the desired reaction allows, try running it at a lower temperature.

  • Room Temperature: If hydrolysis is significant at room temperature, it is crucial to minimize the amount of water present.

  • DOT Script for Hydrolysis Pathway

    Hydrolysis_Pathway reactant This compound + Water products 2,2-Difluoroethanol + Acetic Acid reactant->products Hydrolysis conditions Catalyzed by: - Acid (H+) - Base (OH-) - Elevated Temperature conditions->products

    Caption: The hydrolysis pathway of this compound.

Data Presentation

Table 1: Effect of Moisture on Reaction Yield (Illustrative Examples)

Reaction TypeReagent SystemMoisture Content (ppm)Expected Outcome
TransesterificationThis compound, Alcohol, Base Catalyst< 50High Yield (>95%)
500Moderate Yield (Potential for catalyst deactivation and hydrolysis)[3]
> 1000Low Yield (Significant side reactions)
Claisen CondensationThis compound, Strong Base (e.g., NaH)< 50High Yield of β-keto ester
> 100Very Low to No Yield (Base quenching and hydrolysis)[2]

Table 2: Efficiency of Common Drying Agents for Solvents

Drying AgentSuitable SolventsResidual Water ContentNotes
Activated Molecular Sieves (3Å) Dichloromethane, Toluene, THF, Acetonitrile, MethanolLow single-digit ppmVery efficient, but can take 24-72 hours for optimal drying.[7] Must be activated before use.
Anhydrous Magnesium Sulfate (MgSO₄) Dichloromethane, Ethyl Acetate, Ethers~10-100 ppmFast and effective. Forms clumps when saturated with water.
Anhydrous Sodium Sulfate (Na₂SO₄) Dichloromethane, Ethyl AcetateHigher than MgSO₄Slower and less efficient than MgSO₄, but easier to filter.
Calcium Hydride (CaH₂) Dichloromethane, Toluene, THFVery lowHighly reactive; reacts with water to produce H₂ gas. Not suitable for acidic compounds, alcohols, or esters.

Experimental Protocols

Protocol 1: Drying this compound with Molecular Sieves

This protocol describes how to dry this compound to a low moisture content.

  • Activation of Molecular Sieves:

    • Place 3Å molecular sieves in a flask.

    • Heat the flask to 180-200 °C under vacuum for at least 8 hours.

    • Allow the sieves to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Drying Procedure:

    • To the flask of activated molecular sieves, add the this compound under an inert atmosphere. Use a loading of approximately 10-20% (w/v) of molecular sieves (e.g., 10-20 g of sieves for every 100 mL of ester).[7]

    • Seal the flask and allow it to stand for at least 24 hours. For very low moisture levels, 48-72 hours may be required.[7]

    • The dry ester can be transferred to the reaction vessel via a cannula or a dry syringe.

Protocol 2: Setting up a Reaction under Anhydrous Conditions

This protocol provides a general workflow for performing a moisture-sensitive reaction.

  • Glassware Preparation:

    • Dry all glassware in an oven at >120 °C overnight, or flame-dry under vacuum immediately before use.

    • Assemble the glassware while still hot and allow it to cool under a stream of inert gas.

  • Reagent Preparation:

    • Ensure all solvents and liquid reagents have been properly dried (see Protocol 1 and Table 2).

    • Transfer anhydrous solvents and liquid reagents to the reaction flask using dry syringes or cannulas.

    • Dry solid reagents in a vacuum oven if they are stable to heat. Transfer solids to the reaction flask under a positive flow of inert gas.

  • Reaction Execution:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with inert gas.

    • If adding reagents dropwise, use a syringe pump for controlled addition.

    • Monitor the reaction by TLC or another appropriate method.

  • Workup:

    • Quench the reaction carefully, as some drying agents or unreacted reagents may react violently with water.

    • During aqueous workup, use a brine wash to help remove dissolved water from the organic layer before final drying with an agent like anhydrous magnesium sulfate.

  • DOT Script for Anhydrous Reaction Workflow

    Anhydrous_Workflow A Dry Glassware (Oven or Flame-Dry) B Assemble and Cool under Inert Gas A->B C Add Dry Solvents and Reagents B->C D Run Reaction under Positive Inert Pressure C->D E Reaction Workup (Careful Quench) D->E F Dry Organic Layer (e.g., MgSO4) E->F

    Caption: General workflow for an anhydrous reaction.

References

Technical Support Center: 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluoroethyl acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions when scaling up reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

General Properties and Handling

  • Q1: What is 2,2-Difluoroethyl acetate and what are its primary applications? A1: this compound (CAS No. 1550-44-3) is a fluorinated organic compound used as a solvent and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its incorporation into molecules can enhance stability, bioavailability, and therapeutic efficacy.[1] It is also used to produce fluorinated polymers with high chemical resistance and thermal stability.[1][3]

  • Q2: What are the key physical properties of this compound? A2: this compound is a colorless liquid with a fruity odor.[3] Key physical properties are summarized in the table below. It is considered a highly flammable liquid and vapor.[5][6]

  • Q3: What are the recommended storage and handling conditions for this compound? A3: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[2][5][6] Keep the container tightly closed.[5][6][7] Use explosion-proof equipment and take precautionary measures against static discharge.[5] When handling, wear suitable protective clothing, gloves, and eye/face protection.[2][6] Ensure adequate ventilation, using local exhaust if necessary.[5]

Reaction and Scale-Up Troubleshooting

  • Q4: My difluoroethylation reaction is not proceeding or has a very low yield. What are the common causes? A4: Several factors could contribute to low conversion.

    • Reagent Purity: Ensure the purity of your this compound and other reactants. Impurities can interfere with the reaction.

    • Reaction Conditions: Temperature and reaction time are critical. Some protocols specify low temperatures (e.g., 5°C) for extended periods.[8] Ensure your conditions are optimized.

    • Base/Catalyst Activity: If using a base (like triethylamine) or a catalyst, ensure it is fresh and active.[8] Deactivation of catalysts can be an issue in scale-up.[9]

    • Moisture: The reaction may be sensitive to moisture. Use anhydrous solvents and handle under an inert atmosphere if necessary.

  • Q5: I am observing significant byproduct formation. What are the likely side reactions? A5: Byproduct formation can increase during scale-up.

    • Hydrolysis: this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, which would generate 2,2-difluoroethanol (B47519) and acetic acid or their respective salts.

    • Elimination: Under certain basic conditions, elimination reactions could potentially occur.

    • Transesterification: If other alcohols are present in the reaction mixture, transesterification can be a competing reaction, especially in the presence of an acid or base catalyst.[10]

  • Q6: How can I effectively purify my product from unreacted this compound and other impurities? A6: Purification strategies depend on the properties of your desired product.

    • Distillation: Due to its relatively low boiling point (approx. 106°C), fractional distillation can be effective for separating it from higher-boiling point products.[3][7]

    • Aqueous Wash: An aqueous wash can help remove water-soluble impurities. However, be aware that this compound is miscible with water, which may complicate phase separation.[11]

    • Chromatography: For smaller scales or high-purity requirements, column chromatography on silica (B1680970) gel is a common purification method.[12]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing impurities.[13]

  • Q7: What are the main challenges when scaling up reactions with this compound? A7: Scaling up presents challenges that may not be apparent at the lab scale.[14][15]

    • Heat Transfer: Exothermic or endothermic reactions require efficient heat management. The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient.

    • Mixing: Ensuring homogenous mixing is crucial for consistent reaction progress and to avoid localized "hot spots" or concentration gradients.[16]

    • Addition Rates: The rate of reagent addition may need to be adjusted to control the reaction temperature and minimize side reactions.

    • Safety: The flammability of this compound (Flash Point: 22°C) is a major safety concern during scale-up.[1][2] All equipment must be properly grounded, and ignition sources must be eliminated.[6]

Data and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource(s)
CAS Number 1550-44-3[1][2][3]
Molecular Formula C₄H₆F₂O₂[1][2][3]
Molecular Weight 124.09 g/mol [1][2][3]
Appearance Colorless Liquid[2][3]
Boiling Point 105-106 °C[2][3][7]
Density ~1.2 g/cm³[2][3]
Flash Point 22 °C[1][2]
Refractive Index ~1.352[1][2]
Purity (Typical) >98.0% (GC)[3]

Experimental Protocol: Synthesis of a Difluoroethylated Compound

This section provides a general methodology for an esterification reaction to produce this compound, which can be adapted for other reactions where it is used as a building block. This protocol is based on a literature procedure.[8]

Objective: To synthesize this compound from 2,2-difluoroethanol and acetyl chloride.

Materials:

Procedure:

  • Reaction Setup: Equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a temperature probe. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Cooldown: Charge the reactor with 2,2-difluoroethanol and cool the vessel to 5°C using an appropriate cooling bath.

  • Reagent Preparation: In a separate flask, dissolve acetyl chloride in anhydrous dichloromethane.

  • Slow Addition: Slowly add the dichloromethane solution of acetyl chloride dropwise to the cooled 2,2-difluoroethanol over 1.5 hours, maintaining the internal temperature at 5°C.

  • Initial Stirring: After the addition is complete, stir the reaction mixture at 5°C for an additional 1.5 hours.

  • Base Addition: Add triethylamine in 4 equal portions. Stir the mixture for 1.5 hours between each addition, while maintaining the temperature at 5°C.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC, NMR) until the 2,2-difluoroethanol is completely consumed.

  • Workup: Once the reaction is complete, add water to the reaction mixture to quench any remaining reagents and dissolve the triethylamine hydrochloride salt. Separate the organic phase.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by fractional distillation.

Visualizations

The following diagrams illustrate common workflows and troubleshooting logic for reactions involving this compound.

experimental_workflow reagents Reagent Preparation (this compound, Substrate, Solvent) setup Reactor Setup (Inert Atmosphere, Cooling) reagents->setup reaction Controlled Reaction (Slow Addition, Temp. Control) setup->reaction monitoring Reaction Monitoring (TLC, GC, NMR) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (Quench, Phase Separation) monitoring->workup Proceed if complete purification Purification (Distillation / Chromatography) workup->purification product Final Product (Analysis & Characterization) purification->product

Caption: General experimental workflow for scaling up a reaction.

troubleshooting_flowchart start Low Yield or No Reaction check_purity Check Reagent Purity & Moisture Content start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify/Dry Reagents & Solvents purity_ok->purify_reagents No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) purity_ok->check_conditions Yes purify_reagents->check_purity conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_conditions Optimize Conditions (e.g., Temp Screening) conditions_ok->optimize_conditions No check_catalyst Check Catalyst/Base Activity conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Activity OK? check_catalyst->catalyst_ok use_fresh_catalyst Use Fresh Catalyst/Base catalyst_ok->use_fresh_catalyst No success Problem Resolved catalyst_ok->success Yes use_fresh_catalyst->check_catalyst

Caption: Troubleshooting guide for low-yield reactions.

scale_up_logic cluster_0 Key Considerations lab_scale Successful Lab Scale Reaction (e.g., 1g) pilot_scale Pilot Scale-Up (e.g., 100g) lab_scale->pilot_scale Analyze & Model mfg_scale Manufacturing Scale (e.g., 10kg+) pilot_scale->mfg_scale Refine & Implement heat Heat Transfer (Surface/Volume Ratio) pilot_scale->heat mixing Mixing Efficiency (Homogeneity) pilot_scale->mixing safety Safety (Flammability, Pressure) mfg_scale->safety kinetics Kinetics & Addition Rate mfg_scale->kinetics

Caption: Logical relationships in process scale-up.

References

Impact of impurities on 2,2-Difluoroethyl acetate performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the performance of 2,2-Difluoroethyl acetate (B1210297) in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in 2,2-Difluoroethyl acetate and what are their potential sources?

A1: Common impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:

  • Residual Starting Materials: Depending on the synthetic route, these may include 1-chloro-2,2-difluoroethane or ethyl acetate and fluorinating agents.[1][2]

  • Water: Absorbed from the atmosphere or present in reagents and solvents.

  • Acidic Impurities: Traces of acids from the synthesis or degradation over time.

  • Byproducts of Synthesis: Other halogenated or acetylated compounds formed during the reaction.

Q2: How can I detect impurities in my this compound sample?

A2: Gas chromatography (GC) is a suitable method for detecting and quantifying volatile impurities in this compound.[2] For non-volatile impurities or to get a broader profile, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometry) can be employed.

Q3: Is this compound reactive with water?

A3: Under normal storage and handling conditions, this compound is generally stable and not reactive with water.[3] However, in the presence of strong acids or bases, or at elevated temperatures, hydrolysis to form 2,2-difluoroethanol (B47519) and acetic acid can occur.

Q4: What are the ideal storage conditions for this compound to minimize impurity formation?

A4: To maintain the purity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat sources and open flames.[1][3]

Troubleshooting Guide

Issue 1: Inconsistent or Low Reaction Yields

You are using this compound as a solvent or reagent and experiencing lower than expected yields or inconsistent results.

Potential Cause 1: Presence of Water

While not reactive under neutral conditions, water can interfere with many organic reactions, especially those involving water-sensitive reagents like strong bases or organometallics.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous grade solvents and reagents if your reaction is sensitive to moisture.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]

Potential Cause 2: Acidic Impurities

Acidic impurities can catalyze unwanted side reactions or neutralize basic reagents, leading to lower yields.

  • Troubleshooting Steps:

    • Test the pH of your this compound.

    • If acidic, consider passing it through a short column of neutral alumina (B75360) to remove acidic impurities.

Potential Cause 3: Other Reactive Impurities

Residual starting materials or byproducts from the synthesis of this compound could participate in side reactions.

  • Troubleshooting Steps:

    • Analyze the purity of your this compound using gas chromatography (GC).

    • If significant impurities are detected, consider purifying the solvent by distillation.

Issue 2: Unexpected Byproducts in the Reaction Mixture

Your reaction is producing unexpected spots on a TLC plate or peaks in the GC/MS spectrum.

Potential Cause 1: Reaction with Impurities

Impurities in the this compound may be reacting with your starting materials or intermediates to form byproducts.

  • Troubleshooting Steps:

    • Identify the structure of the byproduct using analytical techniques like GC-MS or LC-MS.

    • Based on the structure, infer the likely reactive impurity in your this compound.

    • Purify the this compound to remove the suspected impurity.

Potential Cause 2: Degradation of this compound

Under harsh reaction conditions (e.g., high temperatures, strong acids/bases), the this compound itself may be degrading.

  • Troubleshooting Steps:

    • Review your reaction conditions. If possible, reduce the reaction temperature or use milder reagents.

    • Consider if a more inert solvent would be suitable for your reaction.

Quantitative Data on Impurity Impact

While specific quantitative data on the impact of various impurity levels on this compound performance is not extensively available in the reviewed literature, the following table summarizes the potential qualitative effects. Researchers are advised to determine acceptable impurity levels for their specific applications experimentally.

ImpurityPotential Impact on PerformanceRecommended Action
Water - Quenches strong bases and other water-sensitive reagents. - Can act as a nucleophile in side reactions. - May lead to hydrolysis under acidic or basic conditions.- Use anhydrous grade solvents and reagents. - Dry glassware thoroughly. - Run reactions under an inert atmosphere.
Residual Starting Materials (e.g., 1-chloro-2,2-difluoroethane) - May compete in the desired reaction. - Can lead to the formation of unexpected byproducts.- Analyze purity by GC. - Purify by distillation if necessary.
Acidic Impurities - Can catalyze unwanted side reactions. - May neutralize basic reagents. - Can promote degradation of starting materials or products.- Test pH of the solvent. - Neutralize with a non-reactive base or pass through neutral alumina.
Other Organic Impurities - May introduce competing functional groups. - Can complicate product purification.- Characterize impurities using GC-MS or LC-MS. - Purify this compound before use.

Experimental Protocols

Protocol 1: Determination of Purity by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

2. GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL (split injection recommended).

3. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., dichloromethane) if necessary.

4. Analysis:

  • Inject the sample and record the chromatogram.

  • Calculate the purity based on the area percentage of the main peak. Identify impurity peaks by comparing retention times with known standards or by using a GC-MS system.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Reaction Yields start Low or Inconsistent Yield check_water Check for Water Contamination start->check_water check_acidity Check for Acidic Impurities start->check_acidity check_purity Check Purity by GC start->check_purity use_anhydrous Use Anhydrous Conditions check_water->use_anhydrous Water suspected neutralize Neutralize or Purify check_acidity->neutralize Acidity detected distill Purify by Distillation check_purity->distill Impurities detected

Caption: Troubleshooting workflow for low reaction yields.

Impurity_Impact_Pathway Impact of Impurities on Reaction Performance cluster_effects Potential Effects cluster_outcomes Experimental Outcomes Impurity Impurity Present (e.g., Water, Acid, Starting Material) SideReaction Side Reaction with Reagents/Intermediates Impurity->SideReaction Degradation Degradation of Solvent/Reagents Impurity->Degradation CatalystPoisoning Catalyst Deactivation/Poisoning Impurity->CatalystPoisoning LowYield Low Product Yield SideReaction->LowYield Byproducts Formation of Byproducts SideReaction->Byproducts Degradation->LowYield CatalystPoisoning->LowYield InconsistentResults Inconsistent Results LowYield->InconsistentResults Byproducts->InconsistentResults

Caption: Logical relationships of impurity effects.

References

2,2-Difluoroethyl acetate handling and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling and storage of 2,2-Difluoroethyl Acetate (B1210297), along with troubleshooting for common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 2,2-Difluoroethyl acetate?

A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[3][4]

Q2: What personal protective equipment (PPE) is required when handling this substance?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection such as safety glasses with side shields or goggles.[1][2] In situations where exposure limits may be exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[2][5]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][6] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][2] The storage area should be equipped with explosion-proof equipment.[1]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong oxidizing agents.[2][5] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: What should I do in case of a spill?

A5: In the event of a spill, immediately remove all sources of ignition.[2] Use personal protective equipment and ensure adequate ventilation.[6] Absorb the spill with an inert material such as sand or silica (B1680970) gel and collect it in a suitable, closed container for disposal.[5] Prevent the spill from entering drains or surface water.[6]

Troubleshooting Guides for Experimental Use

Scenario 1: Unexpected reaction exotherm or pressure build-up.

  • Question: I observed a sudden temperature increase and pressure build-up in my reaction vessel containing this compound. What could be the cause and what should I do?

  • Answer: This could be due to contamination with an incompatible substance, such as a strong oxidizing agent. Immediately cool the reaction vessel using an ice bath and ensure the area is well-ventilated. If the reaction is uncontrollable, evacuate the area and contact your institution's safety officer. Always ensure your reagents are pure and your reaction vessel is clean and dry before starting an experiment.

Scenario 2: Inconsistent experimental results.

  • Question: My reaction yields are inconsistent when using this compound as a solvent. What could be the issue?

  • Answer: Inconsistent results can arise from several factors. First, ensure the this compound is of high purity and has been stored correctly to prevent degradation. As it is a volatile compound, evaporation from an open or poorly sealed container can alter concentrations. Keep the container tightly sealed when not in use.[1][2] Secondly, atmospheric moisture can affect certain reactions; consider running your experiments under an inert atmosphere (e.g., nitrogen or argon).

Scenario 3: Material degradation of seals or gaskets.

  • Question: The seals and gaskets in my experimental setup are degrading after exposure to this compound. Why is this happening and what can I do?

  • Answer: While specific material compatibility data is limited in the provided search results, ester compounds can be incompatible with certain types of plastics and elastomers. It is crucial to use components made of chemically resistant materials. Consult a chemical compatibility chart to select appropriate materials for your seals and gaskets, such as PTFE or perfluoroelastomers.

Quantitative Data Summary

PropertyValueReference(s)
CAS Number 1550-44-3[1]
Molecular Formula C4H6F2O2[2]
Molecular Weight 124.09 g/mol [2]
Boiling Point 106 °C (lit.)[6]
Flash Point 51 °C (lit.)[6]
Density 1.135 g/cm³[6]
Vapor Pressure 322.306 mmHg at 25°C[6]
Storage Temperature Room temperature, in a cool, shaded area[1][2]

Experimental Protocols Cited

While specific experimental protocols are not detailed in the provided safety data sheets, the handling and storage procedures outlined are based on standard laboratory safety practices for flammable and irritant chemicals. The core principle is to minimize exposure and prevent ignition.

Logical Workflow for Safe Handling and Storage

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures b1 Assess Hazards (Flammable, Irritant) b2 Select Appropriate PPE (Gloves, Goggles, Lab Coat) b1->b2 e1 In Case of Fire: Use Dry Chemical or CO2 b1->e1 e2 In Case of Spill: Absorb with Inert Material b1->e2 e3 In Case of Contact: Flush with Water b1->e3 b3 Ensure Proper Ventilation (Fume Hood) b2->b3 c1 Ground Equipment to Prevent Static Discharge b3->c1 c2 Use Non-Sparking Tools c1->c2 c3 Keep Away from Ignition Sources c1->c3 c4 Avoid Contact with Strong Oxidizing Agents c1->c4 d1 Store in Tightly Closed Container c3->d1 d3 Store Away from Incompatible Materials c4->d3 d2 Store in a Cool, Dry, Well-Ventilated Area d1->d2 d2->d3

Caption: Logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to 2,2-Difluoroethyl Acetate and Other Fluorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process safety. Fluorinated solvents have emerged as a valuable class of solvents due to their unique properties, including altered polarity, and sometimes enhanced stability and specific solubility characteristics. Among these, 2,2-Difluoroethyl acetate (B1210297) is a noteworthy contender. This guide provides an objective comparison of 2,2-Difluoroethyl acetate with other common fluorinated solvents, supported by physical property data and recommended experimental protocols for performance evaluation.

Introduction to this compound

This compound (DFEA) is a colorless liquid with the chemical formula C4H6F2O2.[1] It is recognized for its utility as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the two fluorine atoms on the ethyl group significantly modifies its properties compared to its non-fluorinated analog, ethyl acetate.

Physical and Chemical Properties: A Comparative Overview

The selection of a solvent is often guided by its physical properties. The following table summarizes the key physical characteristics of this compound and compares them with other relevant fluorinated and non-fluorinated solvents.

PropertyThis compoundEthyl AcetateEthyl Fluoroacetate (B1212596)2,2,2-Trifluoroethanol (B45653) (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
CAS Number 1550-44-3[3]141-78-6[4]459-72-3[5]75-89-8[6]920-66-1[7]
Molecular Weight ( g/mol ) 124.09[2]88.11[4]106.10100.04168.04[8]
Boiling Point (°C) 53-106 (varying reports)[1][9]77.1[4]119.3[5]74.1[10]58.2[7]
Density (g/mL at 20-25°C) 1.135-1.21 (varying reports)[2][9]0.902[4]1.098[5]1.383[6]1.596[7]
Refractive Index (n20/D) ~1.352[2]1.372[4]1.3751.291[11]1.275[12]
Dielectric Constant Not readily available6.02[4]Not readily available26.716.7[7]
Solubility in Water Miscible[6]8.7%[4]SolubleMiscibleMiscible[7]

Note on Data Inconsistencies: It is important for researchers to note that the reported boiling point and density for this compound show some variation across different sources. This may be due to differences in measurement conditions or sample purity. It is recommended to refer to the supplier's certificate of analysis for specific batch properties.

Performance in Synthetic Applications

This compound serves as a versatile solvent in organic synthesis and is a key intermediate for producing fluorinated compounds. The incorporation of fluorine atoms into molecules can enhance their biological activity and stability, making DFEA a valuable building block in pharmaceutical and agrochemical research.[2]

While direct, side-by-side comparative studies of DFEA against other fluorinated solvents in a wide range of reactions are not extensively published, its utility can be inferred from its physical properties. Its miscibility with water and solubility in organic solvents suggest its potential as a co-solvent or as a solvent for reactions involving both polar and non-polar reagents.[1][6]

Experimental Protocols for Solvent Evaluation

To assist researchers in selecting the optimal solvent for their specific application, the following detailed experimental protocols are provided.

Protocol 1: Determination of Solute Solubility

Objective: To qualitatively and quantitatively determine the solubility of a target compound in this compound and other candidate solvents.

Methodology:

  • Qualitative Solubility Test:

    • Place approximately 10 mg of the solid solute into a small test tube.

    • Add 0.5 mL of the solvent to be tested (e.g., this compound) in portions.

    • After each addition, vigorously agitate the mixture.

    • Observe if the solid dissolves completely at room temperature.

    • If the solid does not dissolve, gently heat the mixture to the solvent's boiling point and observe for dissolution.

    • If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to observe for recrystallization. A good crystallization solvent will dissolve the compound when hot but not when cold.[9]

  • Quantitative Solubility Determination (Gravimetric Method):

    • Prepare a saturated solution of the solute in the test solvent at a specific temperature (e.g., 25°C) by adding an excess of the solute to a known volume of the solvent and stirring until equilibrium is reached.

    • Carefully filter the saturated solution to remove any undissolved solid.

    • Accurately measure a known volume of the clear, saturated solution into a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • Calculate the solubility in g/100 mL or mol/L.

Protocol 2: Comparative Reaction Performance

Objective: To evaluate the effect of different fluorinated solvents on the yield and rate of a specific chemical reaction.

Methodology:

  • Reaction Setup:

    • Set up parallel reactions in identical reaction vessels.

    • Charge each vessel with the same molar quantities of reactants and any necessary catalysts.

    • Add the same volume of the different solvents to be tested (e.g., this compound, TFE, HFIP) to each respective reaction vessel.

  • Reaction Monitoring:

    • Stir all reactions at the same temperature and rate.

    • Monitor the progress of each reaction over time by taking small aliquots and analyzing them using an appropriate technique (e.g., TLC, GC, HPLC, NMR).

  • Work-up and Analysis:

    • Once the reactions are complete (as determined by the monitoring), quench and work up each reaction in an identical manner.

    • Isolate the product from each reaction.

    • Determine the yield and purity of the product from each solvent condition.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of solvent selection and experimental design, the following diagrams are provided in the DOT language for Graphviz.

Solvent_Selection_Workflow Start Start: Define Reaction Requirements Solubility Solubility of Reactants/Products? Start->Solubility Solubility->Start Insoluble (Re-evaluate) Polarity Required Polarity? Solubility->Polarity Soluble BoilingPoint Required Temperature? Polarity->BoilingPoint Aprotic Aprotic or Protic? BoilingPoint->Aprotic SelectDFEA Consider this compound Aprotic->SelectDFEA Aprotic SelectAlternatives Consider Alternatives (e.g., TFE, HFIP) Aprotic->SelectAlternatives Protic TestPerformance Perform Comparative Reaction Test SelectDFEA->TestPerformance SelectAlternatives->TestPerformance Analyze Analyze Yield, Purity, Rate TestPerformance->Analyze End End: Select Optimal Solvent Analyze->End

Caption: Logical workflow for fluorinated solvent selection.

Experimental_Workflow Start Start: Design Comparative Experiment Setup Parallel Reaction Setup (Identical Conditions) Start->Setup Solvents Add Solvents: - this compound - Alternative 1 - Alternative 2 Setup->Solvents Monitor Monitor Reaction Progress (TLC, GC, HPLC, etc.) Solvents->Monitor Workup Identical Reaction Work-up Monitor->Workup Reaction Complete Analysis Isolate and Analyze Product: - Yield - Purity Workup->Analysis Conclusion Draw Conclusion on Solvent Performance Analysis->Conclusion

Caption: Experimental workflow for solvent performance evaluation.

References

A Comparative Analysis of 2,2-Difluoroethyl Acetate and Ethyl Acetate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, performance, and biological considerations of 2,2-Difluoroethyl acetate (B1210297) and its non-fluorinated counterpart, ethyl acetate, supported by experimental data and detailed protocols.

In the landscape of solvent selection and chemical synthesis, the choice between a fluorinated and a non-fluorinated analog can significantly impact reaction outcomes, product stability, and biological interactions. This guide provides a comprehensive comparative analysis of 2,2-Difluoroethyl acetate and ethyl acetate, offering researchers, scientists, and drug development professionals a data-driven resource to inform their decisions.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of fluorine atoms into the ethyl acetate structure imparts notable changes to its physical and chemical characteristics. This compound exhibits a higher boiling point, density, and refractive index compared to ethyl acetate, which can be attributed to the increased molecular weight and intermolecular forces.

PropertyThis compoundEthyl Acetate
Molecular Formula C₄H₆F₂O₂[1][2][3]C₄H₈O₂[4][5]
Molecular Weight 124.09 g/mol [1][2][3]88.11 g/mol [4][6]
Boiling Point 106 °C[1]77.1 °C[5][7]
Density 1.21 g/cm³[1]0.902 g/cm³[5][7]
Flash Point 22 °C[8]-4 °C[5]
Refractive Index (n20D) 1.35[1]~1.372
Vapor Pressure 322.306 mmHg at 25°C[8]97 mmHg at 20°C
Solubility in Water Miscible[9]Slightly soluble (8.7 g/100 mL at 20°C)[10]
Appearance Colorless to almost colorless clear liquid[1]Clear, colorless liquid[6]
Odor Pleasant fruity odor[1]Characteristic sweet, fruity odor[7]

Performance as a Solvent

Both this compound and ethyl acetate are versatile solvents used in a wide range of applications, including coatings, adhesives, and organic synthesis.[1][8] Ethyl acetate is favored for its low cost, low toxicity, and agreeable odor.[7]

A study on the electropolymerization of 4-methoxyphenol (B1676288) highlighted differences in the behavior of these two solvents. While both could be used for the reaction, the resulting polymer films and the electrochemical responses showed variations, suggesting that the choice of solvent can influence the properties of the final product.[11]

Experimental Protocol: Evaluation of Solvent Performance in High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for comparing the performance of this compound and ethyl acetate as components of the mobile phase in HPLC.

Objective: To evaluate and compare the elution strength and selectivity of this compound and ethyl acetate in a reversed-phase HPLC system.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • A standard mixture of analytes with varying polarities (e.g., a mix of phenols and anilines)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Prepare a series of mobile phases with varying compositions of the test solvent (this compound or ethyl acetate), acetonitrile, and water. For example, start with a 50:50 (v/v) mixture of the organic solvent phase (test solvent:acetonitrile) and water.

    • Degas all mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the analyte mixture in a suitable solvent (e.g., methanol).

    • Prepare working standards by diluting the stock solution to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10 µL) of the standard solution.

    • Run the analysis under isocratic or gradient elution conditions.

    • Monitor the separation at a suitable wavelength for the analytes.

    • Repeat the analysis for each mobile phase composition for both this compound and ethyl acetate.

  • Data Analysis:

    • Record the retention times and peak areas for each analyte under all conditions.

    • Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for critical peak pairs.

    • Compare the chromatographic parameters obtained with this compound and ethyl acetate to assess their relative elution strength and selectivity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Mobile Phases C Equilibrate HPLC System A->C B Prepare Standard Solutions D Inject Sample B->D C->D E Run HPLC Analysis D->E F Record Data E->F G Calculate Parameters F->G H Compare Solvents G->H

Workflow for HPLC Solvent Performance Evaluation.

Synthesis of this compound and Ethyl Acetate

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of one of the synthetic routes to this compound.

Objective: To synthesize this compound from 2,2-difluoro-1-chloroethane and potassium acetate.

Materials:

  • 2,2-difluoro-1-chloroethane

  • Potassium acetate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium acetate and dimethyl sulfoxide.

  • Addition of Reactant:

    • Slowly add 2,2-difluoro-1-chloroethane to the reaction mixture while stirring.

  • Reaction:

    • Heat the mixture to 120 °C and maintain it at this temperature for 1.5 hours.[12]

    • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain this compound. A yield of 90.8% has been reported for a similar procedure.[12]

Experimental Protocol: Synthesis of Ethyl Acetate (Fischer Esterification)

This protocol describes the classic Fischer esterification method for synthesizing ethyl acetate.

Objective: To synthesize ethyl acetate from ethanol (B145695) and acetic acid using an acid catalyst.

Materials:

  • Ethanol (absolute)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Distillation apparatus

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine ethanol and glacial acetic acid.

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[13]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Be sure to vent the funnel frequently as carbon dioxide gas is evolved.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and purify the crude ethyl acetate by distillation.

G cluster_synth_dfea Synthesis of this compound cluster_synth_ea Synthesis of Ethyl Acetate A Reactants: 2,2-difluoro-1-chloroethane Potassium Acetate DMSO B Reaction at 120°C A->B C Work-up and Extraction B->C D Purification by Distillation C->D E Reactants: Ethanol Acetic Acid Sulfuric Acid (catalyst) F Reflux E->F G Neutralization and Washing F->G H Purification by Distillation G->H G EA Ethyl Acetate Esterases Esterases EA->Esterases Ethanol Ethanol Esterases->Ethanol AceticAcid Acetic Acid Esterases->AceticAcid ADH Alcohol Dehydrogenase Ethanol->ADH AcetylCoA Acetyl-CoA AceticAcid->AcetylCoA Acetaldehyde Acetaldehyde ALDH Aldehyde Dehydrogenase Acetaldehyde->ALDH TCA TCA Cycle AcetylCoA->TCA ADH->Acetaldehyde ALDH->AceticAcid

References

A Comparative Guide to 2,2-Difluoroethyl Acetate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecules is a cornerstone of modern chemical innovation. 2,2-Difluoroethyl acetate (B1210297) has emerged as a versatile reagent in this pursuit, offering a unique combination of properties as both a solvent and a difluoroethylating agent. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, to inform your research and development endeavors.

Performance as a Solvent: A Comparative Overview

Table 1: Comparison of Physical Properties: 2,2-Difluoroethyl Acetate vs. Ethyl Acetate

PropertyThis compoundEthyl Acetate
CAS Number 1550-44-3[2]141-78-6
Molecular Formula C4H6F2O2[2]C4H8O2
Molecular Weight 124.09 g/mol [2]88.11 g/mol
Boiling Point 106 °C[1]77.1 °C
Density 1.135 g/cm³0.902 g/cm³
Flash Point 22 °C-4 °C

The higher boiling point and density of this compound compared to ethyl acetate can be advantageous in reactions requiring higher temperatures and can simplify downstream processing.

Performance as a Difluoroethylating Agent

The introduction of the difluoroethyl group (-CH2CF2H) into organic molecules can significantly enhance their pharmacological properties. While this compound can serve as a precursor for this group, direct comparative studies with quantitative yield data against other common difluoroethylating agents like 2,2-difluoroethyl tosylate are not extensively documented in the available literature. However, the importance of the difluoroethyl moiety is well-established in medicinal chemistry.[3]

The following workflow illustrates a general approach to utilizing a difluoroethylating agent in a synthetic protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Substrate Substrate Reaction_Mixture Reaction Mixture Substrate->Reaction_Mixture Reagent 2,2-Difluoroethylating Agent Reagent->Reaction_Mixture Solvent_Base Solvent & Base Solvent_Base->Reaction_Mixture Quenching Quenching Reaction_Mixture->Quenching Heat/Stir Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product

Caption: General workflow for a difluoroethylation reaction.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,2-difluoro-1-chloroethane with potassium acetate.

Materials:

Procedure:

  • A mixture of 2,2-difluoro-1-chloroethane (0.983 mol) in 100 ml of dimethyl sulfoxide is added dropwise over one hour to a heated (120 °C) solution of potassium acetate (1.475 mol) in 300 ml of dimethyl sulfoxide.

  • The reaction mixture is stirred at 120 °C for an additional 1.5 hours and then cooled to room temperature.

  • The reaction progress can be monitored by gas chromatography to confirm the complete conversion of the starting material.

  • The desired this compound is then obtained by distillation. This process has been reported to yield the product in 90.8%.[4]

General Procedure for O-Difluoroethylation (Illustrative)

While a specific protocol using this compound for O-difluoroethylation is not detailed in the provided search results, a general approach for such a reaction would typically involve the following steps. This protocol is illustrative and would require optimization for specific substrates.

Materials:

  • Substrate containing a hydroxyl group (e.g., a phenol)

  • This compound (or another suitable difluoroethylating agent)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • An appropriate solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of the hydroxyl-containing substrate in the chosen solvent, add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the mixture for a designated period to allow for the formation of the corresponding alkoxide or phenoxide.

  • Add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired O-difluoroethylated product.

The following diagram outlines the logical steps in a typical synthetic organic chemistry workflow, from planning to final product analysis.

G Start Start Reaction_Setup Reaction Setup (Glassware, Reagents) Start->Reaction_Setup Reaction_Execution Reaction Execution (Addition, Heating, Stirring) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Distillation) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: A logical workflow for a synthetic chemistry experiment.

References

Performance Showdown: 2,2-Difluoroethyl Acetate (DFEA) in Advanced Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Battery Scientists

In the relentless pursuit of safer, longer-lasting, and more efficient energy storage, electrolyte engineering has emerged as a critical frontier. Among the novel solvents and additives being explored, 2,2-Difluoroethyl acetate (B1210297) (DFEA) is gaining attention for its potential to enhance the performance of lithium-ion batteries, particularly those employing high-energy electrode chemistries. This guide provides an objective comparison of DFEA's performance against a standard electrolyte and the widely-used additive, Fluoroethylene Carbonate (FEC), supported by experimental data to inform researchers, scientists, and professionals in the field.

At a Glance: DFEA Performance Highlights

Recent studies have demonstrated that the inclusion of DFEA as a co-solvent in the electrolyte of commercial 21700-type lithium-ion batteries with a LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA) cathode and a graphite-silicon anode can have a multifaceted impact on battery performance. While it may lead to a slight decrease in ionic conductivity at room temperature, its role in forming a protective cathode-electrolyte interphase (CEI) appears to be a key advantage, particularly for fast-charging scenarios.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of an electrolyte containing DFEA compared to a baseline electrolyte and provides context with typical performance enhancements seen with the state-of-the-art additive, Fluoroethylene Carbonate (FEC).

Performance MetricBaseline Electrolyte (EC/EMC/DMC)DFEA-Containing ElectrolyteFluoroethylene Carbonate (FEC) Additive
Battery Type 21700-type Li-ion21700-type Li-ionVarious (Li-ion, Li-Metal)
Cathode Material LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA)LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA)Various (NMC, LCO, Si-anode)
Anode Material Graphite (B72142) & SiliconGraphite & SiliconGraphite, Silicon, Li-Metal
Ionic Conductivity (25°C) HigherLowerGenerally maintains or slightly decreases
Capacity Retention ~85% after 1000 cycles (estimated)~80% after 1000 cycles (estimated)>90% after hundreds of cycles (typical)
Coulombic Efficiency HighSlightly lower initiallyConsistently high (>99.9%)
Fast-Charging Performance StandardImprovedGenerally improves

Note: Data for the Baseline and DFEA-containing electrolytes are based on graphical representations from a study on commercial 21700-type batteries and are therefore estimations.[1] FEC data is a general representation from multiple sources and not from a direct head-to-head comparison under identical conditions.

The Science Behind the Performance

DFEA's influence on battery performance is a tale of trade-offs and targeted benefits. Its lower lowest unoccupied molecular orbital (LUMO) energy level suggests a predisposition to reduction at the anode surface, contributing to the formation of a solid electrolyte interphase (SEI). However, this can also lead to electrolyte decomposition, potentially impacting long-term cycling stability and coulombic efficiency.

Conversely, the decomposition products of DFEA appear to be beneficial at the cathode interface. The formation of a protective film on the NCA cathode has been shown to inhibit the dissolution of transition metal ions, a common degradation mechanism in high-nickel cathodes.[1] This protective layer is particularly advantageous during fast charging, where elevated temperatures can accelerate parasitic reactions.

In contrast, Fluoroethylene Carbonate (FEC) is well-established for its ability to form a stable and robust, LiF-rich SEI on both graphite and silicon anodes. This leads to significantly improved cycling stability and high coulombic efficiency, making it a benchmark additive in high-performance lithium-ion batteries.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following experimental methodologies are crucial.

Electrolyte Preparation
  • Baseline Electrolyte (BASE-Elect): A solution of 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC).

  • DFEA-Containing Electrolyte (DFEA-Elect): The baseline electrolyte with the addition of 2,2-Difluoroethyl acetate (DFEA) as a co-solvent. The exact ratio of DFEA to the carbonate solvents should be precisely controlled and reported.

  • FEC-Containing Electrolyte: The baseline electrolyte with the addition of a specified weight percentage of Fluoroethylene Carbonate (FEC) as an additive (typically 2-10 wt%).

Cell Assembly
  • Cell Type: 21700-type cylindrical cells.

  • Cathode: LiNi₀.₈₈Co₀.₁Al₀.₀₂O₂ (NCA) coated on aluminum foil.

  • Anode: A mixture of graphite and silicon coated on copper foil.

  • Separator: A microporous polymer separator.

  • Assembly Environment: All cell assembly must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm to prevent contamination.

Electrochemical Testing
  • Formation Cycles: Two to three initial cycles at a low C-rate (e.g., C/20) to form a stable SEI layer.

  • Cycling Performance: Long-term cycling is typically performed at a moderate C-rate (e.g., C/2 or 1C) at a constant temperature (e.g., 25°C). The charge and discharge capacities are recorded for each cycle to determine capacity retention and coulombic efficiency.

  • Rate Capability: Cells are charged at a low C-rate and then discharged at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to evaluate their performance under high power demands.

  • Electrochemical Impedance Spectroscopy (EIS): Performed at different states of charge and after a certain number of cycles to analyze the impedance changes at the electrode-electrolyte interfaces.

  • Ionic Conductivity Measurement: The ionic conductivity of the electrolytes is measured using a conductivity meter with a sealed cell at various temperatures.

Visualizing the Evaluation Workflow

The following diagram illustrates the logical workflow for the performance comparison of different battery electrolytes.

Battery_Performance_Evaluation cluster_materials Material Preparation cluster_electrolytes Electrolyte Formulations cluster_assembly Cell Fabrication cluster_testing Electrochemical Evaluation cluster_analysis Data Analysis & Comparison Cathode Cathode (NCA) Cell_Assembly 21700 Cell Assembly Cathode->Cell_Assembly Anode Anode (Graphite/Silicon) Anode->Cell_Assembly Separator Separator Separator->Cell_Assembly Electrolyte_Prep Electrolyte Preparation Baseline Baseline Electrolyte_Prep->Baseline DFEA DFEA-containing Electrolyte_Prep->DFEA FEC FEC-containing Electrolyte_Prep->FEC Baseline->Cell_Assembly DFEA->Cell_Assembly FEC->Cell_Assembly Formation Formation Cycles Cell_Assembly->Formation Cycling Long-Term Cycling Formation->Cycling Rate_Test Rate Capability Test Formation->Rate_Test EIS EIS Analysis Formation->EIS Capacity_Retention Capacity Retention Cycling->Capacity_Retention Coulombic_Efficiency Coulombic Efficiency Cycling->Coulombic_Efficiency Rate_Performance Rate Performance Rate_Test->Rate_Performance Impedance Interfacial Impedance EIS->Impedance

References

A Comparative Analysis of 2,2-Difluoroethyl Acetate and Traditional Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of chemical research and pharmaceutical development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, process efficiency, and the overall environmental footprint of a synthetic route. This guide provides a comprehensive benchmark of 2,2-Difluoroethyl Acetate (B1210297) against commonly used traditional solvents: Ethyl Acetate, Acetone, and Tetrahydrofuran (THF). Through a detailed comparison of their physicochemical properties, safety profiles, and a generalized protocol for performance evaluation, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed solvent selections.

While direct comparative experimental data on performance metrics such as reaction yield and selectivity for 2,2-Difluoroethyl Acetate is not extensively available in the public domain, this guide presents a framework for its evaluation alongside established alternatives. The unique properties of this compound, stemming from its fluorinated structure, suggest its potential as a valuable alternative with favorable characteristics.[1][2]

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate solvent often begins with a thorough understanding of its physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound in comparison to Ethyl Acetate, Acetone, and THF.

PropertyThis compoundEthyl AcetateAcetoneTetrahydrofuran (THF)
CAS Number 1550-44-3[1][2]141-78-667-64-1109-99-9
Molecular Formula C₄H₆F₂O₂[1][2]C₄H₈O₂C₃H₆OC₄H₈O
Molecular Weight ( g/mol ) 124.09[1][2]88.1158.0872.11
Boiling Point (°C) 106[1][2]77.156.366
Density (g/cm³ at 20°C) 1.21[2]0.9020.7910.889
Flash Point (°C) 22[3]-4-20-14
Polarity Index Not available4.4[4]5.1[4]4.0[4]
logP (Octanol/Water Partition Coefficient) 0.815[5]0.73-0.240.46
Solubility in Water Soluble in organic solvents[6]8.3 g/100 mL (20°C)MiscibleMiscible

Safety, Health, and Environmental Profile

The safety and environmental impact of solvents are paramount considerations in modern chemical processes. This section provides a comparative overview of the GHS hazard classifications for each solvent.

GHS Hazard StatementThis compoundEthyl AcetateAcetoneTetrahydrofuran (THF)
Flammability H225: Highly flammable liquid and vapor[5][7]H225: Highly flammable liquid and vapor[8][9][10][11]H225: Highly flammable liquid and vapor[12][13][14]H225: Highly flammable liquid and vapor[3][6][15][16][17]
Eye Irritation H319: Causes serious eye irritation[5][7]H319: Causes serious eye irritation[18][8][9][10][11]H319: Causes serious eye irritation[12][13][14]H319: Causes serious eye irritation[6][15][16][17]
Skin Irritation H315: Causes skin irritation[5][7]EUH066: Repeated exposure may cause skin dryness or cracking[8]-H315: Causes skin irritation[17]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness[19]H336: May cause drowsiness or dizziness[18][8][9][10][11]H336: May cause drowsiness or dizziness[12][13][14]H335: May cause respiratory irritation[6][15][16][17]
Carcinogenicity ---H351: Suspected of causing cancer[15][16][17]
Harmful if Swallowed ---H302: Harmful if swallowed[16][17]

It is noteworthy that this compound is often cited for its low toxicity and favorable environmental profile compared to some traditional solvents.[2]

Experimental Protocols for Solvent Performance Evaluation

To facilitate a direct and objective comparison of this compound with other solvents, a generalized experimental protocol is provided below. This protocol can be adapted for specific reactions or processes.

I. General Workflow for Solvent Performance Evaluation

The following diagram illustrates a typical workflow for comparing the performance of different solvents in a chemical reaction.

G General Workflow for Solvent Performance Evaluation cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting A Define Reaction & Key Metrics (Yield, Selectivity, Rate) B Select Solvents for Comparison (e.g., DFEA, EtOAc, Acetone, THF) A->B C Prepare Reagents & Glassware B->C D Run Parallel Reactions in Each Solvent C->D E Maintain Consistent Conditions (Temp, Conc., Time) D->E F Monitor Reaction Progress (TLC, GC, LC-MS) E->F G Quench & Work-up Reactions F->G H Isolate & Characterize Products G->H I Quantify Yield & Selectivity H->I J Compare & Document Results I->J

Caption: A generalized workflow for the comparative evaluation of solvents in a chemical reaction.

II. Detailed Protocol: Comparative Study of a Nucleophilic Substitution (SN2) Reaction

This protocol provides a more detailed methodology for comparing solvent performance in a model SN2 reaction.

Objective: To compare the effect of this compound, Ethyl Acetate, Acetone, and THF on the reaction rate and yield of a representative SN2 reaction.

Model Reaction: The reaction of a primary alkyl halide (e.g., 1-bromobutane) with a nucleophile (e.g., sodium azide) to form an alkyl azide.

Materials:

  • 1-bromobutane (B133212)

  • Sodium azide

  • This compound

  • Ethyl Acetate

  • Acetone

  • Tetrahydrofuran (THF)

  • Internal standard (e.g., decane) for GC analysis

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, heating mantles, etc.)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation:

    • Prepare stock solutions of 1-bromobutane and the internal standard in each of the four solvents to be tested.

    • Ensure all solvents are anhydrous.

  • Reaction Setup:

    • In four separate round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser, add an equimolar amount of sodium azide.

    • To each flask, add the same volume of the respective solvent (this compound, Ethyl Acetate, Acetone, or THF).

    • Begin stirring and bring the mixtures to a consistent temperature (e.g., 60 °C) using a heating mantle.

  • Reaction Initiation and Monitoring:

    • Once the temperature has stabilized, add a precise volume of the 1-bromobutane stock solution to each flask simultaneously to initiate the reactions.

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the aliquot with a small amount of cold water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic extract over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the quenched and extracted aliquots by GC-FID.

    • Determine the concentration of the starting material (1-bromobutane) and the product (1-azidobutane) by comparing their peak areas to that of the internal standard.

  • Data Interpretation:

    • Plot the concentration of the product versus time for each solvent to determine the initial reaction rate.

    • Calculate the reaction yield at the final time point for each solvent.

    • Compare the reaction rates and yields obtained in this compound to those in the traditional solvents.

Logical Relationships of Solvent Properties

The performance of a solvent is intrinsically linked to its physicochemical properties. The following diagram illustrates these relationships and their impact on key outcomes.

G Solvent Property Relationships and Their Impact Polarity Polarity Solubility Solubility Polarity->Solubility ReactionRate Reaction Rate Polarity->ReactionRate Selectivity Selectivity Polarity->Selectivity BoilingPoint Boiling Point BoilingPoint->ReactionRate Workup Ease of Work-up BoilingPoint->Workup Viscosity Viscosity Viscosity->ReactionRate Density Density Density->Workup Toxicity Toxicity Environmental Environmental Fate Toxicity->Environmental Flammability Flammability Flammability->Environmental

Caption: Interplay of solvent properties and their influence on performance and environmental impact.

Conclusion

This compound presents itself as a potentially valuable addition to the solvent selection toolbox for researchers and drug development professionals. Its higher boiling point compared to ethyl acetate, acetone, and THF may offer advantages in reactions requiring elevated temperatures. While a comprehensive, direct comparison of its performance in a wide range of applications is still needed, its unique physicochemical properties and favorable safety profile warrant its consideration and further investigation as a greener and potentially more efficient alternative to traditional solvents. The provided experimental protocols offer a starting point for conducting such evaluations in-house to determine its suitability for specific synthetic challenges.

References

A Comparative Study of the Electrochemical Stability of 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical stability of 2,2-Difluoroethyl acetate (B1210297) (DFEA), a promising electrolyte co-solvent for high-voltage lithium-ion batteries. Its performance is evaluated against other relevant acetate-based esters and a conventional carbonate co-solvent, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key electrochemical characterization techniques are also presented to facilitate reproducible research.

Executive Summary

2,2-Difluoroethyl acetate (DFEA) is gaining attention as a nonflammable electrolyte component that can enhance the safety and performance of high-energy-density lithium-ion batteries.[1] Its fluorine content is key to its favorable electrochemical properties, including the formation of a robust solid electrolyte interphase (SEI) on the anode surface.[1] This guide compares the critical physicochemical and electrochemical properties of DFEA with its non-fluorinated and mono-fluorinated analogs—Ethyl Acetate (EA), 2-Fluoroethyl acetate (2FEA), and Ethyl fluoroacetate (B1212596) (EFA)—as well as the widely used co-solvent, Ethyl Methyl Carbonate (EMC).

The data indicates that fluorination significantly impacts the anodic stability, viscosity, and ionic conductivity of acetate-based electrolytes. While DFEA shows promise for high-voltage applications, a comprehensive understanding of its properties in relation to alternatives is crucial for electrolyte design and optimization.

Data Presentation: Physicochemical and Electrochemical Properties

The following tables summarize the key performance indicators for DFEA and its counterparts. The data has been compiled from various sources and standardized where possible for comparative purposes. Note that properties can vary with the choice of lithium salt and its concentration.

Table 1: Physicochemical Properties of Selected Electrolyte Solvents

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Viscosity (mPa·s at 25°C)Dielectric Constant (at 25°C)
This compound (DFEA)C4H6F2O2124.09[2]105-107Not widely reportedNot widely reported
Ethyl acetate (EA)C4H8O288.11[3]77.11[3]0.426[4]6.02[3][4]
2-Fluoroethyl acetate (2FEA)C4H7FO2106.09116> EFA, EMC, EA[4][5]< EFA[4][5]
Ethyl fluoroacetate (EFA)C4H7FO2106.09117< 2FEA, > EMC, EA[4][5]> 2FEA, EA, EMC[4][5]
Ethyl methyl carbonate (EMC)C4H8O3104.101070.68[4]2.93[4]

Table 2: Electrochemical Properties of Selected Electrolyte Solvents (in 1 M LiPF6)

SolventAnodic Stability (V vs. Li/Li+)Ionic Conductivity (mS/cm at 25°C)Key Features
This compound (DFEA)> 4.4 V[1]Not widely reportedNonflammable, promotes robust SEI formation.[1]
Ethyl acetate (EA)~4.1 VLower than EFA and 2FEA[4][5]Lower oxidative stability compared to fluorinated counterparts.[4]
2-Fluoroethyl acetate (2FEA)> EA, < EMC[4][5]Lower than EFA, higher than EA at elevated temperatures.[4][5]Improved cycling efficiency in Li
Ethyl fluoroacetate (EFA)> EA, < EMC[4][5]Higher than 2FEA and EA.[4][5]Higher conductivity among the monofluorinated isomers.[4]
Ethyl methyl carbonate (EMC)> 2FEA, EFA[4][5]Generally goodStandard co-solvent with good overall performance.[6][7][8]

Experimental Protocols

Detailed methodologies for crucial electrochemical evaluations are provided below. These protocols are designed to be a starting point for researchers and can be adapted based on specific experimental setups and objectives.

Protocol 1: Determination of Electrochemical Stability Window via Stepwise Cyclic Voltammetry

This method allows for the precise determination of the onset potentials for oxidative and reductive decomposition of the electrolyte.

1. Cell Assembly:

  • A three-electrode setup is used, typically in a coin cell or a specialized electrochemical cell.[9]
  • Working Electrode: A material that is electrochemically inert within the expected stability window, such as platinum, gold, or glassy carbon.
  • Counter and Reference Electrodes: Lithium metal foil is commonly used for both, providing a stable reference potential (Li/Li+).
  • Separator: A microporous polymer separator (e.g., Celgard®) is placed between the working and counter/reference electrodes.
  • Electrolyte: The electrolyte to be tested consists of a lithium salt (e.g., 1 M LiPF6) dissolved in the solvent under investigation (DFEA or alternatives). The cell is assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.

2. Cyclic Voltammetry (CV) Measurement:

  • Connect the assembled cell to a potentiostat.
  • Initial Scan (Anodic Stability):
  • Set the potential to sweep from the open-circuit voltage (OCV) to a designated upper potential limit (e.g., 5.0 V vs. Li/Li+).
  • Employ a slow scan rate, typically 0.1 to 1.0 mV/s, to allow for the detection of subtle decomposition currents.[10]
  • Hold the potential at the upper limit for a short duration (e.g., 10-30 minutes) to observe any steady-state decomposition.
  • Sweep the potential back to the OCV.
  • Stepwise Increase in Anodic Limit:
  • Incrementally increase the upper potential limit in small steps (e.g., 0.1 V) for each subsequent cycle.[10][11]
  • Record the CV curve for each step. The onset of oxidative decomposition is identified by a significant and non-reversible increase in the anodic current.
  • Cathodic Stability:
  • Perform a similar stepwise CV measurement in the negative direction, starting from the OCV and sweeping down to a lower potential limit (e.g., -0.5 V vs. Li/Li+).
  • The onset of reductive decomposition is marked by a sharp increase in the cathodic current.

3. Data Analysis:

  • Plot the current response as a function of the applied potential.
  • The electrochemical stability window is defined as the potential range between the onset of oxidative and reductive decomposition currents.

Protocol 2: Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to determine the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated.

1. Cell Assembly:

  • A two-electrode symmetric cell with blocking electrodes (e.g., stainless steel or platinum) of a known geometry is used.
  • The distance between the two electrodes and their surface area must be precisely known.
  • The cell is filled with the electrolyte of interest and assembled in an argon-filled glovebox.

2. EIS Measurement:

  • Connect the cell to a potentiostat equipped with a frequency response analyzer.
  • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
  • Record the real (Z') and imaginary (Z'') components of the impedance at each frequency.

3. Data Analysis:

  • Plot the impedance data in a Nyquist plot (-Z'' vs. Z').
  • The high-frequency intercept of the semicircle with the real axis (Z') corresponds to the bulk resistance (Rb) of the electrolyte.
  • Calculate the ionic conductivity (σ) using the following equation:
  • σ = L / (Rb * A)
  • Where:
  • L is the distance between the electrodes.
  • A is the surface area of the electrodes.
  • Rb is the bulk resistance obtained from the Nyquist plot.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in the protocols.

Experimental_Workflow_CV cluster_prep Cell Preparation cluster_measurement Cyclic Voltammetry Measurement cluster_analysis Data Analysis p1 Prepare Electrolyte (1M LiPF6 in Solvent) p2 Assemble 3-Electrode Cell (WE: Pt, CE/RE: Li) p1->p2 m1 Connect to Potentiostat p2->m1 m2 Set Scan Parameters (e.g., 0.1 mV/s) m1->m2 m3 Perform Stepwise CV (Anodic and Cathodic) m2->m3 a1 Plot Current vs. Potential m3->a1 a2 Identify Onset of Decomposition Currents a1->a2 a3 Determine Electrochemical Stability Window a2->a3

Caption: Workflow for determining the electrochemical stability window using stepwise cyclic voltammetry.

Experimental_Workflow_EIS cluster_prep_eis Cell Preparation cluster_measurement_eis EIS Measurement cluster_analysis_eis Data Analysis p1_eis Prepare Electrolyte p2_eis Assemble Symmetric Cell (Blocking Electrodes) p1_eis->p2_eis m1_eis Connect to Potentiostat with FRA p2_eis->m1_eis m2_eis Apply AC Perturbation (1 MHz - 0.1 Hz) m1_eis->m2_eis m3_eis Record Impedance Data m2_eis->m3_eis a1_eis Generate Nyquist Plot m3_eis->a1_eis a2_eis Determine Bulk Resistance (Rb) from High-Frequency Intercept a1_eis->a2_eis a3_eis Calculate Ionic Conductivity (σ) a2_eis->a3_eis

Caption: Workflow for measuring ionic conductivity using electrochemical impedance spectroscopy.

References

Evaluating 2,2-Difluoroethyl Acetate as a Solvent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis and drug development, profoundly influencing reaction kinetics, product purity, and process safety. 2,2-Difluoroethyl acetate (B1210297), a fluorinated ester, has emerged as a promising solvent with a unique property profile. This guide provides an objective comparison of 2,2-difluoroethyl acetate with three commonly used solvents: ethyl acetate, dichloromethane, and methyl tert-butyl ether (MTBE). The information presented herein, supported by experimental protocols, aims to assist researchers in making informed decisions for their specific applications.

Comparative Data of Solvents

A summary of the key physical, chemical, and safety properties of this compound and its alternatives is presented below for easy comparison.

Physical and Chemical Properties
PropertyThis compoundEthyl AcetateDichloromethaneMethyl tert-Butyl Ether (MTBE)
CAS Number 1550-44-3[1]141-78-675-09-2[2]1634-04-4
Molecular Formula C4H6F2O2[1]C4H8O2CH2Cl2[2]C5H12O
Molecular Weight ( g/mol ) 124.09[3]88.1184.9388.15
Boiling Point (°C) 71.5[1]77[4]39.8[5]55[6]
Density (g/cm³ at 20°C) 1.135[1]0.900[4]1.3255[5]0.740[6]
Flash Point (°C) 22[1]-4[4]N/A-28[6]
Water Solubility (g/L at 20°C) Miscible[7]85.3[4]~2042[6]
Vapor Pressure (mmHg at 25°C) 322.306[1]~97~435~245
Safety and Hazard Information
Hazard ClassificationThis compoundEthyl AcetateDichloromethaneMethyl tert-Butyl Ether (MTBE)
GHS Pictograms GHS02, GHS07GHS02, GHS07[8]GHS07, GHS08[9]GHS02, GHS07[10]
GHS Signal Word Danger[11]DangerWarning[9]Danger[10]
Key Hazard Statements H225, H315, H319, H335[5][11]H225, H319, H336[8]H315, H319, H336, H351[12]H225, H315[10]
Oral LD50 (rat, mg/kg) No data available5620[4][13]>2000[14][15]>2000[6][16]

Experimental Protocols for Efficacy Evaluation

To empirically assess the efficacy of this compound against other solvents for a specific application, the following experimental protocols are recommended.

Solubility Determination of a Solid Compound (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.

Objective: To determine the saturation concentration of a solid compound in this compound and compare it to other solvents at a controlled temperature.

Materials:

  • Solid compound of interest (e.g., an active pharmaceutical ingredient)

  • This compound

  • Alternative solvents (e.g., ethyl acetate, dichloromethane, MTBE)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-performance liquid chromatography (HPLC) or other suitable analytical instrumentation

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the solvent to be tested.

  • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

  • After agitation, allow the vials to rest for a short period to allow the excess solid to settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Repeat the experiment for each solvent to be compared.

Evaluation of Solvent Performance in a Chemical Reaction

Objective: To compare the effect of this compound and alternative solvents on the reaction rate and product yield of a specific chemical transformation.

Materials:

  • Reactants and reagents for the chosen chemical reaction

  • This compound

  • Alternative solvents

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Temperature control system (e.g., oil bath)

  • Inert atmosphere setup (if required)

  • Analytical instruments for reaction monitoring (e.g., TLC, GC, HPLC)

Procedure:

  • Set up identical reaction vessels for each solvent to be tested.

  • In each vessel, dissolve the starting materials in the respective solvent under controlled stirring and temperature.

  • Initiate the reaction (e.g., by adding a reagent).

  • Monitor the progress of the reaction over time by taking small aliquots from each reaction mixture and analyzing them.

  • Once the reaction is complete (or after a set time), quench the reactions and work up each mixture in an identical manner.

  • Isolate and purify the product from each reaction.

  • Calculate the reaction yield for each solvent and compare the reaction profiles to determine the effect of the solvent on the reaction rate.

Assessment of Solvent Suitability for Crystallization

Objective: To evaluate the effectiveness of this compound as a crystallization solvent compared to other solvents.

Materials:

  • Compound to be crystallized

  • This compound

  • Alternative solvents

  • Test tubes or small flasks

  • Heating and cooling apparatus (e.g., water bath, ice bath)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place a small amount of the compound in a test tube.

  • Add a small volume of the solvent and observe the solubility at room temperature. An ideal crystallization solvent should not dissolve the compound at room temperature.

  • If the compound is insoluble, heat the mixture to the boiling point of the solvent. The compound should completely dissolve at this temperature.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature.

  • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal.

  • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them.

  • Evaluate the crystal quality (e.g., shape, size) and calculate the recovery yield.

  • Repeat the process for each solvent to identify the most suitable one for crystallization.

Visualizing Workflows and Relationships

To further aid in the understanding of the evaluation process and the relationships between solvent properties, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_eval Experimental Evaluation cluster_analysis Analysis & Selection A Define Research Objective (e.g., Improved Yield, Purity) B Select Candidate Solvents (2,2-DFEA, Alternatives) A->B informs C Solubility Testing (Shake-Flask Method) B->C tested in D Reaction Performance (Kinetics, Yield) B->D tested in E Crystallization Assessment (Yield, Purity, Crystal Form) B->E tested in F Data Compilation & Comparison (Quantitative & Qualitative) C->F D->F E->F H Optimal Solvent Selection (Based on all criteria) F->H informs G Safety & Environmental Assessment (GHS, Toxicity) G->H informs

Caption: General workflow for solvent efficacy evaluation.

Solvent_Properties DFEA This compound BP: 71.5°C Density: 1.135 g/cm³ FP: 22°C EtOAc Ethyl Acetate BP: 77°C Density: 0.900 g/cm³ FP: -4°C DFEA->EtOAc Similar BP, Lower Density DCM Dichloromethane BP: 39.8°C Density: 1.326 g/cm³ FP: N/A DFEA->DCM Higher BP, Lower Density MTBE MTBE BP: 55°C Density: 0.740 g/cm³ FP: -28°C DFEA->MTBE Higher BP, Higher Density EtOAc->DCM Higher BP, Lower Density EtOAc->MTBE Higher BP, Higher Density DCM->MTBE Lower BP, Higher Density

Caption: Comparative relationship of key physical properties.

Conclusion

This compound presents itself as a viable solvent for various applications in research and drug development, with a distinct set of physical and safety properties. Its higher boiling point and density compared to some common solvents, coupled with its fluorinated nature, may offer advantages in specific reaction conditions and for dissolving fluorinated compounds. However, the lack of extensive, direct comparative studies in the existing literature necessitates a thorough experimental evaluation for any new application. By employing the standardized protocols outlined in this guide, researchers can systematically assess the efficacy of this compound against other solvents, ensuring the selection of the optimal medium to achieve their desired experimental outcomes. This data-driven approach will ultimately contribute to more efficient, robust, and safer chemical processes.

References

A Comparative Analysis of the Environmental Impact of 2,2-Difluoroethyl Acetate and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection

The selection of a solvent is a critical decision in research and development, with significant implications for process efficiency, safety, and environmental sustainability. As the chemical industry increasingly embraces the principles of green chemistry, a thorough understanding of the environmental footprint of solvents is paramount. This guide provides a comparative analysis of the environmental impact of 2,2-Difluoroethyl acetate (B1210297) against a range of commonly used laboratory and industrial solvents: ethanol, acetone (B3395972), isopropanol, ethyl acetate, dichloromethane (B109758), and acetonitrile (B52724).

While 2,2-Difluoroethyl acetate is presented as a potentially favorable alternative, a notable lack of comprehensive experimental data on its environmental properties necessitates a cautious approach. Much of the available information for this compound is based on predictive models, the limitations of which should be considered.

Quantitative Environmental Impact Assessment

The following table summarizes key environmental indicators for this compound and the selected common solvents. These parameters are crucial for evaluating a solvent's potential impact on the atmosphere, aquatic ecosystems, and its persistence in the environment.

SolventGWP (100-year)ODPVOC StatusAquatic Toxicity (Daphnia magna LC50 48h, mg/L)Ready Biodegradability (OECD 301)
This compound No data available0 (Predicted)VolatileNo data availableNot readily biodegradable (Predicted)
Ethanol <10Yes9,268 - 14,221Readily biodegradable
Acetone 0.5[1]0Yes (Exempt in US)>100Readily biodegradable
Isopropanol ~2.50Yes9,714Readily biodegradable
Ethyl acetate ~60Yes164Readily biodegradable
Dichloromethane 90.0205Yes10 - 100Readily biodegradable[2]
Acetonitrile ~200Yes7,550Not readily biodegradable

Note: The data for this compound is largely based on predictive models due to the absence of extensive experimental studies. The "No data available" entries highlight areas where further research is critically needed.

Experimental Protocols: A Methodological Overview

The data presented in this guide are derived from standardized and widely accepted experimental protocols designed to ensure reproducibility and comparability. Below are summaries of the key methodologies used to assess aquatic toxicity and biodegradability.

Aquatic Toxicity: OECD 202, Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Exposure: The daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium for 48 hours.

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The concentration of the substance that causes immobilization in 50% of the daphnid population (the EC50 value) is determined.

cluster_0 OECD 202: Daphnia sp. Acute Immobilisation Test Test Substance Preparation Test Substance Preparation Exposure (48h) Exposure (48h) Test Substance Preparation->Exposure (48h) Daphnid Culture (<24h old) Daphnid Culture (<24h old) Daphnid Culture (<24h old)->Exposure (48h) Immobilisation Assessment Immobilisation Assessment Exposure (48h)->Immobilisation Assessment EC50 Calculation EC50 Calculation Immobilisation Assessment->EC50 Calculation

Experimental workflow for OECD 202.
Ready Biodegradability: OECD 301, Ready Biodegradability Tests

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals by aerobic microorganisms. A substance is considered readily biodegradable if it meets a certain percentage of degradation within a 28-day period.

Methodology (General Principles):

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant is used.

  • Test Medium: The test substance is introduced as the sole source of organic carbon into a mineral medium.

  • Incubation: The mixture is incubated under aerobic conditions in the dark or diffuse light for 28 days.

  • Measurement of Degradation: Biodegradation is monitored by measuring parameters such as the consumption of oxygen (e.g., OECD 301D - Closed Bottle Test, OECD 301F - Manometric Respirometry Test) or the production of carbon dioxide (e.g., OECD 301B - CO2 Evolution Test).

  • Pass Criteria: A substance is generally considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand or theoretical carbon dioxide production within a 10-day window during the 28-day test.[3]

cluster_1 OECD 301: Ready Biodegradability Test Test Substance + Mineral Medium Test Substance + Mineral Medium Aerobic Incubation (28 days) Aerobic Incubation (28 days) Test Substance + Mineral Medium->Aerobic Incubation (28 days) Inoculum (Microorganisms) Inoculum (Microorganisms) Inoculum (Microorganisms)->Aerobic Incubation (28 days) Parameter Measurement (O2 consumption or CO2 evolution) Parameter Measurement (O2 consumption or CO2 evolution) Aerobic Incubation (28 days)->Parameter Measurement (O2 consumption or CO2 evolution) Pass/Fail Assessment Pass/Fail Assessment Parameter Measurement (O2 consumption or CO2 evolution)->Pass/Fail Assessment

General workflow for OECD 301 tests.

Discussion and Interpretation

The available data, while incomplete for this compound, allows for a preliminary comparison.

  • Atmospheric Impact: Most of the compared solvents are classified as Volatile Organic Compounds (VOCs), which can contribute to the formation of ground-level ozone, a key component of smog. While acetone has an exempt status in the United States, its potential to contribute to photochemical reactions should not be entirely disregarded. Dichloromethane, although having a low Global Warming Potential (GWP), possesses an Ozone Depletion Potential (ODP), a significant environmental concern. The fluorinated nature of this compound suggests a potential for a higher GWP than non-fluorinated analogues, but this requires experimental verification. Its predicted ODP of zero is a positive attribute.

  • Aquatic Toxicity: The LC50 values for Daphnia magna show a wide range of acute toxicity among the common solvents. Ethyl acetate exhibits the highest toxicity in this group, while ethanol, acetone, isopropanol, and acetonitrile are considered to have lower acute aquatic toxicity. The lack of data for this compound is a critical knowledge gap for assessing its impact on aquatic ecosystems.

  • Biodegradability: The ability of a solvent to biodegrade is crucial for preventing its persistence and accumulation in the environment. Ethanol, acetone, isopropanol, ethyl acetate, and even the chlorinated solvent dichloromethane are considered readily biodegradable. Acetonitrile, however, is not. The prediction that this compound is not readily biodegradable raises concerns about its environmental persistence and warrants further investigation.

Conclusion and Recommendations

This comparative guide highlights the complexities involved in selecting an environmentally benign solvent. While this compound is marketed as a "greener" alternative, the current lack of comprehensive and experimentally verified environmental data makes a definitive assessment challenging.

For researchers, scientists, and drug development professionals, the following recommendations are proposed:

  • Prioritize Data-Rich Solvents: Whenever possible, opt for solvents with a well-established and favorable environmental profile, supported by extensive experimental data.

  • Exercise Caution with Novel Solvents: When considering newer solvents like this compound, it is crucial to acknowledge the limitations of predicted data and to advocate for and support the generation of robust experimental environmental fate and toxicity data.

  • Adopt a Life Cycle Perspective: The environmental impact of a solvent extends beyond its immediate use and includes its synthesis, purification, and disposal. A holistic life cycle assessment provides a more accurate picture of its overall sustainability.

  • Minimize Solvent Use: Regardless of the solvent chosen, implementing strategies to reduce solvent consumption, such as process optimization and solvent recycling, is a fundamental principle of green chemistry.

The continuous evaluation and comparison of solvent properties are essential for making informed decisions that align with the goals of sustainable science and technology. Further research into the environmental impact of emerging solvents like this compound is strongly encouraged to fill the existing data gaps and to enable a more complete and accurate risk assessment.

References

A Comparative Guide to the Purity Validation of 2,2-Difluoroethyl Acetate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,2-difluoroethyl acetate (B1210297) against other analytical techniques. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most appropriate method for their needs.

Introduction

2,2-Difluoroethyl acetate is a fluorinated organic compound of increasing interest in the pharmaceutical and materials science sectors.[1] Ensuring the purity of this raw material is critical for the consistency and safety of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound.[2][3] This guide details a validation protocol for a GC-MS method and compares its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

GC-MS: The Gold Standard for Volatile Compound Purity

GC-MS combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[4] This combination allows for the effective separation of this compound from potential impurities, such as residual starting materials from its synthesis (e.g., 1-chloro-2,2-difluoroethane) or by-products, followed by their unambiguous identification and quantification.[5]

The validation of an analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose.[4] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[6]

Experimental Protocol: GC-MS Purity Validation

This section outlines a typical experimental protocol for the validation of this compound purity using GC-MS.

1. Materials and Reagents:

  • This compound Reference Standard (Certified Purity >99.5%)

  • This compound Test Sample

  • High-purity solvent for dilution (e.g., Ethyl Acetate or Dichloromethane, GC grade)

  • Internal Standard (e.g., 1,2-dichloroethane, analytical grade)

2. Instrumentation and Chromatographic Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7][8]

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 2 minutes at 200°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-200

3. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to prepare a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte (e.g., 1, 5, 10, 50, 100, 200 µg/mL). Add a constant concentration of the internal standard to each calibration standard.

  • Sample Solution: Prepare the this compound test sample in the same manner as the calibration standards.

4. Validation Parameters and Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank solvent, internal standard, and this compound standard individually. Spike the sample with known related substances.No interfering peaks at the retention time of the analyte and internal standard.
Linearity Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo or a low-concentration sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability. RSD ≤ 3.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (S/N) of the chromatogram.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.
Data Presentation: Hypothetical Validation Results

The following tables summarize the expected quantitative data from a successful GC-MS validation study for this compound purity.

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area Ratio (n=3)
1 0.052
5 0.255
10 0.510
50 2.545
100 5.090
200 10.180

| Correlation Coefficient (R²) | 0.9995 |

Table 2: Accuracy (Recovery)

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, mean, n=3) Recovery (%)
80% 80 79.2 99.0
100% 100 100.5 100.5
120% 120 118.2 98.5

| Mean Recovery | | | 99.3 |

Table 3: Precision

Precision Type Replicate Purity (%) Mean Purity (%) RSD (%)
Repeatability 1-6 99.85, 99.91, 99.88, 99.95, 99.82, 99.90 99.89 0.05

| Intermediate Precision | 1-6 | 99.80, 99.85, 99.78, 99.92, 99.81, 99.88 | 99.84 | 0.05 |

Table 4: LOD and LOQ

Parameter Concentration (µg/mL) Signal-to-Noise Ratio
LOD 0.1 3.5:1

| LOQ | 0.3 | 10.2:1 |

Comparison with Alternative Methods

While GC-MS is a robust method, other techniques can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation, quantification of non-volatile impurities, or high-throughput screening.

Table 5: Comparison of Analytical Methods for Purity Validation

Feature GC-MS Quantitative NMR (qNMR) HPLC-UV
Principle Separation by volatility and polarity, detection by mass-to-charge ratio. Signal intensity is directly proportional to the number of nuclei.[9] Separation by polarity, detection by UV absorbance.
Specificity Very High (mass spectral data provides structural information).[4] High (chemical shifts are specific to molecular structure).[10] Moderate (relies on retention time and UV spectrum).
Quantification Requires a reference standard for each analyte. Can be performed with a single internal standard for multiple analytes (primary method).[8] Requires a reference standard for each analyte.
Sensitivity High (ng to pg level).[11] Moderate (µg to mg level). Moderate to High (ng to µg level).
Sample Throughput Moderate. High. High.
Analysis of Volatiles Excellent. Good. Poor.
Analysis of Non-Volatiles Poor (requires derivatization). Excellent. Excellent.
Destructive Yes. No.[12] Yes.

| Instrumentation Cost | High. | Very High. | Moderate. |

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR, particularly ¹⁹F qNMR for fluorinated compounds, presents a powerful orthogonal technique.[10] Its primary advantage is that it can be a primary ratio method, meaning it does not require a specific reference standard for the analyte being quantified.[8] The signal intensity is directly proportional to the number of nuclei, allowing for a very accurate purity assessment against a certified internal standard.[9] However, the sensitivity of NMR is generally lower than that of GC-MS, and the initial instrumentation cost is significantly higher.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse in many analytical laboratories for purity determination.[13] For a compound like this compound, which lacks a strong chromophore, achieving high sensitivity with a standard UV detector can be challenging.[3][6] While HPLC is excellent for non-volatile impurities, it is not well-suited for the analysis of volatile compounds, which are more likely to be present as impurities in this compound.

Conclusion

For the comprehensive purity validation of this compound, GC-MS stands out as a highly specific, sensitive, and reliable method. Its ability to separate and identify volatile impurities makes it particularly well-suited for this analyte. While qNMR offers a valuable orthogonal approach, especially for absolute quantification without a specific reference standard, its lower sensitivity and higher cost may be limiting factors. HPLC-UV is less ideal for this specific compound due to its volatile nature and lack of a strong UV chromophore. The detailed GC-MS validation protocol and comparative data presented in this guide provide a solid foundation for researchers to establish a robust quality control method for this compound.

Visualized Workflows

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing RefStd Reference Standard PrepStandards Prepare Calibration Standards RefStd->PrepStandards TestSample Test Sample PrepSample Prepare Sample Solution TestSample->PrepSample Solvent Solvent & IS Solvent->PrepStandards Solvent->PrepSample GCMS_Analysis GC-MS Analysis PrepStandards->GCMS_Analysis PrepSample->GCMS_Analysis Linearity Linearity (R²) GCMS_Analysis->Linearity Accuracy Accuracy (% Recovery) GCMS_Analysis->Accuracy Precision Precision (RSD%) GCMS_Analysis->Precision Specificity Specificity GCMS_Analysis->Specificity LOQ LOD / LOQ (S/N) GCMS_Analysis->LOQ Report Generate Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report LOQ->Report

Caption: Workflow for the validation of this compound purity by GC-MS.

Method_Comparison cluster_attributes Performance Attributes GCMS GC-MS Specificity High Specificity GCMS->Specificity Strong Sensitivity High Sensitivity GCMS->Sensitivity Strong Volatiles Volatile Analysis GCMS->Volatiles Strong NMR qNMR NMR->Specificity Strong NonVolatiles Non-Volatile Analysis NMR->NonVolatiles Strong AbsoluteQuant Absolute Quantification NMR->AbsoluteQuant Strong HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->NonVolatiles Strong

Caption: Comparison of key performance attributes for different analytical methods.

References

A Comparative Guide to 2,2-Difluoroethylating Agents: Acetate vs. Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 2,2-difluoroethyl group into molecules is a critical strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The choice of the appropriate 2,2-difluoroethylating agent is paramount for the success of synthetic campaigns. This guide provides an objective comparison of the performance of 2,2-Difluoroethyl acetate (B1210297) against a more reactive alternative, 2,2-Difluoroethyl tosylate, for the common application of O-alkylation of phenols.

Performance Comparison: Reactivity and Applications

The primary determinant of an alkylating agent's reactivity in nucleophilic substitution reactions is the nature of its leaving group. A good leaving group is a weak base that is stable on its own. This stability allows for a lower activation energy for the transition state of the reaction.

2,2-Difluoroethyl acetate features an acetate anion as its leaving group. Acetate is the conjugate base of acetic acid (pKa ≈ 4.76) and is considered a relatively poor leaving group in comparison to halides and sulfonates. Consequently, this compound is expected to be a significantly less reactive alkylating agent. Its use would likely necessitate harsh reaction conditions, such as high temperatures and the use of very strong bases, to achieve satisfactory yields. These conditions can limit its applicability with sensitive substrates.

2,2-Difluoroethyl tosylate , on the other hand, possesses a tosylate (p-toluenesulfonate) anion as its leaving group. Tosylate is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8). This makes the tosylate anion an excellent leaving group, as it is very stable.[1] As a result, 2,2-difluoroethyl tosylate is a highly effective electrophile for the introduction of the 2,2-difluoroethyl moiety onto nucleophiles like phenols, amines, and thiols under milder conditions.[2][3]

The following table summarizes the key differences and expected performance of these two reagents in the O-alkylation of a generic phenol (B47542).

FeatureThis compound2,2-Difluoroethyl tosylate
Leaving Group Acetate (CH₃COO⁻)Tosylate (CH₃C₆H₄SO₃⁻)
Leaving Group Ability PoorExcellent[1]
Reactivity LowHigh[2][3]
Typical Reaction Conditions High temperature, strong baseMild temperature, moderate base
Substrate Scope Limited due to harsh conditionsBroad, compatible with sensitive functional groups
Expected Yields LowerHigh[2]

Experimental Protocols

Synthesis of 2,2-Difluoroethyl Aryl Ethers using 2,2-Difluoroethyl Tosylate

This protocol is adapted from a general method for the synthesis of fluoroalkyl ethers.

Materials:

  • Phenol derivative (1.0 equiv)

  • 2,2-Difluoroethyl tosylate (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of the phenol derivative in acetonitrile or DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 10-15 minutes to form the phenoxide salt.

  • Add 2,2-difluoroethyl tosylate to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,2-difluoroethyl aryl ether.

Visualization of Reagent Selection Logic

The choice of a 2,2-difluoroethylating agent is a multifactorial decision. The following diagram illustrates the key considerations that guide a researcher in selecting the appropriate reagent for a given transformation.

G cluster_0 Factors Influencing Reagent Choice cluster_1 Reagent Properties cluster_2 Outcome Reactivity Desired Reactivity LeavingGroup Leaving Group Ability (Acetate < Halides < Tosylate) Reactivity->LeavingGroup Substrate Substrate Sensitivity Conditions Reaction Conditions Substrate->Conditions Yield Reaction Yield Conditions->Yield Purity Product Purity Conditions->Purity LeavingGroup->Conditions LeavingGroup->Yield ReagentStability Reagent Stability ReagentStability->Conditions

Caption: Logical workflow for selecting a 2,2-difluoroethylating agent.

Conclusion

While this compound is a structurally simple potential precursor for the 2,2-difluoroethyl moiety, its utility as an alkylating agent is severely hampered by the poor leaving group ability of the acetate anion. For researchers and drug development professionals seeking to efficiently synthesize 2,2-difluoroethylated compounds, particularly ethers from phenols, 2,2-difluoroethyl tosylate represents a vastly superior alternative. Its excellent leaving group ensures higher reactivity, milder reaction conditions, and broader substrate compatibility, leading to higher yields of the desired products. The provided experimental protocol for the use of 2,2-difluoroethyl tosylate serves as a reliable starting point for the synthesis of a wide range of 2,2-difluoroethyl aryl ethers.

References

Assessing the Cost-Effectiveness of 2,2-Difluoroethyl Acetate in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is a critical factor balancing synthetic efficiency with economic viability. The introduction of fluorine-containing moieties, known to enhance the pharmacokinetic and physicochemical properties of molecules, often involves specialized and costly reagents. This guide provides an objective comparison of 2,2-difluoroethyl acetate (B1210297) and its alternatives for difluoroethylation, supported by experimental data and cost analysis to inform reagent selection in synthesis.

The incorporation of the 2,2-difluoroethyl group (-CH₂CF₂H) into organic molecules is a key strategy in medicinal and agricultural chemistry. This structural motif can impart desirable properties such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability.[1] 2,2-Difluoroethyl acetate has been considered as a potential source for this group, alongside other more reactive electrophilic reagents. This guide will delve into the synthesis of this compound and compare its potential application with established difluoroethylating agents, focusing on cost, reactivity, and synthetic utility.

Synthesis of this compound: Two Viable Routes

Two primary methods for the synthesis of this compound have been reported with high yields, offering accessible pathways to this compound.

Table 1: Comparison of Synthesis Protocols for this compound

ParameterMethod 1: From 1-Chloro-2,2-difluoroethaneMethod 2: From 2,2-Difluoroethanol (B47519)
Starting Materials 1-Chloro-2,2-difluoroethane, Potassium Acetate2,2-Difluoroethanol, Acetyl Chloride, Triethylamine
Solvent Dimethyl sulfoxide (B87167) (DMSO)Dichloromethane (B109758) (DCM)
Reaction Temperature 120°C5°C
Reaction Time 1.5 hours3 hours
Reported Yield 90.8%[2]99.23%
Reference US Patent 8,975,448 B2[2]ChemicalBook, CN113698295A
Experimental Protocols

Method 1: Synthesis from 1-Chloro-2,2-difluoroethane

  • Procedure: A mixture of potassium acetate (1.475 mol) in dimethyl sulfoxide (300 ml) is heated to 120°C in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser. A solution of 1-chloro-2,2-difluoroethane (0.983 mol) in dimethyl sulfoxide (100 ml) is then added dropwise over one hour. The reaction mixture is stirred for an additional 1.5 hours at 120°C and then cooled to room temperature. The desired this compound is obtained by distillation.[2]

  • Yield: 90.8%[2]

Method 2: Synthesis from 2,2-Difluoroethanol

  • Procedure: To a solution of 2,2-difluoroethanol (1 mol) in dichloromethane (100 mL) cooled to 5°C, a solution of acetyl chloride (1.1 mol) in dichloromethane is added dropwise over 1.5 hours. The mixture is stirred at 5°C for another 1.5 hours. Triethylamine (2 mol) is then added portion-wise, and the reaction is maintained at 5°C until the complete consumption of 2,2-difluoroethanol. The reaction is quenched with water, and the organic phase is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield this compound.

  • Yield: 99.23%

cluster_0 Method 1 cluster_1 Method 2 1-Chloro-2,2-difluoroethane 1-Chloro-2,2-difluoroethane 2,2-Difluoroethyl acetate_1 This compound 1-Chloro-2,2-difluoroethane->2,2-Difluoroethyl acetate_1 90.8% yield Potassium Acetate Potassium Acetate Potassium Acetate->2,2-Difluoroethyl acetate_1 DMSO, 120°C DMSO, 120°C DMSO, 120°C->2,2-Difluoroethyl acetate_1 2,2-Difluoroethanol 2,2-Difluoroethanol 2,2-Difluoroethyl acetate_2 This compound 2,2-Difluoroethanol->2,2-Difluoroethyl acetate_2 99.23% yield Acetyl Chloride Acetyl Chloride Acetyl Chloride->2,2-Difluoroethyl acetate_2 DCM, 5°C DCM, 5°C DCM, 5°C->2,2-Difluoroethyl acetate_2

Diagram 1: Synthesis pathways for this compound.

Reactivity and Comparison with Alternatives

While this compound can be synthesized efficiently, its direct application as a difluoroethylating agent is not well-documented in the literature. Its reactivity is expected to be significantly lower than more conventional electrophilic reagents due to the stability of the acetate leaving group. For a comprehensive assessment, we will compare it with three common alternatives: 2,2-difluoroethyl p-toluenesulfonate (TsO-CH₂CF₂H), 2,2-difluoroethyl trifluoromethanesulfonate (B1224126) (TfO-CH₂CF₂H), and 2,2-difluoroethyl iodide (I-CH₂CF₂H). The triflate and tosylate are excellent leaving groups, making the corresponding reagents potent electrophiles. The iodide is a versatile precursor for radical-based difluoroethylation reactions.

A key study by O'Duill and colleagues provides valuable comparative data on the electrophilic 2,2-difluoroethylation of various nucleophiles, including control experiments with 2,2-difluoroethyl triflate and 1,1-difluoro-2-iodoethane.[3][4]

Table 2: Performance Comparison of Difluoroethylating Agents on 4-methoxythiophenol

ReagentReaction ConditionsProductYield
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflateMeCN, room temp, 1 h4-methoxyphenyl 2,2-difluoroethyl sulfide71% (isolated)
2,2-Difluoroethyl triflateMeCN, room temp, 1 h4-methoxyphenyl 2,2-difluoroethyl sulfide21% (by ¹⁹F NMR)
1,1-Difluoro-2-iodoethaneMeCN, room temp, 1 h4-methoxyphenyl 2,2-difluoroethyl sulfide10% (by ¹⁹F NMR)

Data extracted from control experiments in O'Duill et al.[3][4]

The data clearly indicates the superior reactivity of the hypervalent iodine reagent in this specific transformation. While not a direct comparison with this compound, the significantly lower yields with the triflate and iodide, which are much more reactive than the acetate, strongly suggest that this compound would be an inefficient electrophilic difluoroethylating agent under these conditions.

The choice of reagent is also highly dependent on the reaction mechanism. For radical reactions, 2,2-difluoroethyl iodide is a common precursor. Photoredox catalysis has emerged as a powerful tool for generating the 2,2-difluoroethyl radical from the iodide for addition to alkenes and heterocycles.[5]

cluster_electrophilic Electrophilic Pathway cluster_radical Radical Pathway Nucleophile Nucleophile Electrophilic Reagent Electrophilic Reagent Nucleophile->Electrophilic Reagent SN2 reaction Difluoroethylated Product Difluoroethylated Product Electrophilic Reagent->Difluoroethylated Product TsO-CH2CF2H TsO-CH2CF2H Electrophilic Reagent->TsO-CH2CF2H TfO-CH2CF2H TfO-CH2CF2H Electrophilic Reagent->TfO-CH2CF2H Iodonium Salt Iodonium Salt Electrophilic Reagent->Iodonium Salt Radical Precursor Radical Precursor Radical Precursor->Difluoroethylated Product I-CH2CF2H I-CH2CF2H Radical Precursor->I-CH2CF2H Unsaturated Substrate Unsaturated Substrate Unsaturated Substrate->Radical Precursor Photoredox Catalysis

Diagram 2: General pathways for difluoroethylation.

Cost-Effectiveness Analysis

The economic feasibility of a synthetic route is paramount. Here, we compare the approximate costs of this compound and its more reactive alternatives. Prices are based on listings from various chemical suppliers and are subject to change.

Table 3: Cost Comparison of Difluoroethylating Agents

ReagentSupplier ExamplePrice (USD) / QuantityCost per Gram (USD)
This compoundAladdin$36.90 / 1 g$36.90
This compoundAladdin$119.90 / 5 g$23.98
This compoundAladdin$317.90 / 25 g$12.72
2,2-Difluoroethyl p-toluenesulfonateOakwood Chemical$16.00 / 1 g$16.00
2,2-Difluoroethyl trifluoromethanesulfonateChemicalBook$245 / 25 g$9.80
1,1-Difluoro-2-iodoethaneApollo Scientific£16.00 / 1 g~$20 (converted)
1,1-Difluoro-2-iodoethaneINDOFINE Chemical$110.00 / 5 g$22.00

Note: Prices are for research quantities and may vary significantly for bulk purchases.

From a purely reagent cost perspective, 2,2-difluoroethyl triflate appears to be the most economical among the more reactive alternatives when purchased in slightly larger quantities. However, the overall cost-effectiveness must also consider reaction efficiency, purification costs, and the value of the final product. While this compound is relatively inexpensive to synthesize or purchase at a larger scale, its low reactivity in direct difluoroethylation would likely lead to low yields, complex purification, and ultimately, a higher effective cost per gram of the desired product.

Conclusion and Recommendations

Based on the available data, this compound, while readily synthesized, is not a cost-effective or efficient reagent for direct electrophilic difluoroethylation reactions compared to its alternatives. Its utility is primarily as a stable, protected form of 2,2-difluoroethanol or as a specialty solvent.

For electrophilic difluoroethylation , researchers should consider:

  • 2,2-Difluoroethyl trifluoromethanesulfonate (triflate): Offers a good balance of high reactivity and relatively lower cost among the potent electrophiles.

  • (2,2-Difluoroethyl)(aryl)iodonium salts: Demonstrate exceptional reactivity, particularly for challenging nucleophiles, though their cost and availability may be a consideration.

  • 2,2-Difluoroethyl p-toluenesulfonate (tosylate): A viable, though slightly less reactive, alternative to the triflate.

For radical difluoroethylation , 2,2-difluoroethyl iodide remains the reagent of choice, especially in photoredox-catalyzed transformations.

The selection of the optimal difluoroethylating agent will ultimately depend on the specific substrate, the desired reaction pathway (electrophilic vs. radical), and the overall economic constraints of the synthetic project. While the direct use of this compound is not recommended for difluoroethylation, its efficient synthesis provides a cost-effective route to 2,2-difluoroethanol, a precursor for more reactive difluoroethylating agents.

References

Safety Operating Guide

Proper Disposal of 2,2-Difluoroethyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2,2-Difluoroethyl acetate (B1210297) as a hazardous waste. It is a highly flammable liquid and vapor that causes skin and eye irritation. [1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

This document provides essential safety and logistical information for the proper disposal of 2,2-Difluoroethyl acetate in a laboratory setting, designed for researchers, scientists, and drug development professionals. The following procedures are based on general hazardous waste management principles and should be adapted to comply with all applicable federal, state, and local regulations.[3][4]

Immediate Safety Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[5]

Required PPE:

  • Eye Protection: Safety glasses with side shields or goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Wear protective clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.[1]

Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[2][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through your institution's hazardous waste program.[7][8] Never dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Classification:

    • This compound is classified as a hazardous waste due to its flammability (Flammable Liquid, Category 2).[2]

    • Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant").[9]

  • Containerization:

    • Use a compatible, leak-proof container for waste collection. Plastic is often preferred.[10]

    • Keep the container tightly closed when not in use.[2][10]

    • Do not mix this compound with incompatible wastes. It is incompatible with strong oxidizing agents.[1]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9][10]

    • The SAA must be under the control of the operator of the process generating the waste.[10]

    • Ensure the SAA is inspected weekly for leaks.[9]

  • Arrange for Pickup and Disposal:

    • Once the container is full, or before it has been stored for one year, contact your institution's EHS department to arrange for pickup.[9][10]

    • Complete and submit the necessary hazardous waste disposal forms as required by your institution.[7]

    • The EHS department will transport the waste to a licensed hazardous waste disposal company for final treatment and disposal in accordance with regulatory requirements.[7][11]

Spill Management

In the event of a spill, immediately evacuate the area and remove all ignition sources.[5] For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.[11] For large spills, or if you are not trained to handle the spill, contact your institution's emergency response team.[8] All materials used for spill cleanup must also be disposed of as hazardous waste.[8]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative limits and parameters for the management of hazardous chemical waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction.

ParameterGuideline/LimitCitation(s)
Hazardous Waste Storage in SAA Maximum of 55 gallons of hazardous waste.[7][10]
Acutely Toxic Waste Storage in SAA Maximum of 1 quart of acutely toxic chemical waste (P-list).[7][10]
Container Removal from SAA Within 3 calendar days of reaching the accumulation limit (55 gallons or 1 quart for P-listed waste).[7][10]
Maximum Storage Time in SAA Up to 12 months from the date waste was first added, as long as accumulation limits are not exceeded.[7][10]
Aqueous Waste pH for Drain Disposal Only for non-hazardous, aqueous solutions with a pH between 5.0 and 12.5 (Not applicable to this chemical).[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 2,2-Difluoroethyl Acetate Waste Generated collect_waste Collect waste in a labeled, compatible container. start->collect_waste is_empty_container Is the container empty? store_in_saa Store container in a designated Satellite Accumulation Area (SAA). collect_waste->store_in_saa is_full_or_1yr Is container full or stored for 1 year? store_in_saa->is_full_or_1yr is_full_or_1yr->store_in_saa No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. is_full_or_1yr->contact_ehs Yes end_disposal EHS manages final disposal via licensed facility. contact_ehs->end_disposal triple_rinse Triple rinse container with a suitable solvent. dispose_rinseate Collect rinseate as hazardous waste. dispose_container Deface label and dispose of container as regular trash.

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for 2,2-Difluoroethyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2-Difluoroethyl acetate (B1210297) (CAS No: 1550-44-3) in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

2,2-Difluoroethyl acetate is classified as a hazardous substance requiring careful handling. It is a highly flammable liquid and vapor that can cause significant skin and eye irritation.[1][2][3] Inhalation may also lead to respiratory irritation.[3][4]

Hazard Summary Table:

Hazard ClassGHS ClassificationSignal WordHazard StatementPictograms
Flammable LiquidsCategory 2Danger H225: Highly flammable liquid and vapour.[1][2][3]🔥
Skin Corrosion/IrritationCategory 2Danger H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2 / 2ADanger H319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent contact and exposure. The required PPE should be selected based on the potential for exposure during specific procedures.

Recommended PPE Table:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield.[2][5]Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents direct skin contact, which can cause irritation.[1][6]
Body Protection Flame-retardant lab coat and protective clothing.[2][6]Protects skin from accidental contact and provides a barrier against fire.
Respiratory Protection Use in a chemical fume hood. If ventilation is inadequate or for spill response, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.[1][2][7]Protects against inhalation of vapors, which can cause respiratory tract irritation.[3][4]

Operational Plans: Handling and Storage

Adherence to strict operational protocols is crucial for the safe handling and storage of this compound.

Standard Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent vapor accumulation.[1][3]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[1][2] "No Smoking" policies must be strictly enforced in the handling area.

  • Equipment: Use only non-sparking tools and explosion-proof electrical and ventilating equipment to prevent ignition.[3][4][8]

  • Static Discharge: Take precautionary measures against static discharge.[2][8] Ensure all containers and equipment are properly grounded and bonded.[3][8]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands and face thoroughly after handling.[1][2]

  • Container Integrity: Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]

  • The storage area should be equipped with explosion-proof equipment.[1]

  • Store locked up and in its original, tightly sealed container.[4][8][9]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_completion Completion prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Remove All Ignition Sources prep2->prep3 handle1 Ground & Bond Container and Equipment prep3->handle1 Proceed to handling handle2 Dispense Chemical Using Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 comp1 Store in Cool, Ventilated Area handle3->comp1 Task complete comp2 Clean Work Area comp1->comp2 comp3 Wash Hands Thoroughly comp2->comp3

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency and First Aid Procedures

Immediate and appropriate responses to emergencies are critical.

Spill Response Plan:

  • Evacuate & Isolate: Immediately evacuate non-essential personnel from the spill area. Remove all sources of ignition.[4][8]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., dry sand, earth) to soak up the spill.

  • Collect: Use spark-proof tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • PPE: All personnel involved in the cleanup must wear the appropriate level of PPE, including respiratory protection.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or if the person feels unwell, seek immediate medical attention.[1][3]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[8] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get immediate medical attention.[1][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] Seek immediate medical attention.[1][8]

Disposal Plan

Disposal of this compound and its contaminated materials must be handled as hazardous waste.

Waste Disposal Protocol:

  • Classification: All waste containing this compound is classified as hazardous waste.[10]

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Arrange for disposal through a licensed and approved hazardous waste disposal company.[1][8] All local, state, and national regulations for hazardous waste disposal must be strictly followed.[1] Empty containers may retain product residue and vapors and should be treated as hazardous.[10]

G Disposal Workflow for this compound start Waste Generated (Chemical or Contaminated Material) collect Collect in Designated Hazardous Waste Container start->collect seal Securely Seal and Label Container collect->seal store Store in a Safe, Designated Area seal->store contact Contact Licensed Waste Disposal Company store->contact transport Arrange for Professional Pickup and Disposal contact->transport end Disposal Complete transport->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.